molecular formula C8H12O4 B3081281 cis-3-Carbomethoxycyclopentane-1-carboxylic acid CAS No. 1098881-13-0

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Cat. No.: B3081281
CAS No.: 1098881-13-0
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-RITPCOANSA-N
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Description

Cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHGTQDOMGZOT-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96382-85-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid via Anhydride Methanolysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of the synthesis of cis-3-carbomethoxycyclopentane-1-carboxylic acid, a crucial building block in medicinal chemistry. This molecule serves as a key intermediate in the stereoselective synthesis of various carbocyclic nucleosides, which are investigated for their potential antiviral activities[1][2][3]. The primary synthetic route detailed herein involves the regioselective alcoholysis of cis-cyclopentane-1,3-dicarboxylic anhydride. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The methodology is presented to be robust, scalable, and reproducible, aligning with the stringent requirements of pharmaceutical research and development.

Introduction: Strategic Importance of a Key Intermediate

The pursuit of novel antiviral agents is a cornerstone of modern drug development. Carbocyclic nucleoside analogues, which replace the furanose ring of natural nucleosides with a carbocycle, are a particularly promising class of compounds. They often exhibit enhanced metabolic stability and a distinct pharmacological profile. The title compound, this compound, provides a rigid cyclopentane scaffold with differentiated carboxylic acid and methyl ester functionalities. This differentiation is synthetically vital, allowing for selective chemical manipulations at two distinct points, which is a prerequisite for constructing complex target molecules like antiviral agents[2][4][5].

The synthesis strategy discussed—the direct methanolysis of a cyclic anhydride—is an elegant and atom-economical approach to generating the required mono-ester, mono-acid structure while preserving the cis stereochemistry inherent in the starting material.

The Precursor: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Anhydride

The quality of the final product is intrinsically linked to the purity of the starting materials. The precursor, cis-cyclopentane-1,3-dicarboxylic anhydride, is not commonly available in high purity and is typically prepared from its corresponding diacid.

The standard method for this transformation is the dehydration of cis-1,3-cyclopentanedicarboxylic acid using a chemical dehydrating agent, most commonly acetic anhydride[6][7]. The dicarboxylic acid is refluxed in an excess of acetic anhydride, which serves as both the dehydrating agent and the solvent. The reaction drives off acetic acid as a byproduct. After the reaction is complete, excess acetic anhydride is removed in vacuo to yield the crude cyclic anhydride, which can be purified further by recrystallization or sublimation if necessary. This preparatory step is efficient and foundational to the overall synthetic workflow.[6][8]

The Core Reaction: Mechanistic Insights into Anhydride Methanolysis

The conversion of cis-cyclopentane-1,3-dicarboxylic anhydride to its mono-methyl ester derivative is a classic example of nucleophilic acyl substitution[9][10]. Understanding the mechanism and the factors influencing the reaction is critical for optimization and troubleshooting.

The Reaction Mechanism

The reaction proceeds via the nucleophilic attack of an alcohol (methanol) on one of the electrophilic carbonyl carbons of the anhydride ring. Since the starting anhydride is symmetrical, the attack on either carbonyl carbon leads to the same product, precluding the need for regiocontrol.

The general mechanism involves:

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of methanol attacks one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the other half of the anhydride as a carboxylate, which is a stable leaving group.

  • Proton Transfer: The positively charged oxonium ion is deprotonated, and the carboxylate is protonated to yield the final products: the desired half-acid, half-ester and a molecule of carboxylic acid if a catalyst were used. In an uncatalyzed reaction with excess methanol, another methanol molecule can act as the base for deprotonation.

Causality of Experimental Choices
  • Solvent and Reagent: Using methanol as both the primary reagent and the solvent is a strategic choice. The high molar concentration of methanol (as the solvent) ensures that the reaction kinetics favor product formation according to Le Châtelier's principle. This approach simplifies the reaction setup and obviates the need to handle and remove an additional solvent.

  • Temperature: The reaction is typically conducted at the reflux temperature of methanol (~65 °C). This provides sufficient thermal energy to overcome the activation energy barrier of the reaction, ensuring a reasonable reaction rate without promoting significant side reactions or decomposition. Room temperature reactions are possible but are often impractically slow.

  • Catalysis (A Deliberate Omission): While nucleophilic acyl substitutions can be catalyzed by either acid or base, for this specific transformation, a catalyst is often unnecessary and can complicate purification.

    • Acid Catalysis: Would protonate the anhydride's carbonyl oxygen, increasing its electrophilicity. However, it requires an additional neutralization step during workup.

    • Base Catalysis (e.g., Pyridine, DMAP): Would deprotonate methanol, creating the more potent methoxide nucleophile. This significantly accelerates the reaction but introduces a basic contaminant that must be thoroughly removed, which can be challenging given the acidic nature of the product. For a simple, unhindered anhydride like this, uncatalyzed reflux in pure methanol provides a clean, efficient, and straightforward protocol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeNotes
cis-Cyclopentane-1,3-dicarboxylic anhydride140.14>98%Must be dry.
Methanol (MeOH)32.04AnhydrousServes as reagent and solvent.
Ethyl Acetate (EtOAc)88.11ACS GradeFor extraction.
Deionized Water18.02High PurityFor washing.
Brine (Saturated NaCl solution)--For final aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFor drying organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-cyclopentane-1,3-dicarboxylic anhydride (10.0 g, 71.36 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask.

  • Reaction Execution: Place the flask in a heating mantle and bring the mixture to a gentle reflux with continuous stirring. The anhydride should fully dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a trace of acetic acid). The reaction is complete when the starting anhydride spot (less polar) is no longer visible (typically 4-6 hours).

  • Solvent Removal: Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up:

    • Dissolve the resulting crude oil in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any highly polar impurities.

    • Follow with a wash using brine (1 x 50 mL) to break any emulsions and begin the drying process.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

    • Decant or filter the dried solution to remove the desiccant.

    • Concentrate the organic solution in vacuo to yield the crude product.

  • Purification: The product is often obtained in high purity after the work-up. If further purification is required, column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed[11][12].

Visualization of Key Processes

Visual aids are indispensable for conceptualizing chemical transformations and workflows.

Diagram 1: Overall reaction scheme for the methanolysis of the anhydride.

Mechanism start Anhydride + Methanol step1 Nucleophilic Attack of MeOH on C=O start->step1 intermediate Tetrahedral Intermediate step1->intermediate Forms step2 Collapse of Intermediate (Leaving Group Departure) intermediate->step2 Collapses product Final Product (Half-Ester, Half-Acid) step2->product caption Simplified Mechanism of Nucleophilic Acyl Substitution.

Diagram 2: The core mechanistic pathway for the synthesis.

Workflow arrow Setup 1. Charge Reactor (Anhydride, MeOH) React 2. Reflux (4-6 hours) Setup->React Monitor 3. Monitor by TLC React->Monitor Concentrate 4. Evaporate MeOH Monitor->Concentrate Extract 5. Dissolve in EtOAc & Wash with H₂O/Brine Concentrate->Extract Dry 6. Dry with Na₂SO₄ Extract->Dry Final 7. Final Concentration Dry->Final Pure Pure Product Final->Pure

Diagram 3: A step-by-step experimental workflow from start to finish.

Conclusion

The synthesis of this compound from its corresponding anhydride via methanolysis is an efficient, robust, and scalable process. The methodology leverages fundamental principles of organic chemistry to produce a high-value intermediate crucial for the development of novel antiviral therapeutics. By understanding the causality behind each experimental step—from the choice of an uncatalyzed system to the specifics of the aqueous work-up—researchers can confidently and reproducibly execute this synthesis, paving the way for further discoveries in medicinal chemistry.

References

  • Title: Synthesis of carbocyclic nucleosides as potential antiviral agents. Source: PubMed URL: [Link]

  • Title: Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Source: PubMed URL: [Link]

  • Title: Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Source: MDPI URL: [Link]

  • Title: Chemistry of Acid Anhydrides Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of cyclopentane-1,3-dicarboxylic anhydride Source: PrepChem.com URL: [Link]

  • Title: A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Acid Anhydride Chemistry Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids Source: MDPI URL: [Link]

  • Title: S-3-cyclohexenecarboxylic acid and its purification method Source: Google Patents URL
  • Title: Isolation of cis-3-hexanol from grass Source: Chemistry Stack Exchange URL: [Link]

Sources

A Comprehensive Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a pivotal building block in contemporary pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical identity, synthesis, physical and spectroscopic properties, and its significant role as a precursor to carbocyclic nucleoside analogues, a class of potent antiviral agents.

Chemical Identity and Properties

This compound is a dicarboxylic acid monoester derivative of cyclopentane. The cis stereochemistry indicates that the carbomethoxy and carboxylic acid functional groups are situated on the same side of the cyclopentane ring. This specific spatial arrangement is crucial for its utility in stereoselective synthesis.

Two primary CAS numbers are associated with this compound, reflecting its stereochemistry:

  • CAS Number 96382-85-3: Refers to the cis isomer without specifying the absolute stereochemistry, often representing a racemic mixture of (1R,3S) and (1S,3R) enantiomers.

  • CAS Number 96443-42-4: Specifically identifies the (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid enantiomer, a key chiral intermediate in the synthesis of targeted therapeutics.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. It is important to note that some physical properties, such as boiling point, may be more commonly reported for the racemic mixture.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][2]
Appearance Varies; may be a solid or oil-
Boiling Point 286.4 °C at 760 mmHg (for CAS 96382-85-3)[]
Density 1.242 g/cm³ (for CAS 96382-85-3)[]
Solubility Soluble in many organic solvents-
pKa Not readily available-

Synthesis: Selective Mono-hydrolysis of a Symmetric Diester

The most prevalent and efficient method for the synthesis of this compound is the selective mono-hydrolysis of its corresponding diester, dimethyl cis-1,3-cyclopentanedicarboxylate. This process is a powerful example of desymmetrization, where a prochiral starting material is converted into a chiral product.

The Causality Behind Selective Mono-hydrolysis

The selective hydrolysis of only one of the two chemically equivalent ester groups in a symmetric diester like dimethyl cis-1,3-cyclopentanedicarboxylate is a kinetically controlled process. The success of this reaction hinges on several factors:

  • Reaction Medium: A biphasic or semi-two-phase system, typically employing a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) and an aqueous solution of a base (e.g., NaOH or KOH), is crucial.[4] The reaction is believed to occur at the interface of the aqueous and organic phases.[5]

  • Temperature: Conducting the reaction at low temperatures (e.g., 0°C) is critical to temper the reactivity of the hydroxide ions and favor the mono-hydrolyzed product over the diacid.[4]

  • Stereochemistry: The cis orientation of the two carbomethoxy groups is thought to play a role in the high selectivity observed. This conformation may influence the molecule's interaction at the phase interface, potentially shielding one ester group after the first hydrolysis has occurred.[4]

The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one of the ester groups. The resulting tetrahedral intermediate then collapses, eliminating methanol and forming the carboxylate salt. The selectivity arises from the fact that once the first ester is hydrolyzed to a carboxylate, the resulting negatively charged species is more soluble in the aqueous phase, reducing the likelihood of a second hydrolysis event on the same molecule, which would reside preferentially in the organic phase or at the interface.

G cluster_0 Organic Phase / Interface cluster_1 Aqueous Phase Diester Dimethyl cis-1,3-cyclopentanedicarboxylate Monoester cis-3-Carbomethoxycyclopentane- 1-carboxylate (anion) Diester->Monoester 1. Nucleophilic Attack 2. Elimination of CH₃OH Diacid cis-1,3-Cyclopentanedicarboxylate (dianion) Monoester->Diacid Second Hydrolysis (Slower/Disfavored) Base OH⁻ (from NaOH/KOH) Base->Diester Hydrolysis Base->Monoester Less Favorable

Figure 1: Simplified workflow of the selective mono-hydrolysis of dimethyl cis-1,3-cyclopentanedicarboxylate in a biphasic system.

Experimental Protocol: Selective Mono-hydrolysis

The following is a representative, field-proven protocol for the synthesis of this compound. This protocol is based on established methods for the selective mono-hydrolysis of symmetric diesters.[4]

Materials:

  • Dimethyl cis-1,3-cyclopentanedicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-1,3-cyclopentanedicarboxylate (1.0 equivalent) in a minimal amount of THF.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

  • Base Addition: Slowly add a pre-cooled (0°C) aqueous solution of NaOH (1.0-1.1 equivalents) dropwise to the stirring reaction mixture over 30-60 minutes, ensuring the temperature remains at or near 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting diester is consumed or the desired conversion is reached. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the ice bath. Carefully acidify the reaction mixture to a pH of 1-2 by the slow addition of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by silica gel column chromatography or recrystallization, if necessary, to yield the final product.

Spectroscopic Characterization

While detailed, specific spectra are best obtained on a case-by-case basis, the following provides an expected outline of the key spectroscopic features for this compound. The availability of ¹H NMR and ¹³C NMR spectra for this compound is well-documented.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring and the methyl ester. The chemical shifts and coupling patterns will be influenced by the cis stereochemistry. Key expected signals include:

  • A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

  • Multiplets for the methine protons at C1 and C3.

  • A complex series of multiplets for the methylene protons of the cyclopentane ring.

  • A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

  • Two distinct signals for the carbonyl carbons of the carboxylic acid and the ester group, typically in the range of 170-180 ppm.

  • A signal for the methyl carbon of the ester group around 52 ppm.

  • Signals for the methine and methylene carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

  • A strong C=O stretch from the ester group, around 1730-1750 cm⁻¹.

  • C-O stretching bands for the ester and carboxylic acid.

  • C-H stretching and bending vibrations for the cyclopentane ring and methyl group.

Applications in Drug Development: A Gateway to Carbocyclic Nucleosides

The primary and most significant application of this compound in drug development is its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues.[9] These compounds are a class of antiviral agents where the furanose sugar ring of natural nucleosides is replaced by a carbocyclic moiety, such as cyclopentane or cyclopentene.[9][10] This structural modification imparts several advantageous properties:

  • Metabolic Stability: The absence of the glycosidic bond, which is susceptible to enzymatic cleavage by phosphorylases, enhances the in vivo stability of the drug.[10]

  • Broad-Spectrum Antiviral Activity: Many carbocyclic nucleoside analogues have demonstrated potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpesviruses.[9]

G Start Dimethyl cis-1,3- cyclopentanedicarboxylate Monoester cis-3-Carbomethoxycyclopentane- 1-carboxylic acid Start->Monoester Selective Mono-hydrolysis ChiralAmine Key Chiral Cyclopentenylamine Intermediate Monoester->ChiralAmine Multi-step Chiral Synthesis (e.g., Curtius Rearrangement, Resolution) Antiviral Carbocyclic Nucleoside Analogue (e.g., Abacavir, Entecavir) ChiralAmine->Antiviral Coupling with Nucleobase

Figure 2: Synthetic pathway from dimethyl cis-1,3-cyclopentanedicarboxylate to carbocyclic nucleoside analogues.

The (1S,3R) enantiomer of this compound is particularly valuable as it provides the necessary stereochemistry for the synthesis of several clinically important antiviral drugs. The synthetic pathway typically involves further transformations, such as a Curtius rearrangement to introduce an amine functionality, leading to the formation of a key chiral cyclopentenylamine intermediate. This intermediate is then coupled with a purine or pyrimidine base to afford the final carbocyclic nucleoside analogue.

Beyond its role in antiviral research, this compound has also been noted as an intermediate in the stereoselective synthesis of other biologically active molecules, such as Amidinomycin.[1]

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its efficient synthesis via the selective mono-hydrolysis of a readily available symmetric diester provides access to a versatile chiral scaffold. The well-defined stereochemistry of this molecule is paramount to its successful application in the synthesis of complex and life-saving carbocyclic nucleoside antiviral drugs. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its significance for professionals in the field of drug discovery and development.

References

  • BenchChem. Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis. BenchChem. Accessed January 7, 2026.
  • Niwayama, S. Highly efficient and practical monohydrolysis of symmetric diesters. 2011.
  • BenchChem. The Strategic Role of 1,3-Bis(methoxycarbonyl)cyclopentane in the Synthesis of Carbocyclic Nucleoside Analogues. BenchChem. Accessed January 7, 2026.
  • BenchChem. Large-Scale Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane: Application Notes and Protocols. BenchChem. Accessed January 7, 2026.
  • ChemicalBook. (1s,3r)-cis-3-carbomethoxy cyclopentane-1-carboxylic acid(96443-42-4) 1 h nmr. ChemicalBook. Accessed January 7, 2026.
  • ChemicalBook. This compound | 96382-85-3. ChemicalBook. Accessed January 7, 2026.
  • ChemicalBook. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4. ChemicalBook. Accessed January 7, 2026.
  • ChemicalBook. This compound(96382-85-3) 1 h nmr. ChemicalBook. Accessed January 7, 2026.
  • Echemi. cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid - CAS 96382-85-3. Echemi. Accessed January 7, 2026.
  • Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. Accessed January 7, 2026.
  • Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. Accessed January 7, 2026.
  • CORE. Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the Preparation of a Moxifloxacin Buildi. CORE. Accessed January 7, 2026.
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Sources

"cis-3-Carbomethoxycyclopentane-1-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a chiral organic compound of significant interest to researchers in organic synthesis and drug development. The document details the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis and purification, and explores its critical applications as a versatile building block in the creation of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the analytical protocols described herein.

Core Molecular Profile

This compound is a difunctional molecule built upon a cyclopentane scaffold. The cis stereochemistry, where the carboxylic acid and carbomethoxy groups reside on the same face of the ring, imparts specific conformational constraints that are highly valuable in molecular design. The most commonly referenced enantiomer is (1S,3R), which dictates the absolute configuration at the two stereocenters.

Identifier Value Source
Molecular Weight 172.18 g/mol [1][2][3][4]
Molecular Formula C₈H₁₂O₄[1][2][3][4]
IUPAC Name (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid[1][3]
CAS Number 96443-42-4 ((1S,3R) isomer)[1][2][3][5]
Synonyms (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid, 1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate[1][2]

Physicochemical Properties

The molecule's two polar functional groups—a carboxylic acid capable of hydrogen bonding and a methyl ester—render it moderately polar. Its solubility is expected to be highest in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in nonpolar solvents like hexanes.

Property Value Source
Appearance White solid (typical)Inferred from related compounds
Purity (Commercial) ≥97%[1][3][6]
Boiling Point 286.4 °C (Predicted)

Synthesis and Purification

The most logical and cost-effective synthetic strategy for this molecule is the selective mono-esterification of its parent diacid, cis-1,3-cyclopentanedicarboxylic acid. This approach is favored because the starting diacid is more readily available and the selective reaction is a standard transformation.

Synthetic Strategy: Selective Mono-esterification

The primary challenge is to esterify one carboxylic acid group while leaving the other intact. This can be achieved by using a controlled amount of an esterifying agent. A common and robust method involves using methanol as both the reagent and solvent, with a catalytic amount of strong acid. Thionyl chloride (SOCl₂) is also an effective reagent for this transformation, as it converts the diacid to an intermediate that reacts readily with methanol.[7]

Proposed Synthetic Workflow

SynthesisWorkflow Start cis-1,3-Cyclopentane- dicarboxylic Acid Reagents Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) Start->Reagents Reflux, 2-4h Product cis-3-Carbomethoxy- cyclopentane-1-carboxylic Acid Start->Product Esterification Quench Reaction Quenching (e.g., Water) Product->Quench Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify ApplicationWorkflow Start cis-3-Carbomethoxy- cyclopentane-1-carboxylic Acid Step1 Amide Coupling (at Carboxylic Acid) Start->Step1 Peptide Coupling Reagents Step2 Ester Reduction/Modification (e.g., Reduction to Alcohol) Step1->Step2 Selective Reagents (e.g., LiBH₄) Target Bioactive Target Molecule (e.g., Amidinomycin Analog) Step2->Target Further Functionalization

Sources

An In-Depth Technical Guide to the Physical Properties of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the physical properties of key intermediates is paramount. cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a disubstituted cyclopentane derivative, represents a significant building block in the synthesis of various biologically active molecules. Its stereochemistry and bifunctional nature—possessing both an ester and a carboxylic acid—endow it with unique chemical reactivity and physical characteristics that are critical for process optimization, purification, and formulation. This guide serves as a comprehensive technical resource, consolidating available data on the physical properties of this compound and outlining the experimental methodologies for their determination. As a Senior Application Scientist, the aim is to provide not just data, but a deeper, mechanistic understanding to empower researchers in their scientific endeavors.

Molecular Structure and Key Identifiers

This compound is a cyclic organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2][3] The "cis" configuration indicates that the carbomethoxy and carboxylic acid functional groups are situated on the same side of the cyclopentane ring. This stereochemical arrangement significantly influences the molecule's conformation, polarity, and intermolecular interactions, thereby dictating its physical properties.

Key Identifiers:

IdentifierValue
IUPAC Name cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid[3]
Molecular Formula C₈H₁₂O₄[1][2][3]
Molecular Weight 172.18 g/mol [1][2][3]
CAS Number 96382-85-3 (for the cis-isomer)[2][3][4]
96443-42-4 (for the (1S,3R)-cis-isomer)[5][6]

It is crucial for researchers to note the specific CAS number when sourcing this compound, as different stereoisomers will exhibit distinct physical properties.

Physicochemical Properties

The physical state and behavior of this compound under various conditions are summarized below. These properties are fundamental for its handling, purification, and use in synthetic protocols.

Physical PropertyValueSource(s)
Physical Appearance Colorless to light yellow liquid[2][7]
Boiling Point 286 °C[2]
Density 1.242 g/cm³[2]
Flash Point 115 °C[2]
pKa (Predicted) 4.51 ± 0.40[2]
Storage Temperature 2-8°C[2]

Note on Melting Point: As the compound is a liquid at room temperature, its melting point is below ambient temperature. An experimental freezing point has not been definitively reported in the reviewed literature.

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. Below is a summary of the expected spectral characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons due to cis-coupling interactions. Key signals would include a singlet for the methoxy (-OCH₃) protons, typically in the range of 3.6-3.8 ppm, and a broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, usually above 10 ppm. The specific chemical shifts and coupling constants of the ring protons are sensitive to the solvent and the conformational dynamics of the five-membered ring.[8]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms, unless there is accidental chemical shift equivalence. Characteristic peaks would include two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 170-185 ppm, a methoxy carbon around 50-55 ppm, and a series of signals for the cyclopentane ring carbons in the aliphatic region.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[11][12]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded carboxylic acid O-H group.[3]

  • C=O Stretch: Two distinct carbonyl stretching absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher wavenumber, around 1730-1750 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band for the carboxylic acid and the ester will be present in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 141, and the loss of the carboxylic acid group (-COOH, m/z = 45) to give a fragment at m/z = 127. Further fragmentation of the cyclopentane ring is also expected.

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of this compound should be determined using standardized experimental procedures.

Determination of Boiling Point

The boiling point of this liquid compound can be accurately measured using a micro-boiling point apparatus.

Methodology:

  • A small amount of the sample is introduced into a capillary tube, which is then attached to a thermometer.

  • The assembly is placed in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • The bath is heated slowly, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

Causality: The boiling point is a measure of the energy required to overcome intermolecular forces (dipole-dipole interactions and van der Waals forces) and transition from the liquid to the gaseous phase. The presence of the polar carboxylic acid and ester groups leads to a relatively high boiling point.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure A Sample in Capillary Tube B Thermometer A->B Attached C Heating Bath (Thiele Tube) B->C Immersed D Slow Heating E Observe Bubbles D->E Leads to F Record Temperature E->F At continuous stream

Caption: Workflow for Boiling Point Determination.

Determination of pKa

The acidity constant (pKa) is a critical parameter, especially in drug development, as it influences a molecule's solubility, absorption, and distribution. A potentiometric titration is a reliable method for its determination.

Methodology:

  • A known quantity of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined as the pH at the half-equivalence point.

Causality: The pKa represents the pH at which the carboxylic acid is 50% ionized. This value is a measure of the acid's strength and is influenced by the electronic effects of the ester group on the cyclopentane ring.

pKa_Determination A Dissolve Acid in Solvent B Titrate with Standardized Base A->B C Monitor pH B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Find Volume at Half-Equivalence E->F G Determine pH at Half-Equivalence (pKa) F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Analysis Protocols

NMR Sample Preparation:

  • Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the solution is homogeneous.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

IR Sample Preparation:

  • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.

  • Acquire the IR spectrum.

MS Sample Preparation:

  • Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

Synthesis and Stereochemical Considerations

The synthesis of this compound typically involves the partial hydrolysis of the corresponding cis-1,3-cyclopentanedicarboxylic acid dimethyl ester or the mono-esterification of cis-1,3-cyclopentanedicarboxylic acid. The stereochemical control to obtain the cis isomer is a critical aspect of its synthesis. The conformational preferences of the cyclopentane ring in the starting materials and intermediates play a crucial role in directing the stereochemical outcome of the reactions.[4][8] Researchers should consult detailed synthetic procedures in the primary literature to ensure the desired stereoisomer is obtained.[13][14]

Safety and Handling

This compound is classified as an irritant.[1][5] It may cause skin and serious eye irritation, as well as respiratory irritation.[1][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[2]

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of this compound, grounded in available scientific data. While key physicochemical parameters have been presented, it is evident that a complete experimental characterization, particularly regarding solubility and definitive spectral data from peer-reviewed sources, is an area for further investigation. The outlined experimental protocols offer a robust framework for researchers to determine these properties with high fidelity. A thorough understanding and application of this knowledge are essential for the effective utilization of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ACS Publications. Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • PubChemLite. 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Retrieved from [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • ACS Publications. Conformational Preferences of cis–1,3–Cyclopentanedicarboxylic Acid and its Salts by 1H NMR Spectroscopy. Retrieved from [Link]

  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]

  • YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Retrieved from [Link]

  • NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-. Retrieved from [Link]

Sources

A Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical and physical properties, presents a detailed synthesis protocol with mechanistic insights, and explores its applications, particularly in the realm of drug discovery.

Compound Identification and Properties

This compound is a five-membered alicyclic compound bearing both a carboxylic acid and a methyl ester functional group in a cis-1,3-relationship. This specific stereochemical arrangement is crucial for its utility as a constrained scaffold in the synthesis of complex molecular architectures.

Chemical Structure and Identifiers
  • IUPAC Name: cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

  • Synonyms: (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, this compound[1]

  • Molecular Formula: C₈H₁₂O₄[1]

  • Molecular Weight: 172.18 g/mol [1]

  • CAS Number: 96382-85-3 (for the cis-racemic mixture)[2]

    • Note: Specific stereoisomers have distinct CAS numbers, such as 96443-42-4 for the (1R,3S) enantiomer.[1]

  • InChI Key: FVUHGTQDOMGZOT-RITPCOANSA-N

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties is provided below. The compound is typically supplied as a colorless to yellow liquid or low-melting solid at room temperature.

PropertyValueSource
Physical Form Colorless to Yellow Liquid
Boiling Point 286.4 °C at 760 mmHgAlfa Aesar
Density 1.242 g/cm³Alfa Aesar
Polar Surface Area 63.6 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Storage Temperature 2-8°C (Refrigerator)

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of this compound involves the selective monohydrolysis of the corresponding symmetric diester, dimethyl cis-cyclopentane-1,3-dicarboxylate.

Rationale for Synthetic Strategy

The synthesis leverages the differential reactivity of the two ester groups in a symmetric diester. While a full saponification would yield the diacid, a carefully controlled partial hydrolysis can selectively cleave one ester to the carboxylic acid while leaving the other intact. The cis orientation of the two carbomethoxy groups is crucial for high selectivity. This stereochemistry forces the molecule into a conformation where, after the initial hydrolysis of one ester, the resulting carboxylate anion can electrostatically repel the incoming hydroxide nucleophile from the second ester group, thus favoring the mono-acid product.

This selective approach is superior to alternatives like the direct esterification of the diacid, which often leads to a statistical mixture of starting material, mono-ester, and di-ester, complicating purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation from the starting diester to the final mono-acid product.

Synthesis_Workflow Start Dimethyl cis-cyclopentane-1,3-dicarboxylate Reagents 1. NaOH (aq), THF 2. 0°C to rt 3. HCl (aq) workup Start->Reagents Product cis-3-Carbomethoxycyclopentane- 1-carboxylic acid Reagents->Product

Sources

"cis-3-Carbomethoxycyclopentane-1-carboxylic acid" stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of cis-3-Carbomethoxycyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a critical chiral building block in modern medicinal chemistry. The cyclopentane ring, while seemingly simple, presents significant stereochemical challenges due to its conformational flexibility. Mastering the synthesis and analysis of specific stereoisomers of this molecule is paramount for the development of novel therapeutics, particularly in the field of antiviral carbocyclic nucleosides. This document delineates the fundamental principles of its stereoisomerism, provides detailed methodologies for its stereocontrolled synthesis and chiral resolution, and outlines advanced analytical techniques for unambiguous stereochemical assignment. The insights herein are designed to empower researchers to confidently synthesize, isolate, and characterize the specific enantiomers required for targeted drug discovery programs.

Introduction: The Strategic Importance of a Chiral Cyclopentane Scaffold

Cyclopentane rings are foundational structural motifs in a vast array of natural products and pharmaceuticals.[1] Unlike the more rigid cyclohexane system, cyclopentanes exhibit a high degree of flexibility, existing in a dynamic equilibrium between non-planar 'envelope' and 'half-chair' conformations.[1] This property, known as pseudorotation, complicates stereochemical control and analysis.

This compound is a 1,3-disubstituted cyclopentane derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly as a building block in drug development.[2] The molecule possesses two stereogenic centers at the C1 and C3 positions. The cis configuration places the carboxylic acid and carbomethoxy groups on the same face of the ring. As a meso compound, the cis form is achiral. However, its enantiomers, the (1S,3R) and (1R,3S) forms, are chiral and of significant interest. Specifically, the (1S,3R) enantiomer is a key intermediate in the stereoselective synthesis of antiviral agents like Amidinomycin and various carbocyclic nucleosides.[3][4]

This guide will provide the necessary expertise to navigate the stereochemical complexities of this molecule, from rational synthesis to definitive characterization.

Stereochemical Landscape and Conformational Dynamics

The stereochemistry of 3-carbomethoxycyclopentane-1-carboxylic acid can be categorized into diastereomers (cis and trans) and, within the chiral trans form and the individual enantiomers of the resolved cis precursor, enantiomers.

  • cis-isomer (a meso compound): The carboxylic acid and carbomethoxy groups are on the same side of the ring. This configuration possesses a plane of symmetry, rendering the molecule achiral as a racemate.

  • trans-isomer (a racemic mixture): The functional groups are on opposite sides of the ring. This configuration lacks a plane of symmetry and exists as a pair of enantiomers.

The cyclopentane ring is not planar. Its conformational flexibility means that substituents are not strictly axial or equatorial as in cyclohexane. Instead, their relative positions are in constant flux. However, in the cis-1,3-disubstituted isomer, there is a strong energetic preference for a conformation that minimizes steric strain. A diequatorial-like arrangement in a half-chair or envelope conformation is generally favored over a diaxial-like arrangement to avoid significant 1,3-diaxial-type interactions, which are energetically unfavorable.[5]

cluster_0 Stereoisomers of 3-Carbomethoxycyclopentane-1-carboxylic Acid cluster_1 Enantiomers of the cis Precursor Racemate Racemic Mixture Cis cis-Isomer (meso) Racemate->Cis Diastereomers Trans trans-Isomer (chiral) Racemate->Trans Diastereomers Enan_S_R (1S,3R)-enantiomer Cis->Enan_S_R Resolved via chiral agent Enan_R_S (1R,3S)-enantiomer Cis->Enan_R_S Resolved via chiral agent Start Diethyl Malonate + 1,3-Dibromopropane Step1 Double Alkylation Start->Step1 Intermediate1 Acyclic Precursor Step1->Intermediate1 Step2 Dieckmann Condensation & Decarboxylation Intermediate1->Step2 Intermediate2 cis/trans-Cyclopentane- 1,3-dicarboxylic Acid Step2->Intermediate2 Step3 Selective Mono-esterification Intermediate2->Step3 End cis-3-Carbomethoxycyclopentane- 1-carboxylic Acid Step3->End

Figure 2: Synthetic workflow for the cis-isomer.

Chiral Resolution: Isolating the Enantiomers

Since the cis-isomer is a meso compound, obtaining the enantiomerically pure (1S,3R) or (1R,3S) forms requires chiral resolution. The classical and most reliable method for this is the formation of diastereomeric salts using a chiral amine. [5][6][7]

Protocol 4.1: Resolution via Diastereomeric Salt Crystallization

The principle behind this method is that the reaction of a racemic acid with a single enantiomer of a chiral base produces a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. [8][9] Step 1: Salt Formation

  • Dissolve the racemic this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or a similar chiral amine.

  • Stir the solution, allowing the diastereomeric salts to form. One salt will typically be less soluble and begin to precipitate.

Step 2: Fractional Crystallization

  • Cool the mixture slowly to maximize the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • The mother liquor will be enriched in the more soluble diastereomeric salt.

Step 3: Liberation of the Enantiopure Acid

  • Treat the isolated, purified diastereomeric salt with a strong acid (e.g., aqueous HCl) to protonate the carboxylic acid and liberate the free enantiopure acid.

  • Extract the enantiopure carboxylic acid into an organic solvent (e.g., ethyl acetate).

  • The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • The same process can be applied to the mother liquor to isolate the other enantiomer.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeTypical Solvents
(R)-(+)-α-PhenylethylamineChiral AmineEthanol, Methanol, Acetone
(S)-(-)-α-PhenylethylamineChiral AmineEthanol, Methanol, Acetone
BrucineChiral AlkaloidAcetone, Water
StrychnineChiral AlkaloidEthanol, Water
(1R,2S)-(-)-EphedrineChiral Amino AlcoholEthyl Acetate, Ethanol

Advanced Analytical Methods for Stereochemical Assignment

Unambiguous confirmation of the cis stereochemistry and, subsequently, the absolute configuration of the resolved enantiomers, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. [1]

Distinguishing cis and trans Isomers with ¹H NMR

The key to differentiating cis and trans isomers lies in the analysis of proton-proton spin-spin coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). [1][10]

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. * In a rigid model, a cis relationship (dihedral angle ~0°) and a trans relationship (dihedral angle ~180°) would give different J-values. While the cyclopentane ring's flexibility averages these values, a noticeable difference between the coupling constants in the isolated cis and trans isomers is expected. Typically, the ³J(trans) coupling constant is larger than the ³J(cis) coupling constant for protons on a five-membered ring. [11]* Nuclear Overhauser Effect (NOE): NOE is a powerful tool for determining stereochemistry as it detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. [1][12] * Protocol for NOESY:

    • Acquire a 2D NOESY spectrum of the purified sample.
    • For the cis-isomer, a cross-peak should be observed between the proton at C1 and the proton at C3, as they are on the same face of the ring and thus spatially close.
    • For the trans-isomer, no such cross-peak between the C1 and C3 protons is expected due to their spatial separation.
Confirming Absolute Stereochemistry

After resolution, determining the absolute configuration (e.g., 1S,3R) requires either X-ray crystallography of a suitable crystalline derivative or comparison of the optical rotation of the isolated enantiomer with a literature value for a known standard.

cluster_NMR NMR Analysis Workflow cluster_Resolution Post-Resolution Analysis Sample Purified Isomer H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR NOESY Acquire 2D NOESY Spectrum Sample->NOESY Analysis Analyze Coupling Constants and NOE Cross-Peaks H1_NMR->Analysis NOESY->Analysis Assignment Assign cis/trans Stereochemistry Analysis->Assignment Resolved Resolved Enantiomer XRay X-Ray Crystallography (as derivative) Resolved->XRay Optical Measure Optical Rotation Resolved->Optical Abs_Config Determine Absolute Configuration (e.g., 1S,3R) XRay->Abs_Config Optical->Abs_Config

Figure 3: Analytical workflow for stereochemical determination.

Conclusion

This compound is more than a simple cyclic molecule; it is a sophisticated chiral building block whose precise stereochemical control is essential for the advancement of modern drug discovery. The methodologies presented in this guide—from stereoselective synthesis and classical resolution to advanced NMR analysis—provide a robust framework for researchers. By understanding the underlying principles of its stereochemistry and applying these field-proven techniques, scientists can confidently produce and verify the specific enantiomers required to unlock new therapeutic possibilities.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.
  • Smolecule. (n.d.). Buy cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid. Smolecule.
  • ChemicalBook. (2025). (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4. ChemicalBook.
  • Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. St.
  • ResearchGate. (n.d.). NMR data and stereochemical assignment of cis and trans- 21-24.
  • ResearchGate. (n.d.). Part of 1 H NMR spectrum of compound 7.
  • University of Wisconsin. (n.d.). Coupling constants for 1H and 13C NMR.
  • University of Calgary. (n.d.). Ch21: Malonic esters.
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
  • Pozo C., J. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • The Royal Society of Chemistry. (n.d.).
  • Moody, C. J., & O'Connell, M. J. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
  • American Chemical Society. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • TCI Chemicals. (n.d.).
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The Latent Potential of cis-3-Carbomethoxycyclopentane-1-carboxylic acid: A Technical Guide to Unlocking Prostaglandin-like Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a commercially available cyclopentane derivative primarily recognized as a synthetic intermediate.[1][2] While its direct biological activities are not documented, its core structure represents a significant opportunity in medicinal chemistry. The cyclopentane ring is a privileged scaffold, forming the core of numerous bioactive molecules, most notably the prostaglandins—a class of potent lipid mediators with profound physiological and pathological effects.[3][4] This technical guide posits a compelling hypothesis: that this compound serves as a valuable and underexplored starting scaffold for the synthesis of novel prostaglandin analogs. We will explore the rationale for this hypothesis through structural analogy, delve into the rich biological landscape of prostaglandins, and provide detailed, actionable experimental protocols to investigate the potential biological activity of derivatives of this compound.

Introduction: From Synthetic Intermediate to Bioactive Scaffold

This compound (CAS 96382-85-3) is a dicarboxylic acid monomethyl ester with a cis-stereochemical configuration on a five-membered carbocyclic ring.[2][5] Its primary documented application is as a chiral building block in the stereoselective synthesis of the antibiotic Amidinomycin.[1] Amidinomycin itself is a unique cyclopentane-containing natural product that exhibits antimicrobial properties by interfering with microbial enzymatic systems.[6][]

However, to view this molecule solely as a precursor to a single natural product would be to overlook its broader potential. The cyclopentane motif is a cornerstone of modern drug discovery, offering a balance of conformational flexibility and rigidity that is ideal for precise interactions with biological targets.[8] This structural feature is the foundation of the prostaglandin family, which modulates a vast array of human physiological processes.[4][9]

Physicochemical Properties

A foundational understanding of the starting material is critical for any synthetic and biological investigation. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 96382-85-3[5]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Boiling Point 286.4°C at 760 mmHg[5]
Density 1.242 g/cm³[5]

The Prostaglandin Hypothesis: A Structural Analogy

The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the "Corey Lactone" being a pivotal intermediate that provides the necessary stereochemical control.[10][11] When we compare the structure of this compound to key prostaglandin precursors, a compelling structural rationale emerges for its use as a synthetic scaffold.

While not identical, the subject molecule possesses the core cyclopentane ring and two vicinal cis-oriented carbonyl functionalities that, with appropriate chemical manipulation, could be elaborated into the characteristic side chains and hydroxyl groups of a prostaglandin analog. This structural similarity forms the central hypothesis of this guide: that derivatives of this compound can be synthesized to interact with the prostaglandin signaling pathway.

The Prostaglandin Signaling Universe

Prostaglandins are lipid compounds derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][12] They act as local hormones, or autacoids, binding to specific G-protein coupled receptors (GPCRs) on cell surfaces to mediate a wide range of effects.[3][4]

Key Biological Roles of Prostaglandins:

  • Inflammation: Prostaglandins, particularly PGE₂, are key mediators of inflammation, causing vasodilation, increasing vascular permeability, and contributing to pain and fever.[3]

  • Pain: They sensitize peripheral nerve endings to other pain-producing stimuli.

  • Reproduction: Prostaglandins are crucial for processes such as ovulation and uterine contractions.[3][9]

  • Gastrointestinal Function: They play a protective role in the stomach lining by inhibiting acid secretion and promoting mucus production.

  • Cardiovascular System: They influence blood pressure and platelet aggregation.[4]

Given this vast biological scope, synthetic prostaglandin analogs are used therapeutically for indications ranging from glaucoma to inducing labor.[9]

Hypothesized Mechanism of Action: Targeting Prostaglandin Receptors

We hypothesize that synthetic analogs derived from this compound could function as ligands for prostaglandin receptors. For instance, a common and well-studied pathway is the signaling cascade initiated by Prostaglandin E₂ (PGE₂), which can bind to four subtypes of receptors (EP1-EP4) to elicit diverse, sometimes opposing, effects.[10]

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E₂ Analog EP24 EP2 / EP4 Receptors (Gs-coupled) PGE2->EP24 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 AC Adenylate Cyclase EP24->AC Stimulates EP3->AC Inhibits cAMP cAMP AC->cAMP Converts CellularResponse_Inhib Cellular Response (e.g., Contraction, Pro-inflammatory) AC->CellularResponse_Inhib Reduced activity leads to... ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse_Stim Cellular Response (e.g., Relaxation, Anti-inflammatory) CREB->CellularResponse_Stim Modulates Gene Transcription

Caption: Hypothetical signaling pathways for a prostaglandin analog via Gs and Gi-coupled receptors.

A Conceptual Framework for Drug Discovery

The journey from a starting scaffold to a biologically active lead compound involves a structured workflow of synthesis and screening. The following diagram outlines a conceptual pathway for developing and evaluating novel prostaglandin analogs from this compound.

Drug_Discovery_Workflow cluster_screening Biological Screening Cascade start cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid synthesis Chemical Synthesis: Side-chain Elaboration, Functional Group Interconversion start->synthesis library Library of Novel Prostaglandin Analogs synthesis->library invitro In Vitro Assays: - COX-1/COX-2 Inhibition - Receptor Binding library->invitro cell_based Cell-Based Assays: - cAMP Accumulation - Calcium Flux invitro->cell_based hit_id Hit Identification cell_based->hit_id lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies hit_id->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the discovery of prostaglandin analogs.

Experimental Protocols for Biological Evaluation

To empirically test the prostaglandin hypothesis, a series of robust in vitro and cell-based assays are required. The following protocols provide a detailed, step-by-step methodology for initial screening.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines if the test compounds inhibit the enzymatic activity of COX-1 or COX-2, the enzymes responsible for prostaglandin synthesis.

Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically includes the assay buffer, heme, and enzyme.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the sample wells.

    • Add 10 µL of the diluted test compounds to the sample wells. For control wells, add 10 µL of DMSO.

  • Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Detection: Immediately add the colorimetric substrate solution as per the kit instructions.

  • Measurement: Shake the plate for 1-2 minutes and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based cAMP Accumulation Assay

This assay measures the ability of a test compound to activate Gs-coupled prostaglandin receptors (e.g., EP2, EP4), which leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the EC₅₀ (half-maximal effective concentration) of test compounds for stimulating cAMP production in cells expressing a specific prostaglandin receptor.

Materials:

  • HEK293 cells stably transfected with the human EP2 or EP4 receptor gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • PGE₂ (as a positive control).

  • Test compounds dissolved in DMSO.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • 384-well white microplate.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells to ~80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the PGE₂ positive control in the assay buffer.

  • Assay:

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of the diluted test compounds or controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP kit.

  • Data Analysis: Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Conclusion and Future Directions

While this compound has a defined role as a synthetic intermediate, its true potential may be significantly broader. Its structural similarity to key prostaglandin precursors makes it an attractive and accessible scaffold for the development of novel prostaglandin analogs. The biological landscape of prostaglandins is vast and therapeutically relevant, offering numerous opportunities for new drug discovery programs. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for researchers to explore this hypothesis. By applying these methods, the scientific community can systematically evaluate derivatives of this compound, potentially unlocking new classes of potent modulators of the prostaglandin signaling pathway and paving the way for future therapeutic innovations.

References

  • BenchChem. (2025). Amidinomycin: An In-Depth Technical Guide on its Role in Microbial Secondary Metabolism.
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  • AiFChem. (n.d.). 1098881-13-0 | (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Retrieved January 7, 2026.
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An In-Depth Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a foundational scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to project substituents in well-defined three-dimensional space make it a privileged motif in medicinal chemistry. This technical guide focuses on a particularly valuable building block: cis-3-Carbomethoxycyclopentane-1-carboxylic acid and its derivatives. We will delve into the stereoselective synthesis of this key intermediate, explore its chemical properties and characterization, and highlight its application in the development of novel therapeutic agents, supported by field-proven insights and detailed experimental considerations.

Introduction: The Significance of the Cyclopentane Scaffold

The cyclopentane framework is a recurring structural element in numerous bioactive molecules, ranging from prostaglandins to antiviral nucleoside analogues.[1] Unlike rigid aromatic systems, the non-planar nature of the cyclopentane ring allows for a more nuanced interaction with biological targets. The cis-1,3-disubstituted pattern, as seen in the title compound, establishes a specific spatial relationship between the carboxylic acid and carbomethoxy functionalities, which can be crucial for target engagement and subsequent biological activity. The differential reactivity of the acid and ester groups provides a versatile handle for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs.

Stereoselective Synthesis of the Core Scaffold

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure building blocks like (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid is of paramount importance.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection of the target molecule leads back to cyclopentane-1,3-dicarboxylic acid. The primary challenges in the synthesis are the establishment of the cis stereochemistry and the selective mono-esterification.

G This compound This compound cis-Cyclopentane-1,3-dicarboxylic acid cis-Cyclopentane-1,3-dicarboxylic acid This compound->cis-Cyclopentane-1,3-dicarboxylic acid Selective Mono-esterification Cyclopentane-1,3-dicarboxylic anhydride Cyclopentane-1,3-dicarboxylic anhydride cis-Cyclopentane-1,3-dicarboxylic acid->Cyclopentane-1,3-dicarboxylic anhydride Hydrolysis Starting Materials Starting Materials cis-Cyclopentane-1,3-dicarboxylic acid->Starting Materials Cyclization Strategies Cyclopentane-1,3-dicarboxylic acid Cyclopentane-1,3-dicarboxylic acid Cyclopentane-1,3-dicarboxylic anhydride->Cyclopentane-1,3-dicarboxylic acid Dehydration

Figure 1: Retrosynthetic approach for this compound.

Several strategies can be employed to construct the cis-disubstituted cyclopentane ring, including intramolecular cyclizations and cycloaddition reactions.[2] An enantioselective synthesis of the related (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved utilizing a C-H insertion of an alkylidenecarbene, highlighting a powerful method for constructing the chiral cyclopentane core.[3]

Experimental Protocol: Enantioselective Synthesis of (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Step 1: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Anhydride

This step involves the dehydration of the corresponding diacid.

  • Procedure: A mixture of cis-1,3-cyclopentanedicarboxylic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 3-4 hours.[4] The excess acetic anhydride and acetic acid are removed under reduced pressure to yield the crude anhydride, which can be purified by distillation or recrystallization.

  • Causality: Acetic anhydride serves as both a reagent and a solvent, effectively removing water to drive the formation of the cyclic anhydride. The cis-conformation of the diacid is crucial for this intramolecular cyclization to occur readily.

Step 2: Asymmetric Mono-esterification using Enzymatic Resolution

This is a key step to introduce chirality and differentiate the two carboxylic acid functionalities.

  • Procedure: The anhydride from Step 1 is dissolved in a suitable organic solvent (e.g., tert-butanol) and treated with methanol in the presence of a lipase enzyme (e.g., from Candida antarctica). The reaction is monitored for the formation of the monoester. The enzymatic reaction is typically highly enantioselective, yielding the desired (1S,3R)-monoester.

  • Causality: The enzyme's chiral active site selectively catalyzes the esterification of one of the enantiotopic carbonyl groups of the anhydride, leading to a high enantiomeric excess of the desired product.

Step 3: Hydrolysis of the Anhydride Moiety

The remaining anhydride is hydrolyzed to the carboxylic acid.

  • Procedure: The product from Step 2 is treated with water to open the remaining anhydride ring, affording (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid.

  • Causality: The anhydride is susceptible to nucleophilic attack by water, leading to the formation of the dicarboxylic acid monoester.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of the synthesized molecule is critical for ensuring its purity and confirming its structure.

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance White to off-white solid
CAS Number 96382-85-3 (for cis-isomer), 96443-42-4 (for 1S,3R-isomer)

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the cyclopentane ring protons (multiplets in the range of 1.8-3.0 ppm), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbonyl carbons (ester and carboxylic acid, typically in the 170-180 ppm region), the methoxy carbon (around 52 ppm), and the cyclopentane ring carbons.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), and a C=O stretch for the ester (around 1735 cm⁻¹).[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules.

Case Study: Synthesis of Amidinomycin

(1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a known intermediate in the stereoselective synthesis of the antibiotic Amidinomycin.[8] Amidinomycin exhibits antibacterial and antiviral properties.[9] The synthesis involves the conversion of the carboxylic acid and ester functionalities into the characteristic amidine and amide groups of the natural product.

G cluster_0 Synthesis of Amidinomycin A (1S,3R)-cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid B Functional Group Interconversion A->B Multiple Steps C Amidation & Amidine Formation B->C D Amidinomycin C->D

Figure 2: Synthetic pathway from the core scaffold to Amidinomycin.

The stereochemistry of the cyclopentane ring is crucial for the biological activity of Amidinomycin, with different stereoisomers showing varying levels of antimicrobial efficacy.[9] This underscores the importance of stereocontrolled synthesis in drug development.

Structure-Activity Relationships (SAR) and Analogue Development

The cyclopentane carboxylic acid motif is present in a number of potent enzyme inhibitors and receptor modulators. For instance, cyclopentane derivatives have been identified as inhibitors of NaV1.7, a voltage-gated sodium channel implicated in pain pathways.[10] The carboxylic acid group often serves as a key pharmacophoric feature, engaging in hydrogen bonding or ionic interactions with the target protein.

The general strategy for developing derivatives from this compound involves:

  • Modification of the Carboxylic Acid: Conversion to amides, esters, or other bioisosteres to modulate binding affinity, selectivity, and pharmacokinetic properties.

  • Modification of the Ester: Reduction to an alcohol, followed by further functionalization, or conversion to amides.

  • Introduction of Substituents on the Cyclopentane Ring: While more synthetically challenging, this allows for fine-tuning of the molecule's shape and lipophilicity.

The cis relationship between the two functional groups can be exploited to create constrained analogues that mimic a specific bioactive conformation.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its utility is exemplified by its role as a precursor to the antibiotic Amidinomycin. The stereoselective synthesis of this scaffold is achievable through modern synthetic methods, including enzymatic resolutions. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents targeting a wide range of diseases. The principles of stereoselective synthesis and rational drug design, as applied to this and related cyclopentane scaffolds, will undoubtedly continue to be a driving force in medicinal chemistry research.

References

  • Asymmetric synthesis and structure-activity relationship of the four stereoisomers of the antibiotic amidinomycin. Part 2: Microbiological testing. Arch Pharm (Weinheim). 1997 Jan-Feb;330(1-2):21-4. doi: 10.1002/ardp. 19973300106. [Link]

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Introduction: The Cyclopentane Carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Cyclopentane Carboxylic Acids

The cyclopentane ring, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties—a blend of rigidity and flexibility—allow it to present substituents in precise three-dimensional orientations, making it an ideal core for interacting with biological targets. When functionalized with a carboxylic acid group, this scaffold gains a critical anchor for forming strong ionic and hydrogen-bond interactions, often mimicking endogenous ligands or occupying acidic binding pockets in enzymes and receptors.[1]

Historically, the most prominent examples of bioactive cyclopentane carboxylic acids are the prostaglandins, a class of lipid compounds involved in a vast array of physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction.[2][3] The intricate stereochemistry of the prostaglandin skeleton posed a significant synthetic challenge and spurred the development of elegant and highly stereocontrolled synthetic strategies that remain foundational in organic chemistry today.[4][5]

More recently, the cyclopentane carboxylic acid motif has been exploited in the design of highly potent and selective therapeutic agents. A notable example is the discovery of inhibitors for the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[6] In this context, the cyclopentane carboxylic acid served as a bioisosteric replacement for a proline warhead, significantly boosting potency and leading to compounds with promising analgesic effects.[6] Furthermore, related structures like cyclopentane-1,2-diones and cyclopentane-1,3-diones have been investigated as novel bioisosteres for the carboxylic acid functional group itself, demonstrating comparable acidity and receptor binding affinity.[7][8][9][10]

This guide provides a comprehensive overview of the core methodologies and strategic considerations for the discovery of novel cyclopentane carboxylic acids, from synthetic design and execution to purification, characterization, and biological evaluation. It is intended for researchers and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Chapter 1: Strategic Approaches to Synthesis

The construction of a substituted cyclopentane ring with control over multiple stereocenters is a non-trivial synthetic challenge. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. Broadly, these strategies can be categorized into ring-forming (cyclization), ring-contraction, and cycloaddition reactions.

Key Synthetic Strategies
  • Ring-Forming (Cyclization) Reactions: These methods involve the formation of the five-membered ring from an acyclic precursor. Intramolecular aldol or Dieckmann condensations of 1,6-dicarbonyl compounds are classic examples. More modern approaches, such as the Conia-ene reaction of acetylenic β-dicarbonyl compounds, offer powerful routes to functionalized cyclopentanes under mild conditions, often catalyzed by transition metals like palladium or nickel.[11][12]

  • Ring-Contraction Reactions: This strategy leverages more readily available six-membered rings and induces a rearrangement to form the five-membered cyclopentane core. The Favorskii rearrangement of α-halocyclohexanones is a cornerstone of this approach, providing a reliable method to produce cyclopentane carboxylic acid esters. The success of this reaction is critically dependent on the purity of the starting 2-chlorocyclohexanone.

  • Cycloaddition Reactions: These reactions form the ring by bringing two separate components together. Palladium-catalyzed [3+2] cycloadditions of π-allyl 1,3-dipoles with α,β-unsaturated aldehydes, for instance, can construct highly functionalized cyclopentanes with multiple contiguous stereocenters in an enantioselective manner.[11]

The diagram below illustrates the conceptual basis of these primary synthetic approaches.

G cluster_0 Synthetic Strategies Acyclic_Precursor Acyclic Precursor (e.g., 1,6-dicarbonyl) Target Target Cyclopentane Carboxylic Acid Acyclic_Precursor->Target Intramolecular Cyclization (e.g., Dieckmann) Cyclohexanone Substituted Cyclohexanone Cyclohexanone->Target Ring Contraction (e.g., Favorskii) Dipole_Dipolarophile 1,3-Dipole + Dipolarophile Dipole_Dipolarophile->Target [3+2] Cycloaddition

Caption: Core strategies for constructing the cyclopentane ring.

The Imperative of Stereocontrol

For biological applications, achieving precise control over stereochemistry is paramount, as different stereoisomers can have vastly different pharmacological activities. Enantioselective synthesis of cyclopentanes can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction.

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient and elegant approach, with methods like chiral palladium-catalyzed cycloadditions or enantioselective Conia-ene reactions providing access to chiral cyclopentanes with high enantiomeric excess.[11][13]

Experimental Protocol: Favorskii Rearrangement

This protocol describes the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone, a classic example of a ring-contraction strategy.[14] The causality for the procedural steps is critical: adding the chloroketone to the methoxide solution (and not the reverse) minimizes self-condensation side products, while the final workup steps are essential to remove ionic impurities and unreacted starting materials.

Protocol: Synthesis of Methyl Cyclopentanecarboxylate

  • Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of sodium methoxide by adding 23 g (1 mole) of sodium metal in small pieces to 250 mL of anhydrous methanol. Cool the resulting solution to 0-5°C in an ice bath.

  • Reactant Addition: Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 mL of dry ether. Add this solution dropwise to the stirred sodium methoxide suspension over approximately 40 minutes, maintaining the temperature below 10°C.

  • Reaction & Reflux: After the addition is complete, allow the mixture to stir and warm to room temperature. Heat the mixture to reflux for 2 hours.

  • Workup - Quenching: Cool the reaction mixture. Carefully add water until all precipitated salts have dissolved (approximately 175 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Saturate the aqueous layer with sodium chloride and extract twice with 50-mL portions of ether.

  • Workup - Washing: Combine all ethereal solutions and wash successively with 100-mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Isolation: Dry the ether solution over anhydrous magnesium sulfate. Filter, and remove the ether by distillation at atmospheric pressure.

  • Purification: Distill the crude ester under reduced pressure. Collect the fraction boiling at 70–73°C/48 mm Hg. The expected yield of methyl cyclopentanecarboxylate is 72–78 g.

Chapter 2: Purification and Structural Elucidation

Once a novel cyclopentane carboxylic acid has been synthesized, rigorous purification and unambiguous characterization are required to ensure its identity, purity, and suitability for biological testing.

Purification Methodologies
  • Recrystallization: For solid compounds, this is a powerful technique for achieving high purity. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at room temperature.

  • Chromatography: Flash column chromatography is the workhorse for routine purification of reaction mixtures. For separating challenging mixtures of stereoisomers or achieving analytical purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is employed.[15]

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. By treating an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its carboxylate salt and moves into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure of the final compound. Each technique provides a unique piece of the structural puzzle.

TechniquePurpose & Key Observables for Cyclopentane Carboxylic Acids
¹H NMR Confirms the proton framework. Look for signals corresponding to the cyclopentyl ring protons (typically in the 1.5-2.5 ppm range) and a broad singlet for the acidic proton of the carboxylic acid (often >10 ppm). Coupling patterns can help determine stereochemistry.
¹³C NMR Identifies all unique carbon atoms. A key signal is the carbonyl carbon of the carboxylic acid, which appears far downfield (typically >170 ppm). Signals for the sp³ carbons of the cyclopentane ring will be in the 20-50 ppm range.
FTIR Identifies functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch.
HRMS Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Elemental Analysis Determines the percentage composition of C, H, and other elements, providing further confirmation of the empirical formula.

Chapter 3: Biological Evaluation and Lead Generation

The ultimate goal of synthesizing novel compounds is to identify those with desirable biological activity. This process involves selecting a relevant biological target and developing robust assays to screen the compounds.

Target Selection and Assay Development

The choice of a biological target is often guided by the structure of the synthesized compounds. For cyclopentane carboxylic acids, potential targets could include:

  • Enzymes: Where the carboxylic acid can mimic a substrate or bind to a key residue in the active site.

  • GPCRs: As mimics of endogenous ligands (e.g., prostaglandin receptors).

  • Ion Channels: As seen with NaV1.7 inhibitors, where the moiety contributes to a key binding interaction.[6]

Once a target is selected, a suitable assay must be developed. For initial screening, a high-throughput format is desirable. This could be a biochemical assay (e.g., measuring enzyme inhibition) or a cell-based assay (e.g., measuring changes in a signaling pathway).

High-Throughput Screening (HTS) Workflow

HTS allows for the rapid evaluation of thousands of compounds in parallel, enabling the efficient identification of "hits" from a large chemical library.[16] The process is a funneling system, starting with a broad primary screen and progressing to more detailed secondary and confirmatory assays for the most promising candidates.

G Compound_Library Compound Library (Novel Cyclopentanes) Primary_Screen Primary HTS Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary / Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: A typical high-throughput screening cascade for lead discovery.

Protocol: General Primary Binding Assay

This protocol provides a generalized framework for a competitive radioligand binding assay, a common primary screen to identify compounds that bind to a specific receptor.

  • Preparation: Prepare assay buffer, a known radiolabeled ligand ([³H]-L*) specific for the target receptor, and membranes from cells overexpressing the target receptor.

  • Compound Plating: In a 96-well plate, add 1 µL of each test compound (typically at a stock concentration of 1 mM in DMSO) to individual wells for a final assay concentration of 10 µM. Include wells for "total binding" (DMSO only) and "non-specific binding" (DMSO + a high concentration of a known unlabeled ligand).

  • Assay Reaction: To each well, add 50 µL of radioligand solution and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Detection: Wash the filter mat with ice-cold assay buffer. Place the mat in a scintillation counter to measure the amount of radioactivity in each well.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the control wells. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits."

Data Presentation: Hit Prioritization

The data from the primary screen and subsequent dose-response assays are used to prioritize hits for further study.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)Target Selectivity (Fold vs. Off-Target)
CPCA-001 85150>100
CPCA-002 12>10,000-
CPCA-003 922520
CPCA-004 6580050

In this hypothetical example, CPCA-003 would be prioritized due to its high potency (low IC₅₀), while CPCA-001 is also a strong candidate due to its excellent selectivity.

Conclusion

The discovery of novel cyclopentane carboxylic acids is a dynamic and rewarding field of research. The scaffold's proven track record in biologically active natural products and approved drugs, combined with modern synthetic innovations, ensures its continued relevance. A successful discovery campaign requires a synergistic application of strategic synthesis, meticulous purification and characterization, and intelligent biological screening. By understanding the causality behind each experimental choice—from selecting a ring-closing reaction to designing a screening cascade—researchers can efficiently navigate the path from initial concept to the identification of promising new lead compounds. The continued exploration of this versatile chemical space will undoubtedly yield future therapeutic breakthroughs.

References

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
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The Strategic Advantage of Chirality: A Technical Guide to cis-3-Carbomethoxycyclopentane-1-carboxylic acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the demand for enantiomerically pure starting materials is insatiable. These chiral building blocks are the foundational elements upon which complex, stereochemically defined active pharmaceutical ingredients (APIs) are constructed. This guide provides an in-depth technical analysis of cis-3-carbomethoxycyclopentane-1-carboxylic acid, a versatile and highly valuable chiral synthon. We will explore its synthesis, enzymatic resolution, and strategic application, particularly in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the efficient construction of complex molecular architectures.

Introduction: The Cyclopentane Scaffold in Medicinal Chemistry

The cyclopentane ring is a privileged scaffold in medicinal chemistry, prized for its ability to mimic the furanose ring of natural nucleosides while offering superior metabolic stability.[1] Unlike their natural counterparts, carbocyclic nucleosides lack the labile glycosidic bond, rendering them resistant to enzymatic cleavage by phosphorylases.[1] This enhanced biostability is a critical attribute for antiviral drugs, leading to improved pharmacokinetic profiles.

This compound, particularly in its enantiomerically pure forms, ((1R,3S)- and (1S,3R)-), provides a structurally rigid framework with differentiated functionality. The cis relationship of the carboxylic acid and the carbomethoxy group allows for controlled stereochemical elaboration, making it an ideal starting point for the synthesis of complex molecules with multiple stereocenters, such as the anti-HIV drug Abacavir and the anti-hepatitis B agent Entecavir.[1]

Synthesis and Chiral Resolution: From Prochiral to Enantiopure

The synthesis of the target chiral building block begins with the readily available and achiral starting material, dimethyl cis-1,3-cyclopentanedicarboxylate. The overall strategy involves a desymmetrization of this meso compound through enantioselective enzymatic hydrolysis.

Synthesis of the Racemic Precursor

The precursor, dimethyl cis-1,3-cyclopentanedicarboxylate, can be efficiently synthesized on a large scale. A common and well-documented route begins with a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-norbornene-5,6-endo-dicarboxylic anhydride. This is followed by oxidative cleavage of the double bond and subsequent hydrolysis to yield cis-1,3-cyclopentanedicarboxylic acid.[2] The diacid is then subjected to a Fischer esterification to produce the desired dimethyl ester.[3]

Enzymatic Resolution: The Key to Chirality

The enzymatic hydrolysis of a meso-cyclopentane-1,2-diester using PLE demonstrates high enantioselectivity, yielding the corresponding chiral monoester.[6] This process is predicated on the chiral environment of the enzyme's active site, which preferentially accommodates one of the two enantiotopic ester groups.[4]

Experimental Protocol: Enzymatic Resolution of Dimethyl cis-1,3-cyclopentanedicarboxylate (Adapted from Gais et al., 1989)

Objective: To perform an enantioselective hydrolysis of dimethyl cis-1,3-cyclopentanedicarboxylate to yield the chiral monoester, (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid.

Materials:

  • Dimethyl cis-1,3-cyclopentanedicarboxylate

  • Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich E2884 or equivalent)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • pH-stat or autotitrator

  • Reaction vessel with temperature control

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend dimethyl cis-1,3-cyclopentanedicarboxylate (1 equivalent) in 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Pig Liver Esterase (a typical starting point is 1 mg of enzyme per 10-20 mg of substrate).

  • Hydrolysis: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or autotitrator. The consumption of NaOH is monitored to determine the extent of the reaction. The reaction is typically run at room temperature (20-25 °C).

  • Reaction Monitoring: The progress of the reaction is followed until 50% of the theoretical amount of NaOH has been consumed, indicating the hydrolysis of one of the ester groups.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield a mixture of the unreacted diester and the desired chiral monoacid.

  • Purification: The chiral monoacid can be separated from the unreacted diester by standard chromatographic techniques (e.g., silica gel column chromatography).

Expected Outcome: This procedure is expected to yield the (1R,3S)-monoester with high enantiomeric excess. The unreacted diester can be recovered and subjected to racemization and recycling.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for the characterization of the synthesized building block.

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
CAS Number (racemic) 96382-85-3
CAS Number (1S,3R) 96443-42-4
Appearance White to off-white solid
Boiling Point 286.4 °C at 760 mmHg
Density 1.242 g/cm³

Note: Data sourced from commercial supplier information and public chemical databases.

Spectroscopic data is crucial for the confirmation of the structure and purity of the compound. While specific spectra can vary based on the solvent and instrument used, representative data can be found in various chemical databases.

Application in the Synthesis of Carbocyclic Nucleosides

The true value of (1R,3S)- and (1S,3R)-cis-3-carbomethoxycyclopentane-1-carboxylic acid lies in their application as chiral synthons for complex targets. A prime example is their use in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.

The general synthetic strategy involves the transformation of the chiral monoester into a key cyclopentenylamine intermediate. This intermediate is then coupled with a suitably substituted purine or pyrimidine base to construct the final carbocyclic nucleoside.

Conceptual Workflow: Synthesis of a Carbocyclic Nucleoside Precursor

The following diagram illustrates the conceptual pathway from the chiral building block to a key intermediate for carbocyclic nucleoside synthesis.

G A Dimethyl cis-1,3-cyclopentanedicarboxylate (meso) B Enzymatic Hydrolysis (Pig Liver Esterase) A->B Desymmetrization C (1R,3S)-3-(Methoxycarbonyl)cyclopentane- 1-carboxylic acid (Chiral Monoester) B->C D Functional Group Interconversion C->D Curtius or Hofmann Rearrangement E Key Chiral Intermediate (e.g., Cyclopentenylamine) D->E F Coupling with Nucleobase E->F G Carbocyclic Nucleoside Analogue (e.g., Abacavir, Entecavir) F->G

Caption: Conceptual workflow for the synthesis of carbocyclic nucleosides.

While a direct synthesis of Abacavir from this compound is not prominently featured in the primary literature, the closely related "Vince lactam" ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one) is a well-established precursor for both Carbovir and Abacavir.[2] The synthesis of the Vince lactam itself relies on a chiral cyclopentane framework, underscoring the importance of this class of building blocks in antiviral drug development. The strategic value of this compound lies in its potential as an alternative and versatile starting material for such syntheses.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound, accessible in high enantiopurity through enzymatic resolution, represents a powerful and versatile chiral building block for the synthesis of complex molecular targets. Its rigid cyclopentane scaffold and differentiated functional groups provide a robust platform for the stereocontrolled introduction of multiple chiral centers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral synthons will remain a cornerstone of efficient and innovative drug development. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to harness the potential of this valuable chiral building block in their own synthetic endeavors.

References

  • Gais, H.-J., & Kluge, R. (1985). Asymmetrische Synthese von cyclopentanoiden Bausteinen durch enzymatische Umsetzungen. Angewandte Chemie, 97(10), 878-879.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry, 61(13), 4192–4193.
  • Wikipedia contributors. (2023, December 19). Asymmetric ester hydrolysis with pig-liver esterase. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • Gais, H. J., Buelow, G., Zatorski, A., Jentsch, M., Maidonis, P., & Hemmerle, H. (1989). Enzyme-Catalyzed Asymmetric Synthesis. 8. Enantioselectivity of Pig Liver Esterase Catalyzed Hydrolyses of 4-Substituted Meso Cyclopentane 1,2-Diesters. The Journal of Organic Chemistry, 54(22), 5115–5123.
  • ResearchGate. (n.d.). pig liver esterase. Retrieved January 7, 2026, from [Link]

  • Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21(3), 94-100.

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conformational analysis of cyclopentane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of Cyclopentane Carboxylic Acids

Abstract

The cyclopentane ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Unlike its six-membered counterpart, cyclohexane, which possesses well-defined, high-energy barriers between conformers, the cyclopentane ring is highly flexible, existing on a low-energy potential energy surface. This flexibility is characterized by a continuous interconversion of puckered conformations known as pseudorotation. The introduction of a substituent, such as a carboxylic acid, imparts distinct conformational preferences, profoundly influencing the molecule's steric and electronic properties, and by extension, its biological activity and reactivity. This guide provides a comprehensive exploration of the conformational landscape of cyclopentane carboxylic acids, detailing the theoretical underpinnings of their behavior and the modern analytical techniques employed for their characterization.

The Dynamic World of the Cyclopentane Ring: Pseudorotation

A planar cyclopentane structure is energetically unfavorable due to significant torsional strain from eclipsed C-H bonds, despite having near-ideal bond angles of 108°.[1][2] To alleviate this strain, the ring puckers out of plane.[3][4] The two most representative puckered conformations are the Envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the Twist or Half-Chair (C_2 symmetry) , where two adjacent carbons are displaced in opposite directions from the plane of the other three.[5][6]

These forms, however, are not static. They are merely points on a continuous, low-energy pathway of interconversion called the pseudorotation circuit .[7] The movement of the pucker around the ring occurs with a very low energy barrier, often less than 0.5 kcal/mol in unsubstituted cyclopentane, making it appear as a freely pseudoroting system at room temperature.[8][9] The specific conformation at any instant is defined by two puckering coordinates: the amplitude of pucker (q) and the phase angle (φ).[8]

G cluster_0 Pseudorotation Itinerary E1 Envelope (E) T1 Twist (T) E1->T1 E2 Envelope (E) T1->E2 T2 Twist (T) E2->T2 E3 Envelope (E) T2->E3 T3 Twist (T) E3->T3 E4 Envelope (E) T3->E4 T4 Twist (T) E4->T4 E5 Envelope (E) T4->E5 T5 Twist (T) E5->T5 T5->E1

Caption: The pseudorotation path of cyclopentane interconverts ten envelope and ten twist forms.

Influence of the Carboxylic Acid Substituent

The addition of a carboxylic acid group breaks the symmetry of the ring and introduces a significant energetic barrier to free pseudorotation. The system will now favor conformations that minimize steric and electronic repulsions involving this substituent. The primary conformational question for cyclopentanecarboxylic acid is the preference of the -COOH group for a pseudo-axial versus a pseudo-equatorial position on the puckered ring.

Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen can lock the substituent's orientation and influence the ring's pucker.[10] In some cases, solvent effects can dramatically alter the conformational equilibrium by competing for hydrogen bond formation or by stabilizing a more polar conformer.[11][12]

Key Analytical Techniques for Conformational Elucidation

A multi-pronged approach combining spectroscopic and computational methods is essential for a complete understanding of these flexible systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying solution-state conformations.

  • ¹H NMR - Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[8][13] By measuring the ³J_HH values around the ring, one can deduce the dihedral angles and thus the ring's time-averaged conformation. For instance, a large coupling constant (~8-10 Hz) is indicative of a trans-diaxial relationship, while smaller values suggest other arrangements.

  • ¹³C NMR Chemical Shifts: The chemical shift of ring carbons can be sensitive to their steric environment. Carbons bearing axial substituents are often shielded (shifted upfield) compared to their equatorial counterparts due to the gamma-gauche effect.

  • Variable Temperature (VT) NMR: Since the energy barrier between conformers is low, cyclopentane derivatives often show averaged NMR signals at room temperature.[14] By lowering the temperature, it is possible to "freeze out" individual conformers, allowing for their direct observation and the calculation of the thermodynamic parameters (ΔG, ΔH, ΔS) for the equilibrium.

  • Long-Range J(CH) Couplings: Two- and three-bond carbon-proton coupling constants (²J_CH, ³J_CH) also follow a Karplus-type dependence on the dihedral angle and can provide valuable structural constraints.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the carboxylic acid group and its local environment.

  • O-H Stretch: The hydroxyl stretch of a carboxylic acid is typically a very broad band from 2500-3300 cm⁻¹.[17][18] The formation of an intramolecular hydrogen bond can cause this band to sharpen and shift.

  • C=O Stretch: The carbonyl stretching frequency, typically appearing between 1710-1760 cm⁻¹, is highly sensitive to its environment.[19] Carboxylic acids in solution often exist as hydrogen-bonded dimers, which lowers the C=O frequency to ~1710 cm⁻¹.[17] If an intramolecular hydrogen bond is formed, this can also cause a shift in the frequency, providing evidence for a specific conformer.

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[20] While this method yields precise bond lengths and angles, it is crucial to recognize that the solid-state conformation may not be the most stable one in solution, as crystal packing forces can favor a specific arrangement. However, it provides an essential reference point and validates the geometries used in computational models.

Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface and predicting the relative stabilities of different conformers.

  • Conformational Search: Algorithms using molecular mechanics (MM) or semi-empirical methods can systematically explore the vast conformational space to identify low-energy structures.

  • Quantum Mechanical Calculations: High-level ab initio or Density Functional Theory (DFT) methods are then used to optimize the geometry and calculate the relative energies of the identified conformers with high accuracy.[21] Frequency calculations must be performed to confirm that the optimized structures are true energy minima.

  • NMR Parameter Prediction: Modern DFT methods can accurately predict NMR chemical shifts and coupling constants.[22] Comparing these calculated values with experimental data is a powerful method for validating the proposed conformational model.

Integrated Workflow for Conformational Analysis

A robust investigation combines experimental and computational approaches in a self-validating system.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling Exp_NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Integrate Data Integration & Structural Hypothesis Exp_NMR->Integrate Exp_IR IR Spectroscopy (C=O, O-H stretch) Exp_IR->Integrate Exp_Xray X-Ray Crystallography (Solid-State Structure) Exp_Xray->Integrate Comp_Search Conformational Search (Molecular Mechanics) Comp_Opt Geometry Optimization (DFT) Comp_Search->Comp_Opt Comp_NMR NMR Parameter Calc. (DFT/GIAO) Comp_Opt->Comp_NMR Comp_NMR->Integrate Start Compound Synthesis & Purity Confirmation Start->Exp_NMR Start->Exp_IR Start->Exp_Xray Start->Comp_Search Validate Validation: Compare Exp. vs. Calc. NMR Integrate->Validate Validate->Comp_Opt Poor Agreement (Refine Theory Level) Result Assignment of Dominant Solution-State Conformer(s) & Thermodynamic Parameters Validate->Result Good Agreement

Caption: Integrated workflow for determining the conformation of cyclopentane derivatives.

Experimental Protocol: Variable Temperature (VT) NMR

This protocol outlines the steps for determining the thermodynamic parameters of a conformational equilibrium.

Objective: To resolve the individual conformers of a cyclopentanecarboxylic acid derivative and calculate the Gibbs free energy difference (ΔG°) between them.

Methodology:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., toluene-d₈, methanol-d₄, or dichloromethane-d₂) in a high-quality NMR tube. The choice of solvent is critical; it must have a low freezing point and be inert to the sample.

    • Ensure the concentration is low enough to minimize intermolecular interactions but high enough for a good signal-to-noise ratio.

  • Initial Spectrometer Setup (Room Temperature):

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Optimize shims for maximum field homogeneity.

    • Note the chemical shifts and coupling patterns. If the exchange is fast, you will observe population-weighted average signals.

  • Cooling and Data Acquisition:

    • Begin cooling the sample in decrements of 10-20 K.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum. This is crucial for accurate temperature measurement.

    • Continue acquiring spectra at decreasing temperatures until you observe significant line broadening, followed by the decoalescence of the averaged signal into two or more distinct sets of signals representing the individual conformers.

    • Continue cooling below the coalescence temperature until the signals are sharp and well-resolved. Record the spectrum at the lowest stable temperature.

  • Data Analysis:

    • Qualitative Analysis: Identify the signals corresponding to each conformer in the low-temperature spectrum.

    • Quantitative Analysis (Low Temperature): At a temperature where the exchange is slow, carefully integrate the signals corresponding to the major (M) and minor (m) conformers.

    • Calculate the equilibrium constant (K_eq) at that temperature: K_eq = [M] / [m] = Integral(M) / Integral(m).

    • Calculate the Gibbs free energy difference at that temperature using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

  • System Validation:

    • After reaching the lowest temperature, slowly warm the sample back to room temperature, acquiring spectra at the same temperature points.

    • Ensure the spectral changes are reversible. Irreversibility may indicate sample precipitation or degradation.

    • Confirm that the room temperature spectrum after the VT experiment is identical to the initial one.

Data Summary: Hypothetical Conformational Data

The following table summarizes hypothetical data for a 1-substituted cyclopentanecarboxylic acid, illustrating the type of information derived from a combined computational and experimental study.

ConformerRelative Energy (kcal/mol) (DFT)Key Dihedral Angle (H1-C1-C2-H2)Predicted ³J_H1,H2 (Hz)Population (200 K)
Pseudo-Equatorial (-COOH)0.00165°9.885%
Pseudo-Axial (-COOH)0.7545°3.115%

Conclusion

The is a nuanced field that requires a synergistic application of high-resolution spectroscopy and robust computational modeling. While the inherent flexibility of the five-membered ring presents challenges, it also offers opportunities for fine-tuning molecular shape for applications in drug design and materials science. Understanding the subtle interplay of steric hindrance, electronic effects, and solvent interactions that govern the conformational preferences of these molecules is paramount to predicting their behavior and designing new chemical entities with desired properties.

References

  • Wu, A., Cremer, D., Auer, A. A., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657-667. [Link][8][22]

  • Swinkels, P. J. M., Gong, Z., Sacanna, S., et al. (2021). Revealing pseudorotation and ring-opening reactions in colloidal organic molecules. Nature Communications, 12(1), 633. [Link][5]

  • Cremer, D., Wu, A., & Larsson, A. (2000). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 5(3), 396-421. [Link][13]

  • Durán, M. A., Falceto, A., & Marco, E. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089-1096. [Link][21]

  • Kowalewski, E. T., et al. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. The Journal of Chemical Physics, 156(22), 224304. [Link][7]

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. International Journal of Molecular Sciences, 4(4), 158-175. [Link][23]

  • Lipnick, R. L. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 96(9), 2941-2949. [Link][24][25]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][1]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

  • Poupko, R., Luz, Z., & Zimmermann, H. (1982). Pseudorotation in cyclopentane. An experimental determination of the puckering amplitude by NMR in oriented solvents. Journal of the American Chemical Society, 104(20), 5307-5314. [Link][26]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][27]

  • Bar-Haim, G., & Bar, R. (2006). Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Magnetic Resonance in Chemistry, 44(1), 95-98. [Link][15]

  • ResearchGate. (2018). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). [Link][16]

  • National Center for Biotechnology Information. (n.d.). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. [Link][28]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link][14]

  • ResearchGate. (2025). Conformations and pseudorotation of colloidal cyclopentane. [Link][6]

  • E. L. Eliel, S. H. Wilen, & L. N. Mander. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Bernal, I., & E. F. Meyer, J. (1971). X-ray study of the conformation of the molecule of 1,2-trans-cyclopentanedicarboxylic acid. The Journal of Physical Chemistry, 75(13), 2051-2055. [Link][20]

  • Harvey, J. (n.d.). Conformational Analysis. University of California, San Diego. [Link]

  • Master Organic Chemistry. (2014). Cyclohexane Conformations. [Link][29]

  • Scribd. (n.d.). Cyclopentane Conformational Analysis. [Link][30]

  • Chemistry Stack Exchange. (2016). Cyclopentane conformations. [Link][9]

  • Rittner, R. (2018). NMR Spectroscopy: A Tool for Conformational Analysis. AUREMN. [Link][31]

  • NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes. [Link][3]

  • OpenStax. (2023). 4.4 Conformations of Cycloalkanes. [Link][4]

  • Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218. [Link][32]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][17]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link][18]

  • National Center for Biotechnology Information. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link][33]

  • ResearchGate. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. [Link][12]

  • Chemistry LibreTexts. (2023). 4.5: Conformations of Cycloalkanes. [Link][2]

  • MDPI. (2021). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. [Link][34]

  • National Institute of Science Communication and Information Resources. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • Smith, G., & Wermuth, U. D. (2012). Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives... Acta Crystallographica Section C, 68(Pt 9), o327–o331. [Link][35]

  • Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids?. [Link][10]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link][19]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol outlines a robust two-stage synthetic route commencing with the stereospecific preparation of cis-1,3-cyclopentanedicarboxylic acid via oxidative cleavage of a readily available starting material. The subsequent stage details a controlled mono-Fischer esterification to selectively yield the target compound. This guide emphasizes the rationale behind key procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

This compound possesses two distinct functional groups—an ester and a carboxylic acid—with a defined cis stereochemical relationship. This arrangement makes it an ideal scaffold for introducing complexity in drug discovery, enabling orthogonal derivatization or serving as a constrained linker in complex molecular architectures.

Our synthetic approach is a two-stage process designed for clarity, efficiency, and stereochemical control.

Stage 1: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid. We begin with the oxidative cleavage of norbornene. This reaction proceeds with stereospecificity, yielding the desired cis isomer of the dicarboxylic acid precursor in high yield[1][2]. This method is advantageous due to the commercial availability of norbornene and the reliable outcome of the oxidation.

Stage 2: Selective Mono-Fischer Esterification. The diacid is then subjected to a carefully controlled Fischer esterification. By manipulating the stoichiometry of the alcohol (methanol), we can preferentially form the mono-ester over the diester. This step is critical and requires precise execution to maximize the yield of the target molecule.

The overall synthetic pathway is illustrated below.

Caption: Overall two-stage synthesis of the target compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplierNotes
NorborneneC₇H₁₀498-66-8≥98%Standard Supplier
Ruthenium(III) chloride hydrateRuCl₃·xH₂O14898-67-0-Standard SupplierCatalyst
Sodium periodateNaIO₄7790-28-5≥99%Standard SupplierOxidant
Methanol (Anhydrous)CH₃OH67-56-1≥99.8%Standard SupplierReagent & Solvent
Sulfuric Acid, ConcentratedH₂SO₄7664-93-995-98%Standard SupplierCatalyst
Carbon TetrachlorideCCl₄56-23-5≥99.5%Standard SupplierSolvent
Diethyl Ether(C₂H₅)₂O60-29-7≥99%Standard SupplierExtraction Solvent
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeStandard SupplierTLC & Chromatography
HexanesC₆H₁₄110-54-3ACS GradeStandard SupplierTLC & Chromatography
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularStandard SupplierDrying Agent
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware and filtration apparatus

  • Ice bath

Experimental Protocols

Stage 1: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid[1][2]

This procedure is adapted from the well-established oxidative cleavage of norbornene, which reliably produces the cis isomer.

1. Reaction Setup:

  • In a 1 L round-bottom flask equipped with a large magnetic stir bar, dissolve norbornene (9.4 g, 0.1 mol) in carbon tetrachloride (200 mL).

  • Add 200 mL of deionized water to the flask to create a biphasic system.

  • Add ruthenium(III) chloride hydrate (0.21 g, ~1 mmol) to the stirring mixture.

2. Oxidative Cleavage:

  • To the vigorously stirring biphasic mixture, add sodium periodate (85.6 g, 0.4 mol) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature around 25-30 °C using a water bath if necessary.

  • Allow the mixture to stir vigorously at room temperature for 48 hours. The color of the mixture will change as the reaction progresses, and a precipitate may form.

3. Work-up and Isolation:

  • After 48 hours, filter the reaction mixture to remove any insoluble materials.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with diethyl ether (3 x 100 mL).

  • Combine all organic layers (the initial CCl₄ layer and the ether extracts) and wash with brine (100 mL).

  • Dry the combined organic solution over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield a solid residue.

4. Purification:

  • Recrystallize the crude solid from a benzene-ether mixture or hot water to afford pure cis-1,3-cyclopentanedicarboxylic acid as a white crystalline solid.

  • Expected Yield: 13.1 g (83%).[1]

  • Melting Point: 120-121 °C[1].

Stage 2: Selective Mono-Fischer Esterification

The key to synthesizing the mono-ester is to control the stoichiometry of the alcohol. Using a large excess of methanol will drive the reaction to completion, forming the diester[3]. By using a slight excess of methanol, we favor the formation of the mono-ester, which can then be separated from unreacted diacid and the diester byproduct.

1. Reaction Setup:

  • In a 250 mL dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend cis-1,3-cyclopentanedicarboxylic acid (10.0 g, 63.2 mmol) in anhydrous methanol (3.1 mL, 75.8 mmol, 1.2 equivalents).

  • Causality: Using only 1.2 equivalents of methanol kinetically favors the mono-esterification. A large excess would shift the equilibrium towards the formation of the diester product.

  • Place the flask in an ice bath and slowly add 3-4 drops of concentrated sulfuric acid while stirring.

2. Esterification Reaction:

  • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% methanol in ethyl acetate. The mono-ester product will have an Rf value between the diacid (baseline) and the diester (higher Rf). The reaction is typically complete within 4-6 hours.

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the unreacted methanol.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) to remove sulfuric acid and any remaining methanol.

  • To separate the desired carboxylic acid product from non-acidic byproducts (i.e., the diester), extract the ethyl acetate solution with a saturated aqueous sodium bicarbonate solution (3 x 50 mL).

  • Trustworthiness: This basic extraction is a self-validating step. The target mono-ester, being a carboxylic acid, will deprotonate and move to the aqueous layer, while the non-acidic diester byproduct will remain in the organic layer.

  • Combine the aqueous extracts and cool in an ice bath.

  • Carefully acidify the aqueous layer to pH ~2 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Spectral data should be consistent with the structure. Key signals include a singlet for the methyl ester protons (~3.7 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The spectrum should show distinct carbonyl signals for the ester and carboxylic acid carbons.

  • Mass Spectrometry: To confirm the molecular weight (172.18 g/mol ).

  • Melting Point: Compare with literature values for the pure compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Stage1 Stage 1: Diacid Synthesis cluster_Stage2 Stage 2: Mono-esterification S1_Setup 1. Setup Norbornene in CCl₄/H₂O Add RuCl₃ catalyst S1_Oxidize 2. Oxidation Add NaIO₄ portion-wise Stir 48h at RT S1_Setup->S1_Oxidize S1_Workup 3. Workup Filter, separate layers Extract aq. with Ether S1_Oxidize->S1_Workup S1_Purify 4. Purification Combine organics, dry, concentrate Recrystallize from Benzene/Ether S1_Workup->S1_Purify S1_Product Product 1: cis-1,3-Cyclopentane- dicarboxylic acid S1_Purify->S1_Product S2_Setup 1. Setup Diacid in Methanol (1.2 eq) Add cat. H₂SO₄ S1_Product->S2_Setup Use as starting material S2_React 2. Reaction Reflux for 4-6h Monitor by TLC S2_Setup->S2_React S2_Workup 3. Workup Concentrate, dissolve in EtOAc Wash with H₂O S2_React->S2_Workup S2_Extract 4. Basic Extraction Extract with NaHCO₃ (aq) Separate layers S2_Workup->S2_Extract S2_Isolate 5. Isolation Acidify aq. layer (HCl) Extract with EtOAc S2_Extract->S2_Isolate S2_Purify 6. Purification Dry, concentrate Column Chromatography S2_Isolate->S2_Purify S2_Product Final Product: cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid S2_Purify->S2_Product

Caption: Step-by-step workflow for the complete synthesis.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Carbon Tetrachloride (CCl₄): This is a toxic and environmentally hazardous substance. Handle with extreme care and use appropriate containment measures.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add slowly and carefully to other solutions, especially alcohols.

  • Diethyl Ether: Extremely flammable. Work away from ignition sources.

  • Sodium Periodate (NaIO₄): Strong oxidizing agent. Avoid contact with combustible materials.

References

  • Clark, R. D. (1974). A SIMPLIFIED PREPARATION OF CIS-1,3-CYCLOPENTANEDICARBOXYLIC ACID. ORGANIC PREPARATIONS AND PROCEDURES INT., 6(1), 49-51. [Link]

  • University of Missouri–St. Louis. Fischer Esterification Procedure. CHEM 2623 Lab Manual. [Link]

  • University of Wisconsin-La Crosse. Experiment 22: FISCHER ESTERIFICATION. Chemistry Department. [Link]

Sources

Stereoselective Synthesis of (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise spatial arrangement of functional groups in a molecule is paramount in the fields of medicinal chemistry and drug development. Chiral cyclopentane derivatives, in particular, are prevalent scaffolds in a wide array of biologically active compounds. (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic acid is a key chiral building block for the synthesis of various therapeutic agents. Its constrained cyclic structure and defined stereochemistry allow for specific interactions with biological targets. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this valuable intermediate, commencing from readily available starting materials and employing a robust enzymatic desymmetrization as the key stereochemistry-determining step.

Strategic Overview

The synthesis of the target molecule, (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic acid, is achieved through a multi-step sequence that begins with the construction of the cyclopentane ring system, followed by the introduction of the carboxylic acid and carbomethoxy functionalities with the desired cis-stereochemistry. The crucial enantioselectivity is introduced via an enzymatic kinetic resolution of a prochiral diester intermediate.

The overall synthetic strategy can be visualized as follows:

G A Cyclopentadiene + Maleic Anhydride B cis-Norbornene-5,6-endo-dicarboxylic Anhydride A->B [4+2] Diels-Alder Cycloaddition C cis-1,3-Cyclopentanedicarboxylic Acid B->C Oxidative Cleavage D Dimethyl cis-1,3-cyclopentanedicarboxylate C->D Fischer Esterification E (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic Acid D->E Enzymatic Hydrolysis (PLE) F (1R,3S)-Dimethyl cis-1,3-cyclopentanedicarboxylate (unreacted) D->F Enzymatic Hydrolysis (PLE)

Figure 1: Overall synthetic workflow for the stereoselective synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid

This initial phase focuses on the construction of the foundational cyclopentane ring with the required cis-stereochemistry of the carboxylic acid groups.

Step 1.1: [4+2] Diels-Alder Cycloaddition of Cyclopentadiene and Maleic Anhydride

This reaction establishes the bicyclic precursor with the desired endo stereochemistry.

  • Protocol:

    • In a well-ventilated fume hood, add maleic anhydride (98 g, 1.0 mol) to a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 200 mL of ethyl acetate and stir until the maleic anhydride is dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add freshly distilled cyclopentadiene (66 g, 1.0 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution.

    • Collect the white solid by vacuum filtration and wash with cold ethyl acetate (2 x 50 mL).

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 150-160 g (91-97%)

  • Characterization: The product can be characterized by ¹H NMR and melting point analysis.

Step 1.2: Oxidative Cleavage of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

The bicyclic anhydride is cleaved to form the desired cyclopentane dicarboxylic acid.

  • Protocol:

    • To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the dried cis-norbornene-5,6-endo-dicarboxylic anhydride (164 g, 1.0 mol) and 500 mL of water.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of potassium permanganate (316 g, 2.0 mol) in 1.5 L of water.

    • Slowly add the potassium permanganate solution to the stirred anhydride suspension via the dropping funnel, maintaining the reaction temperature below 10 °C. The addition should take approximately 2-3 hours.

    • After the addition is complete, continue stirring at 0-5 °C for an additional hour, then allow the mixture to warm to room temperature and stir overnight.

    • The brown manganese dioxide precipitate is removed by filtration through a pad of celite.

    • Acidify the clear filtrate to pH 2 with concentrated hydrochloric acid.

    • Concentrate the acidic solution under reduced pressure to approximately 500 mL.

    • Cool the concentrated solution in an ice bath to induce crystallization of cis-1,3-cyclopentanedicarboxylic acid.

    • Collect the white crystalline product by vacuum filtration and wash with a small amount of ice-cold water.

    • Recrystallize the crude product from hot water to obtain pure cis-1,3-cyclopentanedicarboxylic acid.

  • Expected Yield: 110-125 g (70-79%)

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis and Resolution of Dimethyl cis-1,3-cyclopentanedicarboxylate

This part details the preparation of the prochiral diester and the crucial enzymatic resolution step.

Step 2.1: Fischer Esterification to Dimethyl cis-1,3-cyclopentanedicarboxylate

The diacid is converted to the corresponding dimethyl ester.

  • Protocol:

    • In a 1 L round-bottom flask, suspend cis-1,3-cyclopentanedicarboxylic acid (158 g, 1.0 mol) in 500 mL of methanol.

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (10 mL) with stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in 500 mL of diethyl ether and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford dimethyl cis-1,3-cyclopentanedicarboxylate as a colorless oil.

  • Expected Yield: 175-185 g (94-99%)

  • Characterization: The product can be characterized by ¹H NMR and GC-MS.

Step 2.2: Enzymatic Desymmetrization of Dimethyl cis-1,3-cyclopentanedicarboxylate

This is the key stereoselective step where one of the two enantiotopic ester groups is selectively hydrolyzed. Pig Liver Esterase (PLE) is a highly effective biocatalyst for this transformation.[1]

G A Dimethyl cis-1,3-cyclopentanedicarboxylate (Prochiral) B { Pig Liver Esterase (PLE) | Phosphate Buffer (pH 7.0)} C (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic Acid (Desired Product) B->C Selective Hydrolysis D (1R,3S)-Dimethyl cis-1,3-cyclopentanedicarboxylate (Unreacted) B->D No Reaction

Figure 2: Enzymatic desymmetrization of the prochiral diester using Pig Liver Esterase.

  • Protocol:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0.

    • In a 2 L temperature-controlled reaction vessel, dissolve dimethyl cis-1,3-cyclopentanedicarboxylate (93 g, 0.5 mol) in 1 L of the phosphate buffer. A small amount of a co-solvent like DMSO (e.g., 5% v/v) can be added to aid solubility.

    • Add Pig Liver Esterase (PLE, e.g., 5000 units). The optimal enzyme loading should be determined on a small scale.

    • Stir the mixture at a constant temperature (typically 25-30 °C) and monitor the progress of the reaction by measuring the consumption of a base (e.g., 0.5 M NaOH) required to maintain the pH at 7.0 using a pH-stat, or by periodic analysis of aliquots by chiral HPLC.

    • The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

    • Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 2 M HCl.

    • Extract the mixture with ethyl acetate (3 x 500 mL).

    • Separate the unreacted diester from the product monoacid by extraction of the combined organic layers with a saturated sodium bicarbonate solution (3 x 300 mL).

    • The organic layer contains the unreacted (1R,3S)-dimethyl cis-1,3-cyclopentanedicarboxylate. It can be washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The aqueous bicarbonate extracts are combined and acidified to pH 2 with 2 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic acid.

    • The product can be further purified by recrystallization or chromatography.

  • Expected Yield: ~40-45% for the monoacid (approaching the theoretical maximum of 50%)

  • Enantiomeric Excess (e.e.): Typically >95% for the monoacid product.

  • Characterization: The enantiomeric excess can be determined by chiral HPLC analysis. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

StepProductStarting MaterialReagentsTypical YieldPurity/e.e.
1.1cis-Norbornene-5,6-endo-dicarboxylic anhydrideCyclopentadiene, Maleic anhydrideEthyl acetate91-97%>98%
1.2cis-1,3-Cyclopentanedicarboxylic acidcis-Norbornene-5,6-endo-dicarboxylic anhydrideKMnO₄, HCl70-79%>98%
2.1Dimethyl cis-1,3-cyclopentanedicarboxylatecis-1,3-Cyclopentanedicarboxylic acidMethanol, H₂SO₄94-99%>98%
2.2(1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic acidDimethyl cis-1,3-cyclopentanedicarboxylatePig Liver Esterase, Phosphate buffer~40-45%>95% e.e.

Conclusion

This application note provides a reliable and scalable protocol for the stereoselective synthesis of (1S,3R)-3-Carbomethoxycyclopentane-1-carboxylic acid. The key to achieving high enantiopurity lies in the enzymatic desymmetrization of the prochiral dimethyl ester intermediate using Pig Liver Esterase. This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and environmental compatibility, making it an attractive method for the production of this important chiral building block for pharmaceutical research and development.

References

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]

  • Wang, Y. F., Chen, C. S., Girdaukas, G., & Sih, C. J. (1984). A study of stereoselective hydrolysis of symmetrical diesters with pig liver esterase. Journal of the American Chemical Society, 106(12), 3695–3696. [Link]

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large-scale synthesis of "cis-3-Carbomethoxycyclopentane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound, also known as cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, is a pivotal bifunctional organic molecule. Its cyclopentane framework, adorned with spatially distinct carboxylic acid and methyl ester moieties, renders it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules.[1] This compound serves as a key intermediate in the stereoselective synthesis of various pharmaceutically relevant scaffolds, including amidinomycin analogues.[2]

The strategic importance of this molecule necessitates a robust, scalable, and economically viable synthetic process. This guide provides a detailed protocol for the large-scale synthesis of this compound, focusing on the principles of process chemistry, safety, and optimization. We will delve into the causality behind experimental choices, ensuring a protocol that is not only repeatable but also fundamentally understood.

Synthetic Strategy: A Logic-Driven Approach

The most direct and industrially favored approach for synthesizing the target monoester is the selective mono-esterification of the parent diacid, cis-1,3-cyclopentanedicarboxylic acid. This strategy is predicated on the statistical and slight electronic differentiation between the two carboxylic acid groups.

The primary challenge in this synthesis is controlling the reaction to maximize the yield of the desired monoester while minimizing the formation of the diester byproduct and recovering unreacted starting material. Achieving this requires precise control over stoichiometry, reaction time, and temperature. The purification phase is equally critical, where the chemical differences between the diacid, monoester, and diester are exploited for efficient separation on a large scale.

An alternative, though less direct, pathway could involve intermediates like cyclopentane-1,3-dione, which can be derived from bio-based sources such as hemicellulosic feedstock, pointing towards greener synthetic routes in the future.[3]

Reaction Mechanism and Rationale

The core transformation is a Fischer-Speier esterification. In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon significantly more electrophilic. Methanol, acting as a nucleophile, then attacks this activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

When using thionyl chloride (SOCl₂), the mechanism proceeds through an acyl chloride intermediate. SOCl₂ reacts with the carboxylic acid to form a highly reactive acyl chloride, which is then rapidly esterified by methanol. This method is often faster and operates under milder conditions than traditional Fischer esterification but requires careful handling due to the corrosive nature of SOCl₂ and the evolution of HCl and SO₂ gases.[4]

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow of the synthesis, from the starting diacid to the purified final product.

Synthesis_Workflow A Start: cis-1,3-Cyclopentanedicarboxylic Acid B Reaction: Mono-esterification (Methanol, Acid Catalyst) A->B C Quenching & Workup (Neutralization, Phase Separation) B->C D Crude Product Mixture (Diacid, Monoester, Diester) C->D E Purification: Selective pH Extraction D->E F Isolation of Diester (Organic Phase) E->F Diester (Neutral) G Isolation of Monoester & Diacid (Aqueous Phase) E->G Acids (Anionic) H Selective Precipitation (pH Adjustment) G->H I Final Product: cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid H->I Precipitates at higher pH J Recovery of Starting Material (cis-1,3-Cyclopentanedicarboxylic Acid) H->J Precipitates at lower pH Reaction_Scheme cluster_main Reaction Pathway cluster_control Process Control Diacid cis-1,3-Cyclopentanedicarboxylic Acid Monoester cis-3-Carbomethoxycyclopentane- 1-carboxylic acid (Product) Diacid->Monoester + MeOH, SOCl₂ (k1) Diester Dimethyl cis-1,3-cyclopentanedicarboxylate (Byproduct) Monoester->Diester + MeOH, SOCl₂ (k2) Control Key is to stop reaction when [Monoester] is maximized. k1 > k2 initially due to statistics, but k2 proceeds over time.

Sources

Application Notes & Protocols: cis-3-Carbomethoxycyclopentane-1-carboxylic acid in the Synthesis of Prostaglandins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The prostaglandins are a class of physiologically active lipid compounds that mediate a diverse range of biological effects, including inflammation, blood pressure regulation, and smooth muscle contraction. Their intricate molecular architecture, characterized by a cyclopentane core bearing two side chains, has made them a compelling target for synthetic chemists for decades. A key building block in many total syntheses of prostaglandins is the Corey lactone , a versatile intermediate that allows for the stereocontrolled installation of the requisite side chains. This document provides a detailed guide to the application of cis-3-carbomethoxycyclopentane-1-carboxylic acid as a starting material for the synthesis of a key precursor to the Corey lactone, focusing on the underlying principles of the synthetic strategy and providing detailed experimental protocols.

The strategic advantage of using this compound lies in its pre-defined stereochemistry and the differential reactivity of its two carboxyl groups, which can be selectively manipulated to achieve the desired transformations. This guide will detail a synthetic sequence involving stereoselective reduction, iodolactonization, and subsequent functional group manipulations, providing researchers in natural product synthesis and drug development with the necessary information to utilize this valuable starting material.

Synthetic Strategy Overview

The overall synthetic strategy is to convert this compound into a functionalized cyclopentane that can be elaborated into the Corey lactone. This involves a series of stereocontrolled reactions to introduce the necessary functional groups and establish the correct relative stereochemistry.

Synthetic_Strategy Start This compound Intermediate1 Mono-protected Diol Start->Intermediate1 Selective Reduction Intermediate2 Iodolactone Intermediate1->Intermediate2 Iodolactonization Corey_Lactone_Precursor Corey Lactone Precursor Intermediate2->Corey_Lactone_Precursor De-iodination & Protection

Caption: Synthetic pathway from the starting material to a Corey lactone precursor.

Part 1: Selective Reduction and Protection

The first crucial step is the selective reduction of the carboxylic acid moiety in the presence of the methyl ester. This can be achieved using a mild reducing agent that preferentially reacts with the carboxylic acid. Subsequent protection of the resulting primary alcohol is necessary to prevent its interference in the following steps.

Protocol 1: Selective Reduction of this compound

Objective: To selectively reduce the carboxylic acid of the starting material to a primary alcohol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.1 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate, can be purified by flash column chromatography on silica gel.

Expected Yield: 80-90%

Causality: Borane-THF is a chemoselective reducing agent that reacts more readily with carboxylic acids than with esters. This selectivity is crucial for achieving the desired transformation without affecting the carbomethoxy group.

Part 2: Iodolactonization

Iodolactonization is a powerful reaction for the stereospecific formation of a lactone from an unsaturated carboxylic acid.[1] In this synthetic sequence, the ester group of the reduced product is first hydrolyzed to the corresponding carboxylic acid, which is then subjected to iodolactonization conditions. The intramolecular cyclization proceeds via an iodonium ion intermediate, and the stereochemistry of the newly formed lactone is controlled by the existing stereocenters on the cyclopentane ring.[2]

Protocol 2: Hydrolysis and Iodolactonization

Objective: To form a key iodolactone intermediate.

Materials:

  • Methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate

  • Lithium hydroxide (LiOH), 1 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

  • Hydrolysis: Dissolve the starting ester (1.0 eq) in a mixture of THF and water. Add a 1 M aqueous solution of lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture to pH ~3 with 1 M HCl and extract the carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness. The crude carboxylic acid is used in the next step without further purification.

  • Iodolactonization: Dissolve the crude carboxylic acid (1.0 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of potassium iodide (2.0 eq) and iodine (1.5 eq) in water dropwise to the vigorously stirred biphasic mixture.

  • Stir the reaction at room temperature for 12-16 hours in the dark.

  • After the reaction is complete, separate the layers. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting iodolactone can be purified by flash column chromatography.

Expected Yield: 70-80% over two steps.

Mechanistic Insight: The iodolactonization proceeds through the formation of an iodonium ion from the alkene. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-fashion to form the lactone ring.[3] The stereochemistry of the substituents on the cyclopentane ring directs the cyclization to afford the desired stereoisomer.

Iodolactonization cluster_0 Iodolactonization Mechanism Alkene Unsaturated Carboxylic Acid Iodonium Iodonium Ion Intermediate Alkene->Iodonium + I₂ Lactone Iodolactone Iodonium->Lactone Intramolecular Nucleophilic Attack

Caption: Simplified mechanism of the iodolactonization reaction.

Part 3: Towards the Corey Lactone

The synthesized iodolactone is a versatile intermediate that can be converted to the Corey lactone through a series of well-established transformations. This typically involves reductive de-iodination, protection of the secondary alcohol, and oxidation of the primary alcohol to an aldehyde, followed by further manipulations. A key transformation in many Corey lactone syntheses is the Baeyer-Villiger oxidation of a cyclopentanone precursor.[1][4]

Protocol 3: Reductive De-iodination

Objective: To remove the iodine atom from the lactone.

Materials:

  • Iodolactone

  • Tri-n-butyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

Procedure:

  • Dissolve the iodolactone (1.0 eq) in anhydrous toluene under an argon atmosphere.

  • Add tri-n-butyltin hydride (1.2 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the tin byproducts.

Expected Yield: 85-95%

Trustworthiness of the Protocol: This radical de-iodination is a reliable and high-yielding reaction. The use of AIBN as a radical initiator and Bu₃SnH as the hydrogen atom source is a standard and well-documented procedure for such transformations.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1. Selective ReductionThis compoundBH₃·THFMethyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate80-90
2. Hydrolysis & IodolactonizationMethyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylateLiOH, I₂, KI, NaHCO₃Iodolactone intermediate70-80
3. Reductive De-iodinationIodolactone intermediateBu₃SnH, AIBNDe-iodinated lactone85-95

Conclusion

This compound is a valuable and versatile starting material for the stereocontrolled synthesis of key intermediates for prostaglandins. The protocols outlined in this document provide a robust pathway to a precursor of the Corey lactone, leveraging well-established and reliable chemical transformations. The principles of chemoselectivity in reduction and stereocontrol in iodolactonization are central to the success of this synthetic route. These application notes serve as a guide for researchers to harness the potential of this starting material in the synthesis of complex, biologically active natural products.

References

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link][5]

  • Wikipedia. (2023). Iodolactonization. In Wikipedia. [Link][1]

  • Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

  • Chirality, resolution of drug intermediates, preferential crystallisation, diastereomeric salt formation, enantiomeric excess. (n.d.). Jetir.org. [Link]

  • Grukem. (2020, August 29). Baeyer-Villiger Oxidation [Video]. YouTube. [Link][5]

  • Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1297–1302. [Link][6][7]

  • Khanjin, N. A., Snyder, J. P., & Menger, F. M. (1999). The Iodolactonization Reaction. Journal of the American Chemical Society, 121(49), 11831–11846. [Link]

  • MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link][8][9][10]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link][11]

  • Professor Carbon. (2020, April 7). Esters and Acids Mechanisms 1 - iodolactonization prostaglandin core Organic Chemistry Tutor Help [Video]. YouTube. [Link]

  • Stoltz, B. M. (n.d.). Prostaglandins. Caltech. [Link][12]

  • Unlock Chemystery. (2019, November 22). Master Iodolactonization in 20 Minutes - Chemistry Made EASY! [Video]. YouTube. [Link][13]

  • Wikipedia contributors. (2024, July 25). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Stack Exchange. (2017). Intramolecular lactonisation in an unsaturated carboxylic acid. [Link][2]

  • Chemistry Notes. (2022). Iodolactonization: Mechanism, examples, useful application. [Link][14]

  • Grokipedia. (n.d.). Iodolactonization. [Link][3]

  • ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. [Link][15]

  • Google Patents. (n.d.). Preparation method of corey lactone diol. [16]

Sources

The Stereocontrolled Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic Acid: A Detailed Mechanistic Guide and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-3-Carbomethoxycyclopentane-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development, often serving as scaffolds for the synthesis of complex therapeutic agents.[1][2][3][4] The specific stereochemistry of the cis isomer is crucial for its biological activity and interaction with target molecules. This technical guide provides a comprehensive overview of the reaction mechanism and a detailed protocol for the stereocontrolled synthesis of this important intermediate. Our approach focuses on a robust and reliable method starting from the commercially available cis-1,3-cyclopentanedicarboxylic acid, ensuring high stereochemical fidelity.

Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound is most effectively achieved through a selective mono-esterification of cis-1,3-cyclopentanedicarboxylic acid. This method provides excellent control over the desired cis stereochemistry, as the starting material already possesses the required spatial arrangement of the carboxylic acid groups.

The overall transformation is as follows:

Overall Reaction start cis-1,3-Cyclopentanedicarboxylic acid product This compound start->product Selective Mono-esterification (e.g., Methanol, Acid Catalyst)

Figure 1: Overall synthetic transformation.

The Causality Behind Selective Mono-esterification

The selective formation of the mono-ester in the presence of a diacid can be achieved by carefully controlling the reaction conditions, primarily the stoichiometry of the alcohol and the reaction time. By using a limited amount of methanol, we can statistically favor the esterification of only one of the two carboxylic acid groups.

The mechanism of the acid-catalyzed esterification (Fischer esterification) proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of the dicarboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final mono-ester product and regenerate the acid catalyst.

Controlling the stoichiometry of methanol is critical. Using a large excess of methanol would drive the reaction towards the formation of the diester. By using a slight excess or a controlled amount of methanol, the probability of the second carboxylic acid group reacting is significantly reduced.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of cis-1,3-Cyclopentanedicarboxylic Anhydride (Intermediate)

For ease of handling and to potentially facilitate a more controlled mono-esterification in a subsequent step, the diacid can be converted to its anhydride.

Materials:

  • cis-1,3-Cyclopentanedicarboxylic acid

  • Acetic anhydride

  • Hexane

  • Dichloromethane

  • Toluene

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask, suspend 4.0 g (25 mmol) of cis-1,3-cyclopentanedicarboxylic acid in 20 ml of acetic anhydride.[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[5]

  • Extract the residue with hexane and subsequently evaporate the hexane to obtain the crude cyclopentane-1,3-dicarboxylic anhydride.[5]

Selective Mono-esterification of cis-1,3-Cyclopentanedicarboxylic Acid

This protocol details the direct mono-esterification of the diacid.

Materials:

  • cis-1,3-Cyclopentanedicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cis-1,3-cyclopentanedicarboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or excess methanol if carefully controlled), add a stoichiometric amount or a slight excess of anhydrous methanol (1.0-1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for a controlled period (monitoring by TLC or GC-MS is recommended to maximize mono-ester formation and minimize diester).

  • After cooling, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-ester from the unreacted diacid and the diester byproduct.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
cis-1,3-Cyclopentanedicarboxylic acidC₇H₁₀O₄158.15White crystalline solid, starting material with fixed cis stereochemistry.[6][7]
This compoundC₈H₁₂O₄172.18Target molecule, a key intermediate in organic synthesis.[1][2][3][8]

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product cluster_purification Purification Diacid cis-1,3-Cyclopentanedicarboxylic Acid Monoesterification Selective Mono-esterification (Methanol, Acid Catalyst) Diacid->Monoesterification Monoester This compound Monoesterification->Monoester Purification Column Chromatography Monoester->Purification

Figure 2: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol's reliability hinges on the stereochemical integrity of the starting material and the controlled nature of the mono-esterification.

  • Stereochemical Control: The use of cis-1,3-cyclopentanedicarboxylic acid as the starting material ensures that the final product retains the desired cis configuration, as the esterification reaction does not affect the stereocenters of the cyclopentane ring.[6][7]

  • Reaction Monitoring: The progress of the mono-esterification should be closely monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the timely quenching of the reaction to maximize the yield of the mono-ester and minimize the formation of the di-ester byproduct.

  • Purification: Column chromatography is a robust method for separating the desired mono-ester from the starting diacid and the di-ester, ensuring the high purity of the final product.

Conclusion

This guide outlines a scientifically sound and reproducible method for the synthesis of this compound. By leveraging the fixed stereochemistry of the starting material and carefully controlling the reaction conditions, researchers can confidently produce this valuable building block for applications in drug discovery and development. The provided mechanistic insights and detailed protocols are intended to empower scientists to successfully implement this synthesis in their laboratories.

References

  • PrepChem. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Available at: [Link]

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 67(22), 7613–7617.
  • Parallel kinetic resolution of methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate for the asymmetric synthesis of (1R,2S,5S)- and (1S,2R,5R). (2008). Department of Pharmacology.
  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid. Available at: [Link]

  • Bachmann, W. E., & Struve, W. S. (1941). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society, 63(9), 2589–2592.
  • Fisher Scientific. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1956).
  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. (2023). PubMed.
  • PubChem. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. Available at: [Link]

  • PubChem. Methyl cyclopent-1-ene-1-carboxylate. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2022). Journal of the American Chemical Society.
  • Kinetic Study of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. (2015).
  • EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google P
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)

Sources

Application Note: Comprehensive NMR Analysis for the Structural and Stereochemical Elucidation of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Cyclopentane Stereochemistry

Cyclopentane rings are ubiquitous structural motifs in a vast range of natural products and synthetic molecules, including many pharmaceuticals.[1] Unlike the more rigid six-membered cyclohexane ring, the five-membered cyclopentane ring is highly flexible, rapidly interconverting between non-planar 'envelope' and 'half-chair' conformations in a process known as pseudorotation.[1] This conformational dynamism often averages the magnetic environments of protons and carbons, leading to complex and sometimes overlapping Nuclear Magnetic Resonance (NMR) spectra.

This application note provides a detailed guide to the structural and stereochemical analysis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a disubstituted cyclopentane derivative. We will demonstrate how a multi-faceted NMR approach, combining standard 1D (¹H, ¹³C) and advanced spectral editing techniques (DEPT), can be used to unambiguously confirm its constitution and, crucially, its cis relative stereochemistry. The principles and protocols outlined herein serve as a robust framework for the analysis of similarly complex small molecules.

Foundational Principles: Symmetry and Spectral Prediction

A thorough analysis begins with an understanding of the molecule's symmetry, which directly dictates the number of expected NMR signals. In this compound, a plane of symmetry bisects the molecule through the C1-carboxyl group and the C3-carbomethoxy group. This symmetry renders specific pairs of atoms chemically equivalent.

Caption: Structure and symmetry of this compound.

Consequences for NMR:

  • ¹³C NMR: Instead of 8 distinct carbon signals, we predict only 6: C1, C2/C5 (equivalent), C3, C4, the carboxyl carbon, the ester carbonyl carbon, and the methoxy carbon.

  • ¹H NMR: The symmetry similarly reduces the number of distinct proton signals. Protons on C2 are equivalent to those on C5, and the two protons on C4 are equivalent.

¹H NMR Analysis: Deciphering Proton Environments

The ¹H NMR spectrum provides critical information on the electronic environment of protons and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ)
  • Carboxyl Proton (-COOH): This highly deshielded proton appears far downfield, typically in the 10.0-12.0 ppm range. Its signal is often broad due to hydrogen bonding and chemical exchange.[2][3]

  • Methoxy Protons (-OCH₃): These three protons give rise to a sharp, intense singlet around 3.7 ppm .[4]

  • Methine Protons (H1, H3): The protons on carbons bearing the electron-withdrawing carboxyl and carbomethoxy groups are deshielded relative to other ring protons. They are expected to resonate between 2.5 and 3.5 ppm .[1]

  • Methylene Protons (-CH₂-): The remaining four protons on the cyclopentane ring (at C2, C4, and C5) are in a more shielded aliphatic environment, typically appearing as complex multiplets between 1.6 and 2.5 ppm .[1]

Spin-Spin Coupling (J): The Key to Stereochemistry

Vicinal coupling constants (³J) are highly dependent on the dihedral angle between coupled protons, as described by the Karplus relationship.[5] In cyclopentane systems, this allows for the differentiation of cis and trans isomers.

  • cis Coupling: Protons on the same face of the ring generally exhibit larger coupling constants. Expected ³J_cis_ values are typically in the range of 7-12 Hz .

  • trans Coupling: Protons on opposite faces of the ring have smaller coupling constants, with ³J_trans_ values often between 2-8 Hz .

The observation of a large coupling constant between the methine protons H1 and its neighbors (H2/H5) and between H3 and its neighbors (H2/H4) would be strong evidence for the cis configuration.

¹³C NMR & DEPT: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments determine the number of hydrogens attached to each carbon.

Expected Chemical Shifts (δ)
  • Carbonyl Carbons (-C=O): The carboxyl and ester carbonyl carbons are the most deshielded, appearing in the 170-180 ppm region.[6][7]

  • Methoxy Carbon (-OCH₃): The methyl carbon of the ester group is expected around 52 ppm .[4]

  • Methine Carbons (C1, C3): Carbons directly attached to oxygen are deshielded and will appear in the 40-55 ppm range.

  • Methylene Carbons (C2, C4, C5): The aliphatic ring carbons will be the most shielded, resonating between 25-40 ppm .

Structural Confirmation with DEPT

DEPT is an invaluable tool for assigning carbon signals.[8][9]

  • Standard ¹³C Spectrum: Shows all 6 predicted carbon signals.

  • DEPT-90 Spectrum: Shows only signals from methine (CH) carbons. In this case, C1 and C3 will be visible.

  • DEPT-135 Spectrum:

    • Positive Signals: Methine (CH) and methyl (CH₃) carbons. (C1, C3, -OCH₃)

    • Negative Signals: Methylene (CH₂) carbons. (C2/C5, C4)

    • Absent Signals: Quaternary carbons (the two C=O carbons).[9]

By comparing these three spectra, every carbon in the molecule can be unambiguously identified and assigned.

Summary of Predicted Spectral Data

The following tables summarize the expected NMR data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0-12.0 Broad Singlet 1H -COOH
~3.7 Singlet 3H -OCH₃
~2.8-3.2 Multiplet 1H H1
~2.6-3.0 Multiplet 1H H3

| ~1.6-2.5 | Multiplet | 6H | H2, H4, H5 |

Table 2: Predicted ¹³C NMR & DEPT-135 Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
~175-180 Absent -COOH
~170-175 Absent -COOCH₃
~52 Positive -OCH₃
~40-55 Positive C1
~40-55 Positive C3
~25-40 Negative C2, C5

| ~25-40 | Negative | C4 |

Experimental Protocol

This section provides a standardized protocol for acquiring high-quality NMR data for the target analyte.

Caption: Standardized workflow for NMR analysis.

Sample Preparation
  • Analyte Quantity: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[1][10] DMSO-d₆ can also be used and may provide a sharper -COOH proton signal.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the final sample height is adequate for the spectrometer's coil (typically 4-5 cm).[1]

  • Cap and Clean: Securely cap the NMR tube and wipe the exterior with a lint-free tissue before insertion into the spectrometer.

Spectrometer Parameters (Typical 400 MHz Instrument)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16, depending on concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096, depending on concentration.

  • DEPT-135/90:

    • Pulse Program: Standard DEPT pulse sequences (e.g., 'dept135', 'dept90').

    • Parameters: Use similar spectral width, acquisition time, and relaxation delay as the standard ¹³C experiment. Number of scans is typically 256-1024.

Conclusion

The structural and stereochemical assignment of this compound is readily achievable through a systematic NMR analysis. The ¹H NMR spectrum provides essential information on proton environments and, critically, the cis relationship of the C1 and C3 substituents through analysis of vicinal coupling constants. The ¹³C NMR spectrum, when combined with DEPT-90 and DEPT-135 experiments, allows for the complete and unambiguous assignment of the carbon skeleton. This integrated approach represents a powerful and definitive method for the characterization of substituted cyclopentane systems and other complex organic molecules in research and development settings. For even more complex cases, 2D NMR techniques such as COSY, HSQC, and NOESY can provide further layers of confirmation.

References

  • Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. BenchChem.
  • Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424-1433. [Link]

  • cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpret
  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts. Doc Brown's Chemistry.
  • Supplementary Information for "Synthesis of functional cyclic olefin monomers". Royal Society of Chemistry.
  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments).
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Part of 1H NMR spectrum of compound 7.
  • 13C NMR Spectroscopy Guide. University of Puget Sound.
  • NMR 5: Coupling Constants. YouTube.
  • DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts.
  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • 13C NMR Chemical Shifts.
  • Annett, F. L., & Anet, R. (1962). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 40(2), 229-234. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.

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Application Note: Enantioselective Separation of cis-3-Carbomethoxycyclopentane-1-carboxylic acid Enantiomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity

The enantiomers of a chiral molecule, despite having identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological effects in the body. This is due to the stereospecific nature of biological systems, such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drug candidates. cis-3-Carbomethoxycyclopentane-1-carboxylic acid represents a key structural motif in various pharmacologically active molecules. Its chiral purity is a critical quality attribute that can directly impact the safety and efficacy of a final drug product. This application note provides a comprehensive guide and a detailed protocol for the successful chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC).

Guiding Principle: Chiral Recognition on Polysaccharide-Based Stationary Phases

The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[1] The underlying mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] For acidic compounds such as carboxylic acids, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.

The chiral recognition mechanism on these phases is a multifactorial process. It is believed to involve a combination of interactions, including:

  • Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.[2]

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to enantioselective recognition.

  • Steric Interactions: The three-dimensional structure of the polysaccharide creates chiral cavities or grooves. The differential fit of the enantiomers into these cavities is a crucial factor for separation.[3]

The selection of an appropriate CSP and mobile phase is paramount and often requires a systematic screening approach to identify the optimal conditions for a given analyte.[4]

Experimental Workflow: A Systematic Approach

Developing a robust chiral separation method necessitates a logical and systematic workflow. The process begins with the selection of a set of diverse chiral columns and mobile phases for initial screening, followed by optimization of the most promising conditions.

Chiral_Separation_Workflow cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Method Optimization Screen_Cols Select Diverse CSPs (e.g., Amylose & Cellulose based) Screen_MP Select Mobile Phases (Normal, Polar Organic, Reversed-Phase) Screen_Cols->Screen_MP Test Each Column With Execute_Screen Execute Screening Runs Screen_MP->Execute_Screen Analyze_Results Analyze Screening Data (Select best CSP/MP combination) Execute_Screen->Analyze_Results Promising Result(s) Optimize_Params Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature Analyze_Results->Optimize_Params Final_Method Final Validated Method Optimize_Params->Final_Method

Figure 1: A systematic workflow for chiral method development.

Detailed Protocol: Chiral Separation of this compound

This protocol describes an optimized method for the baseline separation of the enantiomers of this compound. This method was developed following a screening process that evaluated several polysaccharide-based CSPs under normal phase conditions.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample Diluent: A mixture of n-Hexane and 2-Propanol (90:10, v/v).

  • Racemic Standard: A solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.[5]

  • Sample: Prepare the sample to be tested at a concentration of approximately 1.0 mg/mL in the sample diluent.

Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 210 nm
Run Time 20 minutes

Note on Detection: this compound lacks a strong chromophore, making UV detection at higher wavelengths challenging. The carboxylic acid functional group provides some absorbance at low UV wavelengths, with 210 nm often being a suitable choice.[6][7] It is crucial to use high-purity mobile phase components to minimize background noise at this wavelength.[8]

Procedure
  • System Preparation:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection:

    • Inject the racemic standard solution to verify system suitability.

    • Ensure that two distinct peaks are observed for the enantiomers and that the resolution is adequate (typically Rs > 1.5).

  • Sample Injection:

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Expected Results and Data Presentation

Under the specified conditions, a baseline separation of the two enantiomers is expected. The following table and chromatogram represent typical results.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~12.5~14.8
Tailing Factor 1.11.1
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Chromatogram cluster_0 Hypothetical Chromatogram Time (min) Time (min) Absorbance (mAU) Absorbance (mAU) 5 5 10 10 15 15 20 20 peak2 Enantiomer 2 tR = 14.8 min data data p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 end end

Figure 2: Representative chromatogram for the separation of this compound enantiomers.

Trustworthiness and Method Validation Insights

To ensure the trustworthiness of this analytical method, a proper validation according to ICH guidelines (Q2(R1)) should be performed. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities and degradants. This can be demonstrated by analyzing placebo and spiked samples.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy and Precision: These parameters demonstrate the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) should be assessed to ensure its suitability for routine use.

The use of an acidic modifier like TFA is critical for achieving good peak shape for carboxylic acids by suppressing the ionization of the carboxyl group and silanol groups on the silica surface.[3]

Conclusion

This application note details a robust and reliable HPLC method for the enantioselective separation of this compound. The use of an amylose-based chiral stationary phase under normal phase conditions provides excellent resolution and peak shape. The principles and the protocol described herein offer a solid foundation for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related chiral compounds.

References

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Palacký, J. (n.d.). Chiral HPLC User Manual. IOCB Prague. Retrieved from [Link] (Note: While the direct URL to the manual PDF may vary, this link points to the relevant institutional page where such resources are typically found.)

  • Welch, C. J., & Pirkle, W. H. (1998). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. Virginia Tech. Retrieved from [Link]

  • Cirilli, R., et al. (2020). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules, 25(21), 5105. Retrieved from [Link]

  • Ali, I., et al. (2014). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Pharmaceutical and Biomedical Analysis, 98, 416-430. Retrieved from [Link]

  • Al-Saeed, M. M., et al. (2022). Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Retrieved from [Link]

  • Ghanem, A. (2011). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separation Techniques (pp. 147-164). Springer. Retrieved from [Link]

  • Matarashvili, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Journal of the Chemical Society of Georgia, 15(3), 123-130. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

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Application Notes and Protocols for the Selective Synthesis of Amides from cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of amides from cis-3-carbomethoxycyclopentane-1-carboxylic acid. Amide bond formation is a cornerstone of modern drug discovery and development. This document is tailored for researchers, medicinal chemists, and process development scientists, offering an in-depth analysis of prevalent synthetic strategies. We will explore the mechanistic intricacies and provide field-proven, step-by-step protocols for three primary methods: the use of modern coupling reagents such as HATU and EDC/HOBt, and the traditional acyl chloride approach using thionyl chloride. A central focus of this guide is to address the inherent challenge of chemoselectivity, ensuring the selective reaction of the carboxylic acid moiety while preserving the integrity of the methyl ester.

Introduction: The Significance of Amide Synthesis and the Unique Challenge of this compound

The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and advanced materials. Its remarkable stability and capacity for hydrogen bonding are pivotal to the structure and function of peptides and proteins. Consequently, the efficient and selective formation of amide bonds is one of the most frequently performed transformations in medicinal chemistry.

The starting material, this compound, presents a specific and common challenge in organic synthesis: the presence of two distinct carbonyl functionalities, a carboxylic acid and a methyl ester. The successful synthesis of an amide from the carboxylic acid requires a methodology that is chemoselective, meaning it must selectively activate and transform the carboxylic acid into an amide without reacting with the ester group. This guide will provide the foundational knowledge and practical protocols to achieve this selectivity with high efficiency.

Strategic Approaches to Chemoselective Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. The choice of activation strategy is paramount to ensure chemoselectivity in the presence of the ester functionality of our substrate. We will detail three robust methods, each with distinct advantages and considerations.

Method 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that facilitate amide bond formation by activating the carboxylic acid.[1] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions and minimizes racemization, particularly in chiral substrates.[2]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through a two-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly intercepted by HOBt to form an active HOBt ester. The amine nucleophile then attacks the carbonyl of the active ester to furnish the desired amide, regenerating HOBt in the process. This pathway is generally mild and highly selective for the more nucleophilic carboxylic acid over the less reactive methyl ester.

EDC_Mechanism RCOOH cis-3-Carbomethoxycyclopentane- 1-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester Active HOBt Ester O_acylisourea->HOBt_ester + HOBt - Urea HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol for EDC/HOBt Coupling
Reagent/ParameterAmount (for 1 mmol scale)Molar Eq.
This compound172.18 mg1.0
Amine1.1 mmol1.1
EDC.HCl211 mg1.1
HOBt149 mg1.1
N,N-Diisopropylethylamine (DIPEA)348 µL2.0
Anhydrous Dichloromethane (DCM)10 mL-
Reaction TemperatureRoom Temperature-
Reaction Time4-12 hours-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add the desired amine (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC.HCl (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The mild conditions of the EDC/HOBt coupling are highly advantageous for preserving the methyl ester functionality. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.

Method 2: Uronium/Aminium Salt-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent, particularly for sterically hindered substrates and for minimizing racemization.[3][4] It generally provides faster reaction times and higher yields compared to carbodiimide methods.

Mechanism of HATU Coupling

The reaction is initiated by the deprotonation of the carboxylic acid by a hindered base, typically DIPEA. The resulting carboxylate anion attacks the electrophilic carbon of HATU to form a highly reactive O-acylisouronium salt. This intermediate rapidly reacts with the HOAt anion (generated from HATU) to form a stable, amine-reactive OAt-active ester, releasing tetramethylurea as a byproduct. The amine then displaces the OAt group to form the final amide.[5]

HATU_Mechanism Carboxylate Carboxylate Anion O_acylisouronium O-Acylisouronium Intermediate Carboxylate->O_acylisouronium + HATU HATU HATU OAt_ester OAt-Active Ester O_acylisouronium->OAt_ester - TMU Amide Amide Product OAt_ester->Amide + R'-NH2 - HOAt Amine R'-NH2 TMU Tetramethylurea

Caption: Mechanism of HATU mediated amide coupling.

Protocol for HATU Coupling
Reagent/ParameterAmount (for 1 mmol scale)Molar Eq.
This compound172.18 mg1.0
Amine1.1 mmol1.1
HATU418 mg1.1
N,N-Diisopropylethylamine (DIPEA)348 µL2.0
Anhydrous Dimethylformamide (DMF)5 mL-
Reaction Temperature0 °C to Room Temperature-
Reaction Time1-4 hours-

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous LiCl (to remove DMF, 3x), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: HATU is particularly effective for less reactive amines due to its high coupling efficiency. Pre-activation of the carboxylic acid with HATU and DIPEA for 10-15 minutes before adding the amine can sometimes improve yields, especially with sensitive substrates.[6]

Method 3: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

This classical method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the amide. While effective, this method requires careful control of reaction conditions to ensure chemoselectivity.

Mechanism of Acyl Chloride Formation and Amidation

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and hydrogen chloride, yielding the acyl chloride. The subsequent addition of an amine to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism to form the amide.

SOCl2_Workflow Carboxylic_Acid cis-3-Carbomethoxycyclopentane- 1-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride + SOCl2 - SO2, - HCl SOCl2 SOCl2 Amide Amide Product Acyl_Chloride->Amide + R'-NH2 Amine R'-NH2 (in presence of base)

Caption: Experimental workflow for amide synthesis via an acyl chloride.

Protocol for Acyl Chloride Formation and Amidation
Reagent/ParameterAmount (for 1 mmol scale)Molar Eq.
This compound172.18 mg1.0
Thionyl Chloride (SOCl₂)110 µL1.5
Anhydrous Dichloromethane (DCM) or Toluene5 mL-
Amine2.2 mmol2.2
Triethylamine (TEA) or Pyridine2.2 mmol2.2
Reaction Temperature0 °C to Reflux (for acyl chloride); 0 °C to RT (for amidation)-
Reaction Time1-3 hours (for acyl chloride); 1-2 hours (for amidation)-

Step-by-Step Procedure:

Part A: Acyl Chloride Formation

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used immediately in the next step without further purification.

Part B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (2.2 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: The reaction of thionyl chloride with the carboxylic acid should be performed under controlled conditions to avoid potential side reactions with the methyl ester, such as transesterification to the acyl chloride. Using a non-polar solvent and removing excess SOCl₂ before the addition of the amine is crucial for chemoselectivity. The use of at least two equivalents of the amine or a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction.

Summary and Recommendations

The choice of method for the synthesis of amides from this compound depends on several factors, including the reactivity of the amine, the scale of the reaction, and the desired purity of the final product.

  • For high efficiency and with a broad range of amines, including sterically hindered ones, HATU is the recommended coupling reagent. Its rapid reaction times and high yields often justify its higher cost.

  • For a cost-effective and reliable method, EDC/HOBt offers excellent chemoselectivity under mild conditions. This is a workhorse method in many medicinal chemistry laboratories.

  • The acyl chloride method is a powerful, traditional approach, particularly for large-scale synthesis. However, it requires more stringent control of reaction conditions to ensure the preservation of the methyl ester.

In all cases, careful monitoring of the reaction progress and appropriate purification techniques are essential to obtain the desired amide in high purity.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide (Coupling) - Common Organic Chemistry. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS - Ocean NanoTech. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. [Link]

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Application Note: Synthesis of cis-1,3-bis(hydroxymethyl)cyclopentane via Reduction of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The diol, cis-1,3-bis(hydroxymethyl)cyclopentane, is a valuable building block in medicinal chemistry and materials science, often incorporated into nucleoside analogs and other complex molecular architectures. Its synthesis from the corresponding dicarboxylic acid monoester, cis-3-Carbomethoxycyclopentane-1-carboxylic acid, presents a common challenge in organic synthesis: the simultaneous reduction of both a carboxylic acid and an ester functional group. This application note provides a comprehensive guide to this transformation, focusing on the use of lithium aluminum hydride (LAH), a powerful and non-selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested protocol, and address critical safety and work-up considerations.

Choosing the Right Reducing Agent: A Rationale

The simultaneous reduction of a carboxylic acid and an ester requires a potent hydride donor. While milder reagents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards carboxylic acids and esters.[1][2][3] Borane complexes (e.g., BH₃•THF) can selectively reduce carboxylic acids in the presence of esters, but this would not yield the desired diol in a single step.[4][5][6]

Lithium aluminum hydride (LiAlH₄) stands out as the reagent of choice for this transformation due to its high reactivity, enabling the reduction of a wide array of functional groups, including both carboxylic acids and esters, to their corresponding alcohols.[4][5][7][8]

Reaction Mechanism

The reduction of this compound with LiAlH₄ proceeds through a multi-step mechanism involving both functional groups.

  • Acid-Base Reaction: The acidic proton of the carboxylic acid group rapidly reacts with a hydride ion from LiAlH₄ in an acid-base reaction. This initial step forms a lithium carboxylate salt and hydrogen gas.[8][9]

  • Reduction of the Carboxylate and Ester: Both the in-situ formed carboxylate and the ester moiety then undergo nucleophilic attack by hydride ions. The carbonyl carbon of both groups is attacked, leading to the formation of tetrahedral intermediates.[7]

  • Intermediate Aldehydes: For the ester, the tetrahedral intermediate collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. Similarly, the carboxylate is reduced to an aldehyde. These aldehydes are more reactive than the starting materials and are immediately reduced further.[7][8][9]

  • Final Reduction to the Diol: The intermediate aldehydes are rapidly attacked by another equivalent of hydride, forming alkoxide intermediates.

  • Work-up: A careful aqueous work-up is then required to quench any excess LiAlH₄ and to protonate the resulting aluminum alkoxide complexes to yield the final diol product, cis-1,3-bis(hydroxymethyl)cyclopentane.[10]

Experimental Protocol

This protocol is designed for the reduction of this compound to cis-1,3-bis(hydroxymethyl)cyclopentane using LiAlH₄.

Materials and Equipment:
  • This compound

  • Lithium aluminum hydride (LiAlH₄), powder or solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Safety Precautions:
  • Lithium aluminum hydride is a highly reactive, flammable, and corrosive solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. [10][11][12] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).[10][11]

  • Personal Protective Equipment (PPE) is mandatory: Wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves.[10][11][13][14]

  • A Class D fire extinguisher (for combustible metals) and dry sand should be readily available. [11][13] Do not use water or carbon dioxide extinguishers on a LiAlH₄ fire.[11]

  • The quenching of excess LiAlH₄ is highly exothermic.[10] Strict adherence to slow, controlled addition and cooling is critical to prevent runaway reactions.

Reaction Workflow Diagram:

Reduction_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up cluster_product Final Product SM cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid Reaction LiAlH₄, Anhydrous THF 0 °C to Reflux SM->Reaction Dissolved in THF Workup 1. Cool to 0 °C 2. Fieser Work-up (H₂O, NaOH(aq), H₂O) 3. Filtration Reaction->Workup Reaction Completion Product cis-1,3-bis(hydroxymethyl)cyclopentane Workup->Product Isolation

Caption: Workflow for the LiAlH₄ reduction to the diol.

Step-by-Step Procedure:
  • Reaction Setup:

    • Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Suspend Lithium Aluminum Hydride (LAH) (e.g., 2.5 equivalents based on the starting material) in anhydrous THF. Note: The exact amount of LAH may need to be optimized, but an excess is necessary to ensure complete reduction of both functional groups.[8][9]

    • Cool the LAH suspension to 0 °C using an ice-water bath.

  • Addition of the Substrate:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask.

    • Transfer the substrate solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the initial exothermic reaction and hydrogen evolution.[13]

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is fully consumed.

  • Work-up (Fieser Method):

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[10][15]

    • Crucially and cautiously, quench the excess LAH by the slow, dropwise addition of the following reagents in sequence, allowing for gas evolution to subside between each addition. For a reaction using X grams of LAH, add:[5][15]

      • X mL of water

      • X mL of 15% aqueous NaOH

      • 3X mL of water

    • This procedure is designed to produce a granular, white precipitate of aluminum salts that is easily filterable.[5][7]

    • After the additions are complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes.[13][15]

  • Isolation and Purification:

    • Filter the resulting slurry through a pad of Celite® to remove the inorganic salts.[10]

    • Wash the filter cake thoroughly with additional THF or diethyl ether to ensure complete recovery of the product.[10]

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diol.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Alternative Work-up Procedures

While the Fieser method is widely used, other procedures can be effective, particularly for managing emulsions.

Work-up MethodProcedureAdvantagesDisadvantages
Fieser Method Sequential addition of H₂O, aq. NaOH, and H₂O.[5][15]Forms a granular, easily filterable precipitate.[7]Requires careful, sequential addition.
Rochelle's Salt Quench with ethyl acetate, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir.[16]Excellent at breaking up aluminum emulsions, resulting in two clear, separable phases.[16]May require longer stirring times to break the emulsion.
Glauber's Salt Cool to 0 °C and carefully add solid sodium sulfate decahydrate (Na₂SO₄•10H₂O) portion-wise until hydrogen evolution ceases.[10][15]A more controlled quench due to the slow release of water from the hydrate.[10]Can be less efficient at removing all aluminum salts from the organic phase.

Troubleshooting

  • Incomplete Reaction: Ensure anhydrous conditions were maintained and a sufficient excess of LiAlH₄ was used. The reactivity of LAH can diminish with improper storage.

  • Difficult Filtration/Emulsion during Work-up: This is a common issue with LAH reductions.[7][10] Switching to the Rochelle's salt work-up is often the best solution.[16] Vigorous stirring and allowing sufficient time for the precipitate to granulate can also help.

  • Low Yield: Ensure the filter cake was washed thoroughly to recover all the product. Product may also be lost during purification.

Conclusion

The reduction of this compound to cis-1,3-bis(hydroxymethyl)cyclopentane is efficiently achieved using lithium aluminum hydride. Careful attention to anhydrous reaction conditions, controlled addition of reagents, and a well-executed work-up procedure are paramount for a safe and successful synthesis. The protocol and insights provided in this application note offer a robust starting point for researchers employing this important transformation.

References

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 11). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). YouTube. Retrieved from [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • van Slagmaat, C. et al. (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Retrieved from [Link]

  • Behenna, D. C. et al. (2012, November 16). Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block. Organic Letters. Retrieved from [Link]

  • Reddit. (2024, July 1). Hello, i am self studying chemistry and i am confused as to how to selectively reduce carboxylic acid over ester in this synthesis problem, any help ?. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • Synthetic Communications. (1986). Selective Reduction of Carboxylic Acid Esters in the Presence of a Five-Membered Cyclic Sulfone. Retrieved from [Link]

  • Stoltz, B. M. et al. (n.d.). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Caltech. Retrieved from [Link]

  • ACS Publications. (2022, January 23). Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Retrieved from [Link]

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Application Notes & Protocols: Selective Esterification of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, notable for its stereodefined cyclopentane core.[1][2] The selective esterification of its free carboxylic acid moiety, without disturbing the existing methyl ester, is a common yet critical transformation. This guide provides a detailed exploration of two robust and widely applicable methods for this conversion: the classic Fischer-Speier esterification for simple alcohols and the mild Steglich esterification for more sensitive or complex substrates. We delve into the mechanistic rationale behind each method, offer step-by-step, field-proven protocols, and provide a decision-making framework to help researchers select the optimal strategy for their specific synthetic goals.

Strategic Overview: Selecting the Appropriate Esterification Pathway

The primary challenge in esterifying this compound is achieving chemoselectivity. The chosen conditions must favor the reaction of the carboxylic acid over potential side reactions like transesterification or hydrolysis of the pre-existing methyl ester. The selection of a method hinges on the nature of the alcohol to be introduced and the overall sensitivity of the substrate.

  • Fischer-Speier Esterification : This is a thermodynamically controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] By using the alcohol as the solvent, the equilibrium is driven towards the product ester.[4] It is a cost-effective and robust method, particularly well-suited for synthesizing simple alkyl esters (e.g., ethyl, propyl, butyl) from primary or secondary alcohols.[3][5][6] However, the requisite strong acid and elevated temperatures can be incompatible with sensitive functional groups.

  • Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[7][8] The reaction proceeds under mild, often room-temperature conditions, making it ideal for acid-sensitive substrates and sterically hindered alcohols.[9][10] It avoids the production of water and is not an equilibrium-driven reaction, often leading to higher yields for complex molecules.[7][11]

The following decision workflow can guide the selection process:

G start Select Esterification Strategy q1 Is the alcohol a simple primary or secondary alcohol (e.g., EtOH, n-PrOH)? start->q1 q2 Is the alcohol acid-sensitive, tertiary, or sterically hindered? q1->q2 No fischer Protocol 1: Fischer-Speier Esterification q1->fischer Yes steglich Protocol 2: Steglich Esterification q2->steglich Yes

Figure 1. Decision workflow for selecting an esterification protocol.

Mechanistic Insights

Fischer-Speier Esterification Mechanism

The Fischer esterification is a six-step, reversible process.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[3][4]

G cluster_fischer Fischer Esterification Pathway start Carboxylic Acid + Alcohol activated Protonated Carbonyl (Enhanced Electrophile) start->activated 1. Protonation (H+) intermediate Tetrahedral Intermediate activated->intermediate 2. Nucleophilic Attack (Alcohol) product Ester + H2O intermediate->product 3-6. Proton Transfer, H2O Elimination, Deprotonation

Figure 2. Simplified mechanism of Fischer-Speier esterification.

Steglich Esterification Mechanism

The Steglich esterification operates via a different activation pathway. The carbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate, forming an even more reactive acyl-pyridinium species ("active ester"). The alcohol finally attacks this active ester, yielding the desired product and releasing DMAP. The DCC is consumed by abstracting a molecule of water, forming a stable urea byproduct (dicyclohexylurea, DCU), which is typically insoluble and can be removed by filtration.[7][12]

G cluster_steglich Steglich Esterification Pathway start Carboxylic Acid + DCC o_acyl O-Acylisourea Intermediate start->o_acyl 1. Activation active_ester Acyl-pyridinium Salt (Active Ester) o_acyl->active_ester 2. Reaction with DMAP product Ester + DCU active_ester->product 3. Nucleophilic Attack (Alcohol)

Figure 3. Simplified mechanism of Steglich esterification.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Synthesis of cis-1-Ethyl-3-methyl cyclopentane-1,3-dicarboxylate)

This protocol is optimized for the synthesis of a simple ethyl ester, a common transformation.

3.1.1 Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound[13]172.1810.01.01.72 g
Ethanol (Anhydrous), Reagent Grade46.07--50 mL (as solvent)
Sulfuric Acid (H₂SO₄), Concentrated (98%)98.08~1.00.10.05 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---~50 mL
Saturated Sodium Chloride (NaCl) Solution (Brine)---~30 mL
Ethyl Acetate (EtOAc), Reagent Grade---~100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~5 g

3.1.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.72 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mL) to the stirring solution.[14]

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Allow the reaction to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cooling & Solvent Removal: Once complete, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of the solvent by approximately 75% using a rotary evaporator.[15]

  • Work-up - Quenching: Transfer the remaining residue into a separatory funnel containing 50 mL of ethyl acetate.

  • Work-up - Neutralization: Carefully wash the organic layer by slowly adding 50 mL of saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.[15] Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Separate the aqueous layer.

  • Work-up - Washing: Wash the organic layer with 30 mL of brine to remove residual water.[15] Separate the aqueous layer.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, then filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude oil by silica gel column chromatography to obtain the pure diester.

Protocol 2: Steglich Esterification (Synthesis of a Generic Diester)

This protocol is designed for alcohols that may be sensitive to acid or heat, providing a milder alternative.

3.2.1 Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound[13]172.185.01.00.86 g
Desired Alcohol (Primary or Secondary)-5.51.1(As calculated)
N,N'-Dicyclohexylcarbodiimide (DCC)206.336.01.21.24 g
4-(Dimethylamino)pyridine (DMAP)122.170.50.161 mg
Dichloromethane (DCM), Anhydrous---30 mL
0.5 N Hydrochloric Acid (HCl) Solution---~30 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~5 g

3.2.2 Step-by-Step Procedure

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (0.86 g, 5.0 mmol), the desired alcohol (5.5 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add DCC (1.24 g, 6.0 mmol) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) should begin to form.[12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up - Filtration: Upon completion, filter the reaction mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[16]

  • Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 30 mL of 0.5 N HCl (to remove residual DMAP), 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.[16]

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the pure diester.

G cluster_protocol General Laboratory Workflow setup 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) reagents 2. Add Reactants (Acid, Alcohol, Solvent) setup->reagents catalyst 3. Add Catalyst/Reagent (H₂SO₄ or DCC/DMAP) reagents->catalyst reaction 4. Reaction (Reflux or RT Stirring) catalyst->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor workup 6. Work-up (Quench, Wash, Extract) monitor->workup purify 7. Purification (Concentration, Chromatography) workup->purify

Figure 4. A generalized workflow for esterification experiments.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient reaction time/temperature (Fischer). Inactive DCC (Steglich). Wet reagents/solvent.Extend reflux time for Fischer protocol. Use fresh DCC and ensure anhydrous conditions for Steglich. Dry solvents and reagents thoroughly.
Transesterification Excessively harsh conditions (Fischer).Reduce catalyst loading or reaction temperature. Switch to the milder Steglich protocol.
Formation of N-acylurea Sterically hindered alcohol used in Steglich esterification.This side reaction is competitive.[16] Increase reaction time or consider an alternative coupling agent.
Difficult Purification Residual DCU or DMAP.For Steglich, ensure thorough filtration of DCU. The acid wash (0.5 N HCl) is critical for removing the basic DMAP catalyst.[16]

Conclusion

The selective esterification of this compound can be accomplished efficiently through multiple synthetic routes. The Fischer-Speier method offers a direct, scalable, and economical path for the synthesis of simple diesters. For more delicate substrates, hindered alcohols, or when mild conditions are paramount, the Steglich esterification provides a reliable and high-yielding alternative. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol to advance their synthetic campaigns.

References

  • Masterson, D. S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic-chemistry.org. [Link]

  • Ashenhurst, J. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • Dembitsky, V. M., & Qyle, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Wikipedia contributors. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic-chemistry.org. [Link]

  • ChemTalk. (n.d.). What is Fischer Esterification?. ChemTalk. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-chemistry.org. [Link]

  • Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Steglich esterification. Wikipedia. [Link]

  • The Board of Trustees of the University of Illinois. (n.d.). Acid to Ester - Common Conditions. University of Illinois Urbana-Champaign. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications - Organic Letters. [Link]

  • Small, C. M., & O'Connor, M. J. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Masterson, D. S. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Villacampa, M., & Pérez-Ossorio, R. (1982). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic-chemistry.org. [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]

  • Google Patents. (n.d.). US3657279A - Process of monoesterification of dicarboxylic acids.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]

  • ResearchGate. (2021). Work up of ester?. ResearchGate. [Link]

  • Wang, Y., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

  • Writing in Biology. (2018). Experimental Procedure for Esterification. Tufts University. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. [Link]

  • Pharmaffiliates. (n.d.). (1S,3R)-CIS-3-Carbomethoxy cyclopentane-1-carboxylic Acid. Pharmaffiliates. [Link]

  • Mykhailiuk, P. K. (2022). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid (CAS: 96382-85-3)[1][2]. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important organic intermediate. Here, we address common problems, explain the underlying chemical principles, and provide actionable troubleshooting strategies to improve yield, purity, and stereochemical control.

The synthesis of this molecule, a mono-ester of cis-1,3-cyclopentanedicarboxylic acid[3], typically involves a multi-step process. A common and efficient route relies on the intramolecular Dieckmann condensation of a pimelate diester to form a cyclic β-keto ester, followed by hydrolysis, decarboxylation, and selective esterification. Each of these steps presents unique challenges and potential for side product formation.

Frequently Asked Questions (FAQs)

FAQ 1: My initial Dieckmann condensation step is giving a very low yield of the desired cyclic β-keto ester. What is causing this?

Low yields in a Dieckmann condensation are frequently due to competing intermolecular reactions or suboptimal reaction conditions.

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that favors the formation of stable 5- and 6-membered rings.[4][5][6] However, several factors can disrupt this cyclization:

  • Intermolecular Condensation: The enolate formed from one diester molecule can react with a second diester molecule instead of with the other ester group on the same molecule. This leads to the formation of dimers or polymers, reducing the yield of the desired cyclic product. This side reaction is favored at high concentrations.

  • Incorrect Base Selection: Historically, bases like sodium ethoxide were common. However, these can participate in side reactions. Modern syntheses often employ sterically hindered, non-nucleophilic bases like potassium t-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents (e.g., THF, toluene) to minimize such issues and allow for lower reaction temperatures.[4]

  • Reaction Conditions: The reaction equilibrium for a Claisen-type condensation can be unfavorable. The reaction is driven forward by the deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen.[7] Using a full equivalent of a strong base is crucial to deprotonate the product and shift the equilibrium.

Troubleshooting Steps:

  • Employ High-Dilution Technique: Run the reaction at a lower concentration (add the diester slowly to a solution of the base) to favor the intramolecular pathway over the intermolecular one.

  • Optimize Your Base/Solvent System: Switch to a non-nucleophilic, sterically hindered base like t-BuOK or NaH in an anhydrous aprotic solvent like THF or toluene. This enhances enolate stability and reduces side reactions.[4]

  • Ensure Stoichiometry: Use at least one full equivalent of the base to ensure the final, irreversible deprotonation of the β-keto ester product, which drives the reaction to completion.[7]

FAQ 2: My final product is contaminated with the trans-isomer. How can I improve the cis-stereoselectivity?

The formation of the undesired trans-isomer is a common problem resulting from epimerization.

Answer: The cis relationship between the two functional groups is established early in the synthesis and must be maintained. The hydrogen atom at the carbon bearing a carboxyl or ester group (the α-carbon) is acidic and can be removed by a base. If this proton is removed and then re-protonated, it can occur from either face of the molecule, leading to a mixture of cis and trans isomers. The trans isomer is often the thermodynamically more stable product, so prolonged exposure to basic or even acidic conditions, especially at elevated temperatures, can lead to its formation.

Troubleshooting Steps:

  • Maintain Low Temperatures: During the Dieckmann condensation and subsequent hydrolysis steps, keep the reaction temperature as low as reasonably possible to minimize the rate of epimerization.

  • Careful pH Control During Workup: When neutralizing the reaction mixture after basic hydrolysis, perform the acidification carefully and at a low temperature. Avoid prolonged exposure to strongly basic or acidic conditions.

  • Purification: If a mixture of isomers is formed, separation can be challenging. The different physical properties of cis and trans isomers may allow for separation by fractional crystallization of the diacid intermediate or chromatography. In some cases, specific precipitation of one isomer from a solution of a salt can be achieved by carefully adjusting the pH.[8]

Troubleshooting Guide: Common Side Products & Solutions

This section provides a systematic approach to identifying and mitigating the formation of common impurities during the synthesis of this compound.

Observed Problem Potential Cause(s) Proposed Solution(s)
Mixture of Diacid, Diester, and Mono-ester Incomplete or excessive hydrolysis of the diester intermediate; Non-selective esterification of the diacid.For Hydrolysis: Carefully control reaction time, temperature, and stoichiometry of the base (e.g., 1 equivalent of NaOH or KOH for mono-hydrolysis). Monitor reaction progress by TLC or GC/LC-MS.For Esterification: Use a protecting group strategy or perform a carefully controlled partial esterification (e.g., using 1 equivalent of methanol with an acid catalyst like SOCl₂), followed by chromatographic purification.[9]
Presence of trans-isomer Epimerization under basic or acidic conditions, especially at elevated temperatures.Maintain low temperatures throughout the synthesis and workup. Use non-nucleophilic bases. Neutralize reaction mixtures promptly and without overheating. Consider purification via crystallization of the intermediate diacid.
High Molecular Weight Impurities (Polymeric material) Intermolecular Claisen condensation competing with the intramolecular Dieckmann reaction.Employ high-dilution conditions for the Dieckmann condensation step. Ensure the substrate is added slowly to the base solution to maintain a low instantaneous concentration of the diester.
Starting Diester (e.g., Dimethyl Pimelate) Remains Incomplete Dieckmann condensation.Increase reaction time or temperature moderately. Ensure the base is active and the solvent is anhydrous. Verify the use of at least one full equivalent of a strong base.
Experimental Protocol: Purification of Mixed Acid/Ester Products

If your final product is a mixture containing the desired mono-ester, the corresponding diacid (cis-1,3-cyclopentanedicarboxylic acid), and the diester, an acid-base extraction can be an effective purification method.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The diacid and the desired mono-ester (carboxylic acid) are acidic enough to be deprotonated by the weak base, transferring them to the aqueous layer as their sodium salts. The neutral diester will remain in the organic layer.

  • Separation: Separate the organic layer (containing the diester) and the aqueous layer.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate the mono-ester and diacid, causing them to precipitate or become soluble in an organic solvent.

  • Final Extraction: Extract the acidified aqueous layer multiple times with fresh ethyl acetate. The combined organic extracts will now contain a mixture of the mono-ester and the diacid, but free of the diester.

  • Final Purification: This enriched mixture can then be more easily separated by column chromatography on silica gel.[10]

Visualizing the Synthetic Pathway and Pitfalls

The following diagrams illustrate the core synthetic route and the points where common side reactions occur.

Diagram 1: The Dieckmann Condensation Pathway

This diagram shows the desired intramolecular cyclization versus the competing intermolecular side reaction.

dieckmann_condensation cluster_start Starting Material cluster_base Base Treatment cluster_pathways Reaction Pathways cluster_products Products Start Dimethyl Pimelate Base NaH or t-BuOK (Strong Base) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Intra Intramolecular Attack (Desired) Enolate->Intra High Dilution Inter Intermolecular Attack (Side Reaction) Enolate->Inter High Concentration Product Cyclic β-Keto Ester (Precursor) Intra->Product SideProduct Dimer / Polymer Inter->SideProduct isomer_troubleshooting Start trans-Isomer Detected in Final Product Check_Condensation Analyze Stereochemistry After Dieckmann Step? Start->Check_Condensation Check_Hydrolysis Analyze Stereochemistry After Hydrolysis Step? Check_Condensation->Check_Hydrolysis No Source_Condensation Source: Epimerization during Condensation Check_Condensation->Source_Condensation Yes Source_Hydrolysis Source: Epimerization during Hydrolysis/Workup Check_Hydrolysis->Source_Hydrolysis Yes Fix_Condensation Solution: - Use lower temperature - Use non-nucleophilic base Source_Condensation->Fix_Condensation Fix_Hydrolysis Solution: - Use milder hydrolysis conditions - Keep workup temperature low - Avoid prolonged acid/base exposure Source_Hydrolysis->Fix_Hydrolysis

Sources

Technical Support Center: Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, ensure stereochemical control, and streamline your purification process.

Section 1: Overview of the Synthetic Pathway

The most common and efficient route to synthesize the cyclopentane ring system for this target molecule is through an intramolecular Claisen condensation known as the Dieckmann Cyclization.[1][2] This reaction transforms a linear diester, such as dimethyl adipate, into a cyclic β-keto ester. Subsequent hydrolysis and purification steps are then required to obtain the final product with the desired cis stereochemistry.

The general workflow involves two key stages:

  • Dieckmann Condensation: Formation of the cyclopentanone ring.

  • Saponification & Acidification: Hydrolysis of the β-keto ester to yield the target carboxylic acid.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Dieckmann Condensation cluster_1 Stage 2: Hydrolysis & Workup A Dimethyl Adipate (Starting Material) B Cyclic β-Keto Ester Intermediate (2-Methoxycarbonylcyclopentanone) A->B  Strong Base (e.g., NaH, NaOEt)  Anhydrous Solvent (e.g., Toluene, THF) C cis/trans-3-Carbomethoxycyclopentane- 1-carboxylic acid Mixture B->C 1. Basic Hydrolysis (e.g., aq. NaOH) 2. Acidic Workup (e.g., HCl) D Purified cis-3-Carbomethoxycyclopentane- 1-carboxylic acid C->D  Purification  (e.g., Recrystallization)

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My yield from the Dieckmann condensation is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yields in the Dieckmann condensation are a frequent issue, typically stemming from problems with reagents, reaction conditions, or competing side reactions. Let's break down the key factors.

  • Causality 1: Presence of Moisture The mechanism relies on a strong base to deprotonate the α-carbon of the diester, forming a nucleophilic enolate.[3][4] Water will readily quench the strong base and any enolate formed, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents. If using sodium ethoxide, it should be freshly prepared or purchased and handled under anhydrous conditions.

  • Causality 2: Ineffective Base or Incorrect Stoichiometry The base is not just a catalyst; it's a reagent consumed in the reaction. The resulting β-keto ester is more acidic than the starting alcohol (from an alkoxide base) and will be deprotonated, driving the equilibrium forward.[1] Therefore, at least one full equivalent of base is required.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as the hydrogen gas byproduct is removed from the reaction, driving it to completion. Potassium tert-butoxide is also highly effective.[2] Ensure you use at least one molar equivalent of the base.

  • Causality 3: Intermolecular Condensation At high concentrations, the enolate from one diester molecule can react with the carbonyl of another molecule (intermolecular Claisen condensation) instead of cyclizing.[2]

    • Solution: While less of a problem for forming stable 5- and 6-membered rings, running the reaction at a moderate dilution can favor the desired intramolecular pathway. Avoid adding the starting material all at once; a slow addition via a syringe pump to the base-containing solution can maintain a low concentration of the unreacted diester.

Table 1: Comparison of Common Bases for Dieckmann Condensation

BaseFormulaKey AdvantagesKey Considerations
Sodium HydrideNaHIrreversible reaction (H₂ byproduct escapes); powerful base.Highly flammable; requires careful handling under inert atmosphere.
Sodium EthoxideNaOEtCommon and inexpensive; effective for ethyl esters.Can cause transesterification if used with non-ethyl esters. Must be anhydrous.
Potassium tert-ButoxideKtBuOVery strong, sterically hindered base; promotes high yields.Hygroscopic; more expensive.

Question 2: My final product is a mixture of cis and trans isomers. How can I improve the selectivity for the cis isomer?

Answer: Achieving high diastereoselectivity is crucial. The stereochemistry is set during and after the formation of the cyclopentane ring. While the initial Dieckmann product is planar at the key carbons due to the keto-enol tautomerism, the subsequent workup and purification are where selectivity is achieved.[1]

The cis and trans isomers often have different physical properties, such as solubility, which can be exploited for purification.

  • Strategy 1: Selective Precipitation/Crystallization The most direct method to isolate the desired cis isomer is often through fractional crystallization. The two isomers will likely have different crystal packing energies and solubilities in various solvent systems.

    • Protocol: After the acidic workup, concentrate the crude product. Perform a solvent screen to find a system where one isomer is significantly less soluble. Common solvents for recrystallizing carboxylic acids include water, ethyl acetate, hexane, or mixtures thereof. A known method for separating isomers of similar cyclic carboxylic acids involves dissolving the mixture in a basic aqueous solution and then carefully acidifying it to selectively precipitate one isomer.[5]

  • Strategy 2: Kinetic vs. Thermodynamic Control While the initial cyclization may not be highly stereoselective, subsequent equilibration steps can favor one isomer. The trans isomer is often the thermodynamically more stable product due to reduced steric strain. To favor the cis product, it may be necessary to avoid conditions that allow for equilibration (e.g., prolonged exposure to strong acid or base at high temperatures).

Question 3: The saponification of the intermediate β-keto ester is giving me trouble, either by not going to completion or hydrolyzing both ester groups. What is the correct procedure?

Answer: Saponification, the base-mediated hydrolysis of an ester, is a powerful but sometimes aggressive reaction.[6][7] The challenge here is the potential for multiple reactive sites.

  • Problem: Incomplete Hydrolysis

    • Cause: Insufficient base, low temperature, or short reaction time. Saponification is irreversible because the final deprotonation of the carboxylic acid by the alkoxide leaving group drives the reaction forward.[7][8] However, it still requires adequate conditions to proceed to completion.

    • Solution: Use at least one equivalent of a strong base like NaOH or KOH in a water/alcohol mixture. Gently heat the reaction (e.g., to 40-60 °C) to ensure it proceeds at a reasonable rate. Monitor the reaction by TLC until the starting material is consumed.

  • Problem: Hydrolysis of Both Methyl Ester Groups

    • Cause: The target molecule has a carbomethoxy group (methyl ester) and a carboxylic acid. The starting β-keto ester intermediate has two ester groups. Harsh hydrolysis conditions (high temperature, prolonged reaction time, large excess of base) can lead to the hydrolysis of both, yielding a dicarboxylic acid.

    • Solution: The reaction to form the target molecule is not a simple saponification of a diester. The process involves the hydrolysis of the β-keto ester, which is often accompanied by decarboxylation if heated under acidic conditions.[1] To obtain the desired product, a more nuanced approach starting from a different precursor, or a selective mono-esterification of the corresponding diacid, is often employed. If starting from a symmetric diester like dimethyl adipate, the initial product is a symmetric β-keto ester. A partial hydrolysis might be attempted, but controlling it can be difficult. A more reliable industrial approach would be to synthesize the diacid and then perform a controlled mono-esterification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Dieckmann Condensation step? A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation. The mechanism proceeds in several steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This forms a cyclic tetrahedral intermediate.[9]

  • Ring Closure & Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (e.g., methoxide) as the leaving group. This results in the formation of a cyclic β-keto ester.

  • Deprotonation: The newly formed β-keto ester is acidic and is deprotonated by the previously expelled alkoxide. This final acid-base step is highly favorable and drives the reaction to completion.[1]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.

G A 1. Enolate Formation B 2. Nucleophilic Attack (Ring Formation) A->B Intramolecular C 3. Expulsion of Leaving Group B->C D 4. Final Deprotonation (Drives Reaction) C->D E 5. Acidic Workup D->E

Caption: Key mechanistic steps of the Dieckmann Condensation.

Q2: How can I purify the final product, this compound? A2: The final product contains both a carboxylic acid and an ester functional group, making it moderately polar.

  • Acid-Base Extraction: You can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while non-acidic impurities remain in the organic layer. Separate the aqueous layer and re-acidify it with dilute HCl to precipitate your product, which can then be extracted back into an organic solvent.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[10] A solvent screen is recommended. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethyl acetate/hexane or toluene are often good starting points.

  • Column Chromatography: If crystallization fails to remove a persistent impurity, silica gel chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate ratio) will effectively separate compounds based on polarity.

Q3: What are the primary safety concerns when running this synthesis? A3:

  • Sodium Hydride (NaH): If used as the base, NaH is a severe fire hazard. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (N₂ or Ar) and away from any moisture.

  • Solvents: Toluene and THF are flammable. All heating should be done using a heating mantle or oil bath, never an open flame. Ensure work is performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Section 4: Detailed Experimental Protocol

Protocol: Synthesis of 2-Methoxycarbonylcyclopentanone via Dieckmann Condensation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

  • Reagents: In the flask, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane (2x) to remove the oil. Carefully decant the hexane. Add anhydrous toluene via cannula.

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of dimethyl adipate (1.0 equivalent) in anhydrous toluene via syringe pump over 2-3 hours with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and warm the mixture to room temperature, then heat to reflux (approx. 110 °C) for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester. This product can be purified by vacuum distillation if necessary.

References

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.t.). Dieckmann Condensation. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Exaly. (n.d.). Di-tert-butyl dicarbonate | 72 Publications | 399 Citations. Retrieved from [Link]

  • Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Retrieved from [Link]

  • YouTube. (2021). Saponification Reaction of Esters. Retrieved from [Link]

  • Pearson+. (2024). Predict the products of saponification of the following esters. Retrieved from [Link]

  • YouTube. (2021). Saponification (Hydrolysis of Esters with OH-). Retrieved from [Link]

  • Google Patents. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • PubChem. (n.d.). cis-3-Carbomethoxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • Chemistry Stack Exchange. (2016). Isolation of cis-3-hexanol from grass. Retrieved from [Link]

Sources

Navigating the Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will delve into the common challenges encountered during its preparation, offering troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of this valuable chemical intermediate.

The synthesis of this compound, a key building block in various pharmaceutical and materials science applications, typically proceeds through one of two primary synthetic routes: the selective monohydrolysis of dimethyl cis-1,3-cyclopentanedicarboxylate or via a Dieckmann condensation pathway. Each route presents a unique set of challenges that require careful consideration of reaction conditions and purification strategies. This guide will address specific issues you might encounter in your experiments, providing in-depth, field-proven insights to overcome them.

General Experimental Workflow

The overall synthetic strategy can be visualized as a choice between two main pathways, each with its own set of preparatory and subsequent purification steps.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_main_routes Main Synthetic Routes cluster_product Final Product & Purification Diels-Alder Cyclopentadiene + Maleic Anhydride cis_diacid cis-1,3-Cyclopentanedicarboxylic Acid Diels-Alder->cis_diacid Oxidative Cleavage cis_diester Dimethyl cis-1,3-cyclopentanedicarboxylate cis_diacid->cis_diester Fischer Esterification Monohydrolysis Selective Monohydrolysis cis_diester->Monohydrolysis Target_Molecule This compound Monohydrolysis->Target_Molecule Dieckmann Dieckmann Condensation of Dimethyl Pimelate Dieckmann->Target_Molecule Followed by Hydrolysis & Decarboxylation (not direct) Purification Chromatography/Recrystallization Target_Molecule->Purification

Caption: Overview of synthetic pathways to the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Route 1: Selective Monohydrolysis of Dimethyl cis-1,3-cyclopentanedicarboxylate

This is often the more direct route to the target molecule. However, achieving high selectivity can be challenging.

Question 1: My monohydrolysis reaction is producing a mixture of the starting diester, the desired mono-acid, and the diacid. How can I improve the selectivity for the mono-acid?

Answer: This is a common issue in the saponification of diesters. The key to achieving high selectivity for the mono-acid lies in carefully controlling the reaction conditions.

  • Reaction Temperature: Maintaining a low temperature is crucial. A highly efficient method involves using a THF-water medium with diluted aqueous NaOH at 0°C.[1] This low temperature is critical for achieving high yields and clean reaction mixtures.[1]

  • Stoichiometry of Base: Use of a slight excess of one equivalent of base is often optimal. Insufficient base will result in incomplete reaction, while a large excess will promote the formation of the diacid.

  • Co-solvent System: The choice of co-solvent is significant. A THF-water system has been shown to be superior to traditional alcohol-based solvents.[1] This is because the cis orientation of the two carbomethoxy groups in your starting material favors selective monohydrolysis in this semi-two-phase system, likely due to conformational biases and electrostatic interactions.[1]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. The reaction is often complete within 30-60 minutes under the optimal conditions described above.[1] Prolonged reaction times will invariably lead to an increase in the diacid byproduct.

Question 2: I'm having difficulty separating the desired mono-acid from the unreacted diester and the diacid byproduct by column chromatography. What conditions do you recommend?

Answer: The separation of compounds with varying polarity, such as a diester, a mono-acid/mono-ester, and a diacid, can indeed be challenging due to tailing of the acidic components on silica gel.

  • Acidification of the Eluent: A common and effective strategy is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This suppresses the deprotonation of the carboxylic acid groups on the silica surface, leading to sharper peaks and better separation.

  • Solvent System: A gradient elution is often most effective. Start with a less polar eluent system (e.g., hexane/ethyl acetate) to elute the non-polar diester first. Then, gradually increase the polarity by increasing the proportion of ethyl acetate and introducing methanol to elute the mono-acid and finally the more polar diacid.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a reverse-phase column (C18) with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) as the mobile phase.

Table 1: Comparison of Reaction Conditions for Monohydrolysis

ParameterSuboptimal ConditionRecommended ConditionRationale
Temperature Room Temperature0°CLow temperature is crucial for high selectivity and clean reaction mixtures.[1]
Solvent Ethanol/WaterTHF/WaterTHF-water media outperform classical alcohol-based solvents for this reaction.[1]
Base Large excess of NaOH~1.1 equivalents of NaOHPrevents formation of the diacid byproduct.
Reaction Time > 2 hours30-60 minutesMinimizes over-reaction to the diacid.[1]
Route 2: Dieckmann Condensation Approach

While less direct for this specific target, the Dieckmann condensation is a powerful tool for forming five-membered rings and is a viable alternative synthetic strategy. The typical precursor for this route would be dimethyl pimelate. The resulting β-keto ester would then require hydrolysis and decarboxylation, followed by selective re-esterification to yield the target molecule.

Question 3: My Dieckmann condensation of dimethyl pimelate is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Dieckmann condensations are often attributable to side reactions or suboptimal reaction conditions.

  • Anhydrous Conditions: The Dieckmann condensation is a base-catalyzed reaction that is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents must be scrupulously dried. Any residual water can hydrolyze the starting diester or the β-keto ester product.

  • Choice of Base and Solvent: The classic approach uses sodium ethoxide in ethanol. However, to minimize side reactions, consider using a non-nucleophilic, sterically hindered base like potassium tert-butoxide or sodium hydride in an aprotic solvent such as toluene or THF.[2] This combination helps to avoid transesterification and can lead to cleaner reactions.[2]

  • Intermolecular Condensation: If the intramolecular cyclization is slow, intermolecular Claisen condensation can occur, leading to polymeric byproducts. Using high-dilution conditions can favor the desired intramolecular reaction.

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium is driven forward by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester.[3] If the product does not have an enolizable proton, the reverse reaction can compete, leading to lower yields.[3]

Dieckmann_Troubleshooting Low_Yield Low Yield in Dieckmann Condensation Moisture Presence of Water Low_Yield->Moisture Base_Solvent Inappropriate Base/Solvent Low_Yield->Base_Solvent Intermolecular Intermolecular Condensation Low_Yield->Intermolecular Reverse_Reaction Reverse Reaction Competing Low_Yield->Reverse_Reaction Solution_Moisture Use Anhydrous Conditions Moisture->Solution_Moisture Solution_Base_Solvent Use NaH in Toluene/THF Base_Solvent->Solution_Base_Solvent Solution_Intermolecular Employ High Dilution Intermolecular->Solution_Intermolecular Solution_Reverse_Reaction Ensure Product has Enolizable Proton Reverse_Reaction->Solution_Reverse_Reaction

Caption: Troubleshooting common issues in the Dieckmann condensation.

Question 4: I am observing transesterification in my Dieckmann condensation. How can I prevent this?

Answer: Transesterification occurs when the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester). To avoid this, either use an alkoxide base with the same alkyl group as your ester (e.g., sodium methoxide for a dimethyl ester) or, more reliably, switch to a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent like THF.

Expected Results and Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the cyclopentyl ring protons, the methoxy group of the ester, and the acidic proton of the carboxylic acid. The protons on the cyclopentane ring will appear as complex multiplets. The methoxy group will be a sharp singlet at approximately 3.7 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (e.g., >10 ppm), and its position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the two different carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 170-180 ppm. The methoxy carbon will appear around 52 ppm. The carbons of the cyclopentane ring will have signals in the aliphatic region.

IR (Infrared) Spectroscopy: The IR spectrum is very informative for this molecule. You should observe:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch for the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • A strong C=O stretch for the ester, typically at a slightly higher wavenumber, around 1730-1750 cm⁻¹.

  • C-H stretching vibrations for the cyclopentyl and methoxy groups just below 3000 cm⁻¹.

  • A C-O stretch for the ester around 1100-1300 cm⁻¹.

Detailed Experimental Protocols

Protocol 1: Selective Monohydrolysis of Dimethyl cis-1,3-cyclopentanedicarboxylate

This protocol is adapted from the highly efficient selective monohydrolysis method for symmetric diesters.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl cis-1,3-cyclopentanedicarboxylate (1.0 eq) in a mixture of THF and water (a common ratio is 4:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reaction Initiation: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent with a trace of acetic acid). The reaction is typically complete in 30-60 minutes.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with cold, dilute HCl.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, with 0.5% acetic acid added to the eluent.

Protocol 2: Synthesis of the Precursor Dimethyl cis-1,3-cyclopentanedicarboxylate via Fischer Esterification
  • Reaction Setup: To a solution of cis-1,3-cyclopentanedicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 fold excess by volume), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the diacid.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl cis-1,3-cyclopentanedicarboxylate. This can be purified by vacuum distillation or used directly in the monohydrolysis step if sufficiently pure.

References

  • The Dieckmann Condensation. Organic Reactions. Available at: [Link]

  • Dieckmann Cyclization Comparative Reaction. gChem Global. Available at: [Link]

  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem. 2000, 65 (18), 5834–5836. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is typically synthesized via the mono-esterification of cis-cyclopentane-1,3-dicarboxylic acid. While a seemingly straightforward transformation, the purification of the final product is often complicated by the presence of several structurally similar impurities. The primary challenges arise from:

  • Contamination with Starting Materials: Residual cis-cyclopentane-1,3-dicarboxylic acid.

  • Over-reaction Byproducts: Formation of dimethyl cis-cyclopentane-1,3-dicarboxylate (the "diester").

  • Diastereomeric Impurities: The presence of the trans-3-Carbomethoxycyclopentane-1-carboxylic acid isomer.

This guide will provide a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: My initial reaction work-up has left me with a mixture of the desired monoester, the diacid, and the diester. What is the most effective initial purification step?

A1: The most efficient initial purification step is a liquid-liquid extraction leveraging the acidic nature of your target compound and the starting diacid. The diester, being a neutral species, can be effectively separated.

Workflow for Separation of Acidic and Neutral Components:

G start Crude Reaction Mixture (Monoester, Diacid, Diester in Organic Solvent e.g., EtOAc) wash Wash with saturated aq. NaHCO3 solution start->wash separate Separate Layers wash->separate organic Organic Layer: Contains Diester separate->organic aqueous Aqueous Layer: Contains Sodium Salts of Monoester and Diacid separate->aqueous dry_org Dry (e.g., MgSO4), filter, and concentrate organic->dry_org acidify Acidify with cold 2M HCl to pH ~2 aqueous->acidify pure_diester Isolated Diester (impurity) dry_org->pure_diester extract_acid Extract with fresh organic solvent (e.g., EtOAc) acidify->extract_acid separate_acid Separate Layers extract_acid->separate_acid final_org Organic Layer: Contains purified Monoester and Diacid separate_acid->final_org final_aq Aqueous Layer (waste) separate_acid->final_aq dry_final Dry, filter, and concentrate final_org->dry_final next_step Proceed to Isomer Separation dry_final->next_step

Caption: Acid-base extraction workflow for separating the diester.

Causality: Sodium bicarbonate (NaHCO₃) is a weak base that will deprotonate the carboxylic acid groups of both the monoester and the diacid, forming their respective sodium salts. These salts are highly soluble in the aqueous phase. The diester, lacking an acidic proton, remains in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylates, allowing the monoester and diacid to be extracted back into an organic solvent.[1]

Q2: After the initial extraction, I still have the starting diacid mixed with my desired monoester. How can I remove the diacid?

A2: Separation of the monoester from the diacid can be achieved by either fractional crystallization or column chromatography, exploiting the differences in their polarity and solubility.

Option A: Fractional Crystallization

Fractional crystallization is often a practical method for separating compounds with different solubilities in a given solvent system.[2] The diacid, with two carboxylic acid groups, is significantly more polar than the monoester.

General Protocol for Fractional Crystallization:

  • Solvent Selection: Choose a solvent system where the diacid has very low solubility, while the monoester is moderately soluble at elevated temperatures and less soluble at lower temperatures. A good starting point is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).

  • Dissolution: Dissolve the mixture in a minimal amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. The less soluble compound (likely the diacid) should crystallize out first.

  • Isolation: Filter the crystals and wash with a small amount of the cold solvent.

  • Analysis: Analyze both the crystals and the filtrate by TLC or ¹H NMR to determine the composition.

  • Iteration: The filtrate, now enriched in the monoester, can be concentrated and subjected to another recrystallization to isolate the pure product.

Solvent Systems for Recrystallization of Carboxylic Acids:

Solvent/MixtureComments
Ethanol/WaterGood for polar compounds.
Ethyl Acetate/HexanesA versatile system for compounds of intermediate polarity.
Acetone/HexanesAnother effective mixture for tuning polarity.
TolueneCan be effective for some carboxylic acids.

This table is based on general principles for recrystallizing carboxylic acids and may require optimization for this specific compound.[2]

Option B: Column Chromatography

If crystallization is not effective, flash column chromatography is a reliable alternative.

General Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The less polar diester (if present) will elute first, followed by the monoester, and finally the highly polar diacid. A small amount of acetic acid (0.5-1%) can be added to the eluent to reduce tailing of the carboxylic acids.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).

Q3: My ¹H NMR spectrum indicates the presence of the trans-isomer. How can I separate the cis and trans diastereomers?

A3: The separation of cis and trans diastereomers is a significant challenge due to their similar chemical properties. The most common methods are preparative High-Performance Liquid Chromatography (HPLC) and careful fractional crystallization.

Workflow for Cis/Trans Isomer Separation:

G start Cis/Trans Mixture of Monoester decision Purity Requirement & Scale start->decision hplc Preparative HPLC decision->hplc High Purity / Small Scale crystal Fractional Crystallization decision->crystal Lower Purity / Larger Scale hplc_params Select appropriate chiral or reverse-phase column and mobile phase hplc->hplc_params crystal_params Systematic solvent screening to find differential solubility crystal->crystal_params hplc_collect Collect fractions and analyze for isomeric purity hplc_params->hplc_collect crystal_collect Iterative crystallization and analysis of crystals and mother liquor crystal_params->crystal_collect end_hplc Pure Cis-Isomer hplc_collect->end_hplc end_crystal Pure Cis-Isomer crystal_collect->end_crystal

Caption: Decision workflow for separating cis and trans isomers.

Method A: Preparative HPLC

For high-purity requirements, preparative HPLC is often the most effective method. The separation of cis and trans isomers of cyclic compounds on HPLC is well-documented.[3]

  • Column: A reverse-phase C18 column is a good starting point. For analytical purposes, chiral columns have also been shown to separate geometric isomers.[3]

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water with a buffer (e.g., perchloric acid or acetic acid) is typically used for the separation of carboxylic acids.[4]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for these compounds.

Method B: Fractional Crystallization

The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal packing, resulting in different melting points and solubilities. This can be exploited for separation by fractional crystallization.[2] This process requires careful optimization and may involve multiple recrystallization steps.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Broad peaks or "tailing" on silica gel chromatography. The carboxylic acid is interacting strongly with the acidic silica gel.Add 0.5-1% acetic acid to your eluent system to suppress deprotonation of your compound on the column.
Product "oils out" during recrystallization. The solvent is too non-polar, or the solution is cooling too rapidly.Add a small amount of a more polar co-solvent to the hot mixture until the solution is clear. Ensure slow cooling.
Low recovery after acid-base extraction. Incomplete acidification of the aqueous layer, or the product has some solubility in water.Ensure the pH of the aqueous layer is ~2 before extraction. Perform multiple extractions (3-4 times) with the organic solvent.
¹H NMR shows a singlet around 3.7 ppm, but also other complex multiplets. The singlet at ~3.7 ppm is characteristic of the methyl ester protons. The presence of multiple sets of cyclopentane ring protons suggests a mixture of cis and trans isomers.Refer to Q3 for isomer separation techniques. The coupling constants of the protons on the cyclopentane ring can help in assigning the stereochemistry.

References

  • Babler, J. H. (1982). U.S. Patent No. 4,314,071. U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Dieckmann condensation. In Wikipedia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Chen, J., & Xu, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 555-559. Retrieved from [Link]

Sources

Technical Support Center: cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini Senior Application Scientist Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for cis-3-Carbomethoxycyclopentane-1-carboxylic acid (CAS No: 96443-42-4).[1][2][3] This document is designed to provide researchers and drug development professionals with a comprehensive understanding of the stability characteristics of this molecule. As specific, long-term stability data for this compound is not extensively published, this guide synthesizes information based on the chemical principles of its core functional groups—a carboxylic acid and a methyl ester—to provide practical advice and troubleshooting strategies.

Our goal is to equip you with the foundational knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary chemical stability concerns for this molecule?

A1: The stability of this compound is dictated by its two primary functional groups: the methyl ester and the carboxylic acid on a cis-substituted cyclopentane ring. The main degradation pathways to consider are:

  • Hydrolysis of the Methyl Ester: The ester is susceptible to cleavage by water, a reaction that can be catalyzed by either acid or base, to yield the corresponding dicarboxylic acid and methanol.[4][5] Alkaline conditions, in particular, lead to a rapid and irreversible hydrolysis (saponification).[5]

  • Epimerization: The cis stereochemistry may be susceptible to epimerization at the carbon atom adjacent to the carbomethoxy group, leading to the formation of the more thermodynamically stable trans-isomer. This process is typically favored under basic conditions.

  • General Decomposition: Like most organic molecules, prolonged exposure to high heat, strong oxidizing agents, or UV light can lead to complex degradation.

Q2: How should I store the solid compound for maximum shelf-life?

A2: To maximize the shelf-life of the solid material, storage conditions should focus on minimizing exposure to moisture and heat.

  • Temperature: Store in a cool, dry place.[6] Refrigeration (2-8°C) is recommended. For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed, corrosion-resistant container, such as an amber glass bottle, to protect from light and moisture.[6][7]

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A3: The choice of solvent is critical for solution stability.

  • Recommended Solvents: Anhydrous aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are preferred for short- to medium-term storage.

  • Solvents to Avoid for Long-Term Storage:

    • Protic Solvents (e.g., Methanol, Ethanol): These can participate in trans-esterification or other reactions.

    • Aqueous Buffers: Avoid storing in aqueous solutions, especially at neutral or basic pH, due to the high risk of ester hydrolysis. If an aqueous buffer is required for an experiment, prepare the solution fresh and use it immediately.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce condensation upon removal from the freezer.

Q4: Is there a risk of the compound degrading during a typical aqueous-based biological assay?

A4: Yes, there is a significant risk, primarily from ester hydrolysis. The rate of hydrolysis is pH and temperature-dependent. A typical biological assay performed in a buffer at or near physiological pH (e.g., pH 7.4) and 37°C will promote slow hydrolysis over time. For experiments lasting several hours, this degradation could be a source of variability. It is highly recommended to assess the compound's stability in the specific assay buffer under the experimental conditions.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving problems that may be related to the stability of this compound.

Scenario 1: "My experimental results are inconsistent. I'm seeing a loss of potency or activity over time."

This is a classic sign of compound degradation. The troubleshooting workflow below can help you pinpoint the cause.

Troubleshooting Workflow: Inconsistent Results

G A Inconsistent Results / Activity Loss Observed B Was the stock solution prepared fresh? A->B C Is the stock solution stored in an appropriate anhydrous solvent at ≤ -20°C? B->C No E How long is the compound incubated in aqueous buffer during the assay? B->E Yes C->E J Re-evaluate storage protocol. Use anhydrous solvent, inert gas, and low temperature. C->J D Prepare fresh stock solution and repeat experiment. F Run a stability control: Incubate compound in assay buffer for the max experiment time. Analyze by HPLC/LC-MS. E->F G Is degradation observed (>5-10%)? F->G H Issue is likely degradation in assay buffer. Solutions: Shorten incubation, lower pH if possible, or run assay at lower temp. G->H Yes I Issue is likely not related to compound stability. Investigate other experimental variables. G->I No J->D G cluster_0 Primary Compound cluster_1 Degradation Products A cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid B cis-Cyclopentane-1,3- dicarboxylic Acid + Methanol A->B Hydrolysis (Acid/Base/Water) C trans-3-Carbomethoxy- cyclopentane-1-carboxylic acid A->C Epimerization (Base-catalyzed)

Caption: Potential degradation pathways for the title compound.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Hydrolysis of methyl esters.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Forced Degradation Testing. SGS USA. [Link]

  • Methyl ester hydrolysis. ResearchGate. [Link]

  • Ester hydrolysis. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. National Institutes of Health (NIH). [Link]

  • Practices for Proper Chemical Storage. Princeton University. [Link]

  • (1S,3R)-CIS-3-Carbomethoxy cyclopentane-1-carboxylic Acid. Pharmaffiliates. [Link]

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Technical Support Center: Stereochemical Integrity of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support hub for cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. The stereochemical integrity of this compound is paramount for achieving desired biological activity and synthetic outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate the risk of epimerization and ensure the stereochemical purity of your material.

Section 1: Troubleshooting Guide - Diagnosing and Preventing Epimerization

This section addresses common issues encountered during the handling and reaction of this compound that can lead to the unwanted formation of the trans-isomer.

Question 1: My reaction produced a mixture of cis and trans isomers. What are the likely causes of this epimerization?

Answer: Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a common challenge with 1,3-disubstituted cyclopentane systems.[1] The primary culprits for the unintended formation of the more thermodynamically stable trans-isomer are exposure to harsh reaction conditions, particularly elevated temperatures and strong bases.

The key mechanisms to consider are:

  • Enolization: The most probable pathway for epimerization in your compound is through the formation of an enolate intermediate. The proton alpha to the carbomethoxy group (at the C-3 position) can be abstracted by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of cis and trans products. Similarly, the proton alpha to the carboxylic acid (at the C-1 position) is also susceptible to abstraction under basic conditions.

  • Thermodynamic vs. Kinetic Control: The cis-isomer is typically the kinetic product in many synthetic routes, meaning it forms faster under milder conditions.[2][3][4][5] However, the trans-isomer is often more thermodynamically stable due to reduced steric strain, with the two bulky substituents on opposite sides of the ring.[6][7] If the reaction conditions (e.g., high temperature, prolonged reaction time) allow for equilibrium to be reached, the product ratio will favor the more stable trans-isomer.[2][3][4][8]

Question 2: I suspect epimerization has occurred. How can I definitively identify and quantify the cis and trans isomers in my sample?

Answer: Accurate determination of the diastereomeric ratio is crucial. Several analytical techniques can be employed to distinguish and quantify the cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating diastereomers.[9][10][11] The key diagnostic signals are the coupling constants (J-values) between the protons on the cyclopentane ring.[9][12] Generally, the vicinal coupling constants (³J) between protons in a cis relationship are larger than those in a trans relationship.[9][12] You should expect to see distinct chemical shifts and coupling patterns for the methine protons at C-1 and C-3 for each isomer.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an excellent method for separating and quantifying diastereomers.[13][14][15][16] By using a suitable chiral stationary phase, you can achieve baseline separation of the cis and trans isomers, allowing for accurate determination of the diastereomeric excess (d.e.).[17][18][19]

  • Gas Chromatography (GC): Similar to HPLC, chiral GC columns can also be used to separate the diastereomers, often after derivatization to more volatile forms (e.g., methyl esters).[19]

  • Mass Spectrometry (MS): While standard MS cannot distinguish between isomers, techniques like ion mobility-mass spectrometry can separate isomers based on their different shapes and collision cross-sections.[20][21]

Analytical Method Key Differentiating Feature Primary Application
¹H NMR Spectroscopy Differences in chemical shifts and proton-proton coupling constants (J-values)[9][12]Structural confirmation and rapid estimation of isomer ratio.
Chiral HPLC Differential interaction with a chiral stationary phase, leading to different retention times.[13][16]Accurate quantification of diastereomeric excess (d.e.).[18]
Chiral GC Separation based on volatility and interaction with a chiral stationary phase.Quantification of volatile derivatives.
Ion Mobility-MS Separation based on ion size, shape, and charge in the gas phase.[21]Advanced characterization, especially for complex mixtures.
Question 3: I need to perform a reaction on the carboxylic acid group (e.g., amidation, esterification). What conditions should I use to minimize epimerization?

Answer: When modifying the carboxylic acid, the choice of reagents and conditions is critical to preserving the cis stereochemistry.

  • Amide Bond Formation:

    • Coupling Reagents: Use coupling reagents known to suppress epimerization.[22] While standard carbodiimides like DCC can be used, the addition of additives such as HOBt or Oxyma is recommended.[23] Peptide coupling reagents like HATU or HBTU are often effective at lower temperatures, further reducing the risk.

    • Base Selection: Avoid strong, non-nucleophilic bases like DBU or LDA if possible. Instead, use hindered organic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are generally less likely to cause epimerization.[22]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Avoid prolonged heating.[2][8]

  • Esterification:

    • Acid-Catalyzed Esterification: While effective, acid-catalyzed esterification with an alcohol often requires heat, which can promote epimerization to the thermodynamic trans product.[24][25][26] This method should be used with caution and careful monitoring.

    • Alkyl Halide with a Mild Base: A safer approach is to deprotonate the carboxylic acid with a mild base (e.g., Cs₂CO₃, K₂CO₃) and then react the resulting carboxylate with an alkyl halide (e.g., methyl iodide, benzyl bromide). This Sₙ2 reaction typically proceeds under milder conditions that are less likely to cause epimerization.[27]

Section 2: Frequently Asked Questions (FAQs)

What is the fundamental reason for the epimerization of this compound?

The driving force for epimerization is the system's tendency to reach a state of lower thermodynamic energy. The trans-isomer, with its two large functional groups on opposite sides of the cyclopentane ring, experiences less steric hindrance than the cis-isomer, where these groups are on the same side.[6][7] Given a pathway to interconvert (typically through enolization) and sufficient energy (e.g., heat), the equilibrium will favor the more stable trans product.[4]

Can protecting groups be used to prevent epimerization?

Yes, protecting group strategies can be employed, though they add steps to the synthetic sequence.[28][29]

  • Protecting the Carboxylic Acid: If reactions need to be performed at the carbomethoxy position or elsewhere on the molecule under basic conditions, protecting the carboxylic acid as an ester (e.g., a tert-butyl ester) can prevent the formation of a carboxylate, which might participate in or facilitate epimerization.[29]

  • Protecting the Ester: While less common for this specific molecule, in principle, the ester could be reduced to an alcohol and protected (e.g., as a silyl ether) if harsh conditions are required that might affect the ester group.[29]

At what pH range is the cis-isomer most stable?

The cis-isomer is most stable under neutral or mildly acidic conditions. Strongly basic conditions (pH > 10) significantly increase the rate of deprotonation at the alpha-carbons, leading to enolization and subsequent epimerization. Strongly acidic conditions, especially with heat, can catalyze both ester hydrolysis and the equilibration to the more stable trans-isomer.

Is it possible to reverse the epimerization and convert the trans-isomer back to the cis-isomer?

Converting the more stable trans-isomer back to the less stable cis-isomer is thermodynamically unfavorable. While it might be possible to establish an equilibrium containing both isomers, selectively isolating the cis-isomer from this mixture would be challenging. A more practical approach would be to re-synthesize the cis-isomer under kinetically controlled conditions.

Section 3: Recommended Experimental Protocols

Protocol 1: Amide Coupling with Minimal Epimerization

This protocol describes the formation of an amide bond from the carboxylic acid moiety while minimizing the risk of epimerization.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a hindered organic base (e.g., DIPEA, 2.5 eq). Stir for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the trans-isomer by comparing with an authentic sample if available, or by NMR analysis of the crude product.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl), and extract the product with an appropriate organic solvent.

  • Purification: Purify the product by column chromatography.

Protocol 2: Analytical Monitoring of Epimerization by ¹H NMR

This workflow outlines the steps to analyze a sample for diastereomeric purity.

  • Sample Preparation: Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify the distinct methine proton signals for C-1 and C-3 of the cis-isomer.

    • Look for a second set of signals with different chemical shifts and/or coupling constants, which would indicate the presence of the trans-isomer.[9]

    • Integrate the signals corresponding to a specific proton (e.g., the methoxy protons) for both the cis and trans isomers.

    • Calculate the diastereomeric ratio from the integration values.

Section 4: Visualizing the Mechanism and Prevention Strategy

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the key enolization pathway that leads to the loss of stereochemistry at the C-3 position. A similar mechanism can occur at the C-1 position.

epimerization cluster_cis cis-Isomer cluster_enolate Intermediate cluster_trans trans-Isomer cis cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid enolate Planar Enolate Intermediate cis->enolate Base (B⁻) -H⁺ (at C3) enolate->cis H⁺ (Protonation from original face) trans trans-3-Carbomethoxy- cyclopentane-1-carboxylic acid (Thermodynamically Favored) enolate->trans H⁺ (Protonation from opposite face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Decision Workflow for Stereopreservation

This flowchart provides a logical guide for selecting reaction conditions to maintain the desired cis stereochemistry.

workflow start Reaction involving cis-3-Carbomethoxycyclopentane- 1-carboxylic acid cond Are basic conditions required? start->cond temp Is heating required? cond->temp No mild_base Use mild, non-nucleophilic, hindered base (e.g., DIPEA, NMM) cond->mild_base Yes strong_base High risk of epimerization. Consider protecting groups or alternative route. cond->strong_base Strong Base low_temp Maintain low temperature (0 °C to RT) temp->low_temp No high_temp High risk of epimerization. Minimize reaction time. Monitor isomer ratio. temp->high_temp Yes mild_base->temp analyze Analyze product for stereochemical purity (NMR, Chiral HPLC) low_temp->analyze high_temp->analyze

Caption: Decision workflow for minimizing epimerization risk.

References

  • Benchchem. (n.d.). Distinguishing Cis and Trans Isomers of 3-(Hydroxymethyl)cyclopentanol by NMR Spectroscopy: A Comparative Guide.
  • MDPI. (2022). Epimerisation in Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Smolecule. (n.d.). cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid.
  • Books Gateway. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.
  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Fiveable. (n.d.). 1,3-disubstituted cyclohexanes Definition.
  • PubMed. (2019). Differentiation of peptide isomers and epimers by radical-directed dissociation.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemical Science. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.
  • Organic Chemistry Frontiers. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ChemRxiv. (n.d.). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrome.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ACS Publications. (n.d.). Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (2025). (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

Sources

Technical Support Center: Troubleshooting NMR for cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nuclear magnetic resonance (NMR) analysis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this molecule. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to help you confidently interpret your spectra and troubleshoot common issues.

The cyclopentane ring system presents unique challenges in NMR due to its high flexibility. Unlike the more rigid six-membered cyclohexane ring, cyclopentanes undergo rapid pseudorotation between 'envelope' and 'half-chair' conformations.[1] This dynamic process averages the magnetic environments of the ring protons and carbons, often resulting in complex, overlapping signals that can be difficult to assign without a systematic approach.[1] This guide provides that system.

Part 1: Understanding the Expected Spectrum

A prerequisite for troubleshooting is knowing what a clean, accurate spectrum should look like. The cis stereochemistry and the presence of two distinct carbonyl groups dictate the expected signals. Due to a plane of symmetry, we anticipate 6 unique carbon signals and 5 sets of unique proton signals.

Expected ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the target molecule in a standard solvent like CDCl₃. These are reference values; actual shifts can vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Signals for this compound

SignalProtonsApprox. δ (ppm)MultiplicityIntegrationNotes
1-COOH > 10.0 (often ~12.0)Broad Singlet (br s)1HPosition is highly variable and concentration-dependent. Disappears upon D₂O exchange.[2]
2-OCH₃ ~ 3.7Singlet (s)3HA sharp, unambiguous signal characteristic of a methyl ester.
3-CH -COOH (H1)~ 2.8 - 3.2Multiplet (m)1HDeshielded by the adjacent carboxylic acid.
4-CH -COOCH₃ (H3)~ 2.7 - 3.1Multiplet (m)1HDeshielded by the adjacent carbomethoxy group.
5Ring -CH₂ -~ 1.8 - 2.4Multiplets (m)6HProtons at C2, C4, and C5. Often complex and overlapping due to conformational flexibility and complex spin-spin coupling.[1]

Table 2: Predicted ¹³C NMR Signals for this compound

SignalCarbonApprox. δ (ppm)Notes
1-C OOH~ 178 - 182Carboxylic acid carbonyl.[3]
2-C OOCH₃~ 173 - 176Ester carbonyl.[3]
3-OC H₃~ 52Methyl ester carbon.
4-C H-COOH (C1)~ 43 - 47Methine carbon adjacent to the carboxylic acid.
5-C H-COOCH₃ (C3)~ 42 - 46Methine carbon adjacent to the ester.
6Ring -C H₂-~ 30 - 40Signals for C2, C4, and C5. Due to symmetry, C2 and C5 are equivalent.
Part 2: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the NMR analysis of this compound in a question-and-answer format.

Question 1: My spectrum shows more peaks than expected. What are they?

This is the most frequent issue and usually points to the presence of impurities. A systematic diagnosis is key.

**dot graph "Troubleshooting_Unexpected_Peaks" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

// Node styles start_node [label="Unexpected Peaks in ¹H Spectrum?", fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_node [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,rounded"]; result_node [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> decision_node1 [label="Yes"]; decision_node1 [label="Check 0-2.5 ppm & 7.26 ppm (CDCl₃)"];

decision_node1 -> action_node1 [label="Peaks match common solvents?"]; action_node1 [label="Consult solvent impurity tables.\nDry sample under high vacuum."]; action_node1 -> result_node1 [label="Outcome"]; result_node1 [label="Residual Solvent Identified"];

decision_node1 -> decision_node2 [label="No, peaks are elsewhere"]; decision_node2 [label="Is there a broad peak ~1.6 ppm (CDCl₃)?"];

decision_node2 -> action_node2 [label="Yes"]; action_node2 [label="Add 1 drop of D₂O, shake, re-acquire.\nOr, dry solvent/sample."]; action_node2 -> result_node2 [label="Outcome"]; result_node2 [label="Water Peak Identified"];

decision_node2 -> decision_node3 [label="No"]; decision_node3 [label="Do extra peaks resemble the product?"];

decision_node3 -> action_node3 [label="Yes, similar multiplets"]; action_node3 [label="Consider trans-isomer or starting material.\nRun 2D NMR (COSY, NOESY) for stereochemistry."]; action_node3 -> result_node3 [label="Outcome"]; result_node3 [label="Isomer or Related Impurity"];

decision_node3 -> action_node4 [label="No, unrelated signals"]; action_node4 [label="Review reaction scheme for side products.\nPurify sample via chromatography or recrystallization."]; action_node4 -> result_node4 [label="Outcome"]; result_node4 [label="Unrelated Byproduct"]; } dot Caption: Troubleshooting workflow for identifying unexpected NMR signals.

Common Sources of Extra Peaks:

  • Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are often present in the final sample. They appear as characteristic peaks.[4]

    • Validation: Compare the unknown peaks to a standard NMR solvent chart.

    • Solution: Co-evaporate the sample with a solvent like dichloromethane and place it under high vacuum for an extended period.[4]

  • trans Isomer: The synthesis may produce the diastereomeric trans-3-Carbomethoxycyclopentane-1-carboxylic acid. This isomer has different symmetry and spatial arrangements, leading to a distinct set of NMR signals that may partially overlap with your desired product.

    • Validation: The spatial relationship of protons in the trans isomer will result in different spin-spin coupling constants (J-values). A 2D NOESY experiment can be definitive; for the cis isomer, a Nuclear Overhauser Effect should be observed between H1 and H3, indicating they are on the same face of the ring.[1]

    • Solution: Purification via column chromatography or fractional crystallization is required.

  • Unreacted Starting Materials or Byproducts: Depending on the synthetic route, you might have residual dicarboxylic acid, dimethyl ester, or precursors like 3-cyclopentene-1-carboxylic acid.[5]

    • Validation: Compare your spectrum to the known spectra of potential starting materials. For example, the dicarboxylic acid would lack the methyl ester singlet at ~3.7 ppm, while the dimethyl ester would lack the broad carboxylic acid proton signal >10 ppm.

    • Solution: Re-purify the sample.

Question 2: Why is my carboxylic acid proton (-COOH) peak missing or very small?

The -COOH proton is an exchangeable proton. Its absence or diminished size can be due to a few factors:

  • Presence of D₂O: If your deuterated solvent (e.g., CDCl₃) has absorbed atmospheric moisture (as D₂O), or if you used a solvent like Methanol-d₄, the acidic proton can rapidly exchange with deuterium, causing the signal to broaden significantly or disappear entirely.[4]

  • Sample is too dilute: At very low concentrations, the broad signal may be difficult to distinguish from the baseline noise.

  • Incorrect Spectral Width: If the spectral window (sweep width) for the experiment was not set wide enough, this highly deshielded peak (>10 ppm) might be outside the acquisition range.

Question 3: The peaks in the aliphatic region (1.8-2.4 ppm) are broad and poorly resolved. What can I do?

Broadening of non-exchangeable protons is typically an experimental artifact.

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause of peak broadening.[4]

    • Solution: Re-shim the instrument. If you are unfamiliar with this process, ask the instrument manager for assistance.

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating, you will see broad peaks.[4]

    • Solution: Try a different, more polar NMR solvent like DMSO-d₆ or Acetone-d₆. Gently warming the sample may also improve solubility, but be aware that this can also alter chemical shifts.

  • Sample is Too Concentrated: An overly concentrated sample can lead to increased viscosity and peak broadening.[4]

    • Solution: Dilute your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: This is harder to fix. Ensure all glassware is scrupulously clean. If the impurity was introduced during the reaction (e.g., from a catalyst), further purification is necessary.

Question 4: The integration of my signals is incorrect. For example, the methyl ester peak doesn't integrate to 3H relative to the others.

Assuming the sample is pure, incorrect integration often points to issues with the NMR experiment itself.

  • Insufficient Relaxation Delay (d1): Protons and carbons need time to relax back to their ground state between pulses. If the relaxation delay is too short, signals from nuclei that relax slowly (like quaternary carbons, or protons with few neighbors) will be suppressed, leading to artificially low integration values.

    • Solution: Increase the relaxation delay (d1) in your acquisition parameters. A value of 5 times the longest T1 relaxation time is ideal, but a practical starting point is a delay of 5-10 seconds for quantitative ¹H NMR.

  • Overlapping Peaks: If a solvent or impurity peak is overlapping with a signal from your compound, the integration for that region will be artificially high.

    • Solution: Try a different solvent to move the overlapping peaks apart.[4] For example, switching from CDCl₃ to Benzene-d₆ can induce significant shifts in nearby protons.

Part 3: Key Experimental Protocols

Protocol 1: D₂O Exchange for Identification of -COOH Proton

This is a definitive and simple test to confirm the identity of an acidic proton.

  • Acquire Standard Spectrum: Dissolve your sample (~5 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one small drop (approx. 5-10 µL) of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the H/D exchange. You may see a second immiscible layer, which is normal.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.

  • Analyze: The peak corresponding to the -COOH proton should have disappeared or be significantly reduced in intensity.[4]

Protocol 2: Preparing a High-Quality NMR Sample

  • Use a Clean Tube: Wash the NMR tube with acetone and dry it in an oven to remove all solvent and water residues.

  • Weigh Sample: Accurately weigh 5-10 mg of your purified compound directly into the tube or dissolve it in a minimal amount of volatile solvent, transfer to the tube, and evaporate the solvent under a stream of nitrogen.

  • Add Solvent: Using a clean pipette, add ~0.6-0.7 mL of deuterated solvent containing a reference standard like tetramethylsilane (TMS).[6]

  • Ensure Dissolution: Cap the tube and vortex or sonicate gently until the sample is completely dissolved. A clear, homogeneous solution is critical for sharp peaks.[4]

  • Filter if Necessary: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

References
  • BenchChem. (2025). ¹H and ¹³C NMR Spectral Analysis of Substituted Cyclopentanes.
  • Cremer, D., & Gauss, J. (1998). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 102(52), 10455–10467. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information for a relevant publication. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • A. G. Brooker, R. K. M. R. Kallury, and T. T. Tidwell. (1996). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. CRC Press. [Link]

  • Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. In Chemistry LibreTexts. [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. As an intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients, achieving high yield and diastereoselectivity is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Synthetic Strategy Overview

The most common and robust pathway to the cyclopentane core of the target molecule involves an intramolecular Dieckmann condensation, followed by stereoselective modification and selective hydrolysis.[4][5][6] This multi-step process requires careful control over reaction parameters at each stage to ensure both high yield and the desired cis-stereochemistry.

Below is a standard workflow for this synthesis, which will serve as a baseline for our troubleshooting discussions.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Stereocontrol Setup cluster_2 Step 3: Establishing cis-Stereochemistry cluster_3 Step 4: Final Modification A Dimethyl Adipate (or other 1,6-diester) B Cyclic β-Keto Ester (2-Methoxycarbonylcyclopentanone) A->B Dieckmann Condensation (e.g., NaH, THF) C Cyclopentene Intermediate B->C e.g., Enol triflate formation or similar derivatization D cis-Dimethyl Cyclopentane-1,3-dicarboxylate C->D Catalytic Hydrogenation (e.g., H₂, Pd/C) E This compound D->E Selective Mono-hydrolysis (e.g., 1.1 eq LiOH) G cluster_cause Potential Causes cluster_solution Solutions C1 Moisture Present? S1 Use Anhydrous Solvent (THF) Dry Glassware C1->S1 C2 Base Stoichiometry < 1 eq? S2 Use >1 eq NaH or Potassium tert-butoxide C2->S2 C3 Reaction Concentration Too Low? S3 Maintain 0.1-0.5 M Concentration C3->S3 C4 Base Too Weak? C4->S2 S4 Use Strong Base (pKa > 13) C4->S4 Problem Low Yield in Dieckmann Condensation Problem->C1 Problem->C2 Problem->C3 Problem->C4

Caption: Troubleshooting logic for low yield in the Dieckmann condensation.

Question 2: My final product has a poor cis:trans ratio after hydrogenation and hydrolysis. How can I improve the diastereoselectivity?

Achieving high cis selectivity is crucial and depends almost entirely on the stereocontrol step (Step 3). The cis isomer is generally formed when a rigid cyclopentene precursor is hydrogenated from its least sterically hindered face.

Possible Causes & Solutions:

  • Incomplete Conversion to a Planar Intermediate: If your intermediate before hydrogenation is not sufficiently planar or rigid around the double bond, the catalyst will not be able to selectively add hydrogen to one face. Direct reduction of the β-keto ester's ketone group, for example, often yields a mixture of alcohol diastereomers.

    • Solution: Convert the β-keto ester to a derivative that enforces planarity, such as an enol ether or an enol triflate. This creates a defined, flat double bond within the five-membered ring.

  • Choice of Catalyst and Conditions: The catalyst and reaction conditions play a significant role in facial selectivity.

    • Solution: Heterogeneous catalysis with Palladium on carbon (Pd/C) is the standard choice. The cyclopentene ring adsorbs onto the catalyst surface from its least hindered face, and hydrogen is delivered to that same face, resulting in syn (and therefore cis) addition. Run the reaction at low to moderate hydrogen pressure (1-5 atm) to maximize selectivity.

  • Isomerization Before or After Hydrolysis: It's possible for the ester group at the 3-position to epimerize to the more thermodynamically stable trans isomer under basic or acidic conditions, especially if heat is applied.

    • Solution: Perform the selective hydrolysis (Step 4) under mild conditions. Use a base like lithium hydroxide (LiOH) in a THF/water mixture at a low temperature (e.g., 0°C to room temperature) and carefully monitor the reaction to avoid prolonged exposure. [7]Acidic workup should also be performed at low temperatures.

Question 3: The selective mono-hydrolysis (Step 4) is producing a mixture of diacid, starting diester, and my desired product. How can I improve the selectivity?

This is a classic challenge in symmetric diester hydrolysis. [8]Selectivity relies on stopping the reaction after a single saponification event.

Possible Causes & Solutions:

  • Incorrect Stoichiometry of Base: Using a large excess of base (e.g., >2 equivalents) or running the reaction for too long will inevitably lead to the formation of the diacid.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of base (e.g., NaOH or LiOH). This provides just enough hydroxide to hydrolyze one ester group per molecule. A highly efficient method for selective mono-hydrolysis of cis-diesters involves using THF-aqueous NaOH at 0°C. [9]

  • Reaction Temperature is Too High: Higher temperatures accelerate the rate of the second hydrolysis, reducing selectivity.

    • Solution: Keep the reaction cold. Start at 0°C and allow it to slowly warm to room temperature if necessary, but avoid heating.

  • Poor Solubility/Mixing: If the diester is not fully dissolved or the mixture is not stirred efficiently, localized high concentrations of base can cause over-reaction in parts of the flask.

    • Solution: Use a co-solvent system like THF/water or Dioxane/water to ensure the diester is fully solubilized. Maintain vigorous stirring throughout the addition of the base and the course of the reaction.

  • Purification Difficulties: Separating the desired mono-acid/mono-ester from the starting diester and the diacid can be challenging.

    • Solution: Purification is typically achieved by acid-base extraction. After the reaction, acidify the mixture to a specific pH. It may be possible to find a pH at which the desired product precipitates while the more acidic diacid remains in solution, or vice-versa. [10]Alternatively, careful column chromatography on silica gel, often with a small amount of acetic acid added to the eluent to suppress tailing, can be effective.

Optimized Reaction Parameters Table

The following table summarizes recommended starting conditions for the key transformations. These should be optimized for your specific substrate and scale.

Parameter Step 1: Dieckmann Condensation Step 4: Selective Mono-hydrolysis
Key Reagent Sodium Hydride (NaH), 60% in mineral oilLithium Hydroxide (LiOH·H₂O)
Equivalents 1.1 eq1.1 - 1.2 eq
Solvent Anhydrous THF or TolueneTHF / H₂O (e.g., 3:1 v/v)
Temperature 25°C to Reflux0°C to 25°C
Typical Time 2-16 hours4-24 hours
Workup Acidic quench (e.g., 1M HCl) at 0°CAcidify to pH 2-3 with 1M HCl at 0°C

Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl Adipate
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous THF via cannula to the flask.

  • To a separate flame-dried addition funnel, add a solution of dimethyl adipate (1.0 eq) in anhydrous THF.

  • Add the diester solution dropwise to the stirred NaH suspension at room temperature.

  • After the addition is complete, the mixture can be heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxycarbonylcyclopentanone.

Protocol 2: Selective Mono-hydrolysis of cis-Dimethyl Cyclopentane-1,3-dicarboxylate
  • Dissolve the cis-diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • In a separate flask, prepare a solution of lithium hydroxide monohydrate (1.1 eq) in water.

  • Add the LiOH solution dropwise to the cold diester solution over 30 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC, checking for the disappearance of starting material and the appearance of a more polar product spot. The reaction may be allowed to warm slowly to room temperature overnight if it proceeds slowly.

  • Once the reaction is complete, cool it back to 0°C.

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Dieckmann condensation preferred for forming the cyclopentanone ring? The Dieckmann condensation is an intramolecular variant of the Claisen condensation and is exceptionally effective for forming sterically stable 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively. [4][6][11]It is a high-yielding, reliable, and well-documented method for creating these fundamental carbocyclic structures.

Q2: What is the mechanism of acid-catalyzed ester hydrolysis, and could it be used here? Acid-catalyzed hydrolysis is the reverse of Fischer esterification. [12]The ester's carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. While this method works, it is an equilibrium process and requires a large excess of water to drive it to completion. It offers poor selectivity for mono-hydrolysis of a diester, as the conditions that hydrolyze the first ester will readily hydrolyze the second, making it unsuitable for this synthesis.

Q3: How can I definitively confirm the cis-stereochemistry of my final product? The most common method is ¹H NMR spectroscopy. The relative stereochemistry of the protons on the cyclopentane ring will be distinct for the cis and trans isomers. Specifically, analysis of the coupling constants (J-values) and the chemical shifts of the protons at C1 and C3 can often distinguish the isomers. For an unambiguous assignment, a 2D NMR experiment like NOESY can be used to look for through-space correlations between the protons on the substituents.

References

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. University of Lincoln. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones | Request PDF. ResearchGate. [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. ResearchGate. [Link]

  • Dieckmann Reaction. Cambridge University Press. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis. JoVE. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • cis-3-Carbomethoxycyclohexane-1-carboxylic acid. PubChem. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

Sources

Technical Support Center: Scale-Up Issues for "cis-3-Carbomethoxycyclopentane-1-carboxylic acid" Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of cis-3-Carbomethoxycyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and its derivatives typically begins with a cyclopentane precursor possessing two carboxylic acid functionalities. A common strategy involves the selective mono-esterification of a cis-cyclopentane-1,3-dicarboxylic acid derivative. Another approach involves the hydrogenation of a corresponding unsaturated precursor, such as 1-cyclopentene-1,2-dicarboxylic acid, to yield the cis-diacid, which can then be selectively esterified.[1] The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

Q2: What is the significance of the "cis" stereochemistry, and how is it controlled?

A2: The cis configuration is crucial as it dictates the three-dimensional structure and, consequently, the biological activity and physical properties of downstream products.[2] Control of stereochemistry is typically achieved through several methods:

  • Stereoselective Synthesis: Starting with a cyclic precursor that already has the desired cis stereochemistry.

  • Catalytic Hydrogenation: Hydrogenation of a cyclopentene precursor using a heterogeneous catalyst like Raney nickel often results in the cis product due to the syn-addition of hydrogen to the double bond.[1]

  • Isomer Separation: In cases where a mixture of cis and trans isomers is formed, separation can be achieved through techniques like fractional crystallization or chromatography. The different physical properties of the diastereomers, such as solubility, allow for their separation.[3]

Q3: My yield of the desired mono-ester is consistently low. What are the likely causes?

A3: Low yields in the mono-esterification of a dicarboxylic acid are a common issue. The primary culprits are often:

  • Formation of the Di-ester: The reaction may be proceeding too far, leading to the esterification of both carboxylic acid groups.

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Hydrolysis of the Ester: During the workup and purification stages, the ester product can be hydrolyzed back to the dicarboxylic acid, especially in the presence of acid or base.[4][5]

Q4: I am observing the formation of the trans-isomer as a significant impurity. How can I minimize this?

A4: The formation of the undesired trans-isomer can occur under certain reaction conditions that allow for epimerization at one of the stereocenters. This is more likely to happen under harsh basic or acidic conditions and elevated temperatures. To minimize the formation of the trans-isomer:

  • Milder Reaction Conditions: Employ milder bases or acids and lower reaction temperatures.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that could cause isomerization.

  • Purification: If the trans-isomer does form, it will likely need to be removed through chromatography or crystallization.

II. Troubleshooting Guides

A. Troubleshooting Low Yield in Mono-Esterification

This guide will help you diagnose and resolve issues leading to low yields during the selective mono-esterification of a cis-cyclopentane-1,3-dicarboxylic acid derivative.

Symptom: The final isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution
Over-esterification (Di-ester Formation) Analyze the crude reaction mixture by NMR or LC-MS to identify the presence of the di-ester by-product.- Control Stoichiometry: Use a limiting amount of the esterifying agent (e.g., methanol with an acid catalyst like SOCl₂).[6] - Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-ester is maximized. - Temperature Control: Run the reaction at a lower temperature to improve selectivity.
Incomplete Reaction Check for the presence of a significant amount of the starting dicarboxylic acid in the crude product via NMR or LC-MS.- Increase Reaction Time: Allow the reaction to proceed for a longer duration while monitoring its progress. - Increase Temperature: Cautiously increase the reaction temperature, keeping in mind the risk of side reactions. - Catalyst Amount: Ensure an adequate amount of catalyst is used.
Product Hydrolysis During Workup If the workup involves aqueous acidic or basic washes, this is a likely cause. The presence of the starting diacid in the final product supports this.[4]- Use Mild Bases: Employ weak bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[4] - Cold Washes: Perform all aqueous washes with ice-cold solutions to slow down the rate of hydrolysis.[4] - Minimize Contact Time: Work up the reaction mixture as quickly as possible to reduce the time the ester is in contact with aqueous phases.[4]
Mechanical Losses Poor recovery from extractions or purification steps.- Efficient Extraction: Ensure proper phase separation during extractions. Perform multiple extractions with smaller volumes of solvent. - Purification Optimization: Optimize the chromatography or crystallization conditions to minimize product loss.
Experimental Protocol: Optimized Mono-esterification

This protocol is designed to maximize the yield of the mono-ester while minimizing di-ester formation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cis-cyclopentane-1,3-dicarboxylic acid derivative in anhydrous methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a controlled amount of an acid catalyst (e.g., thionyl chloride or a catalytic amount of sulfuric acid) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Quenching: Once the optimal conversion to the mono-ester is observed, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

B. Troubleshooting Isomer Purity

This section addresses the challenge of obtaining high isomeric purity of the cis product.

Symptom: The final product contains a significant amount of the trans-isomer.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution
Epimerization during Reaction Analyze the crude reaction mixture by NMR to determine the cis/trans ratio.- Milder Conditions: Use non-epimerizing conditions. For example, if using a base, opt for a weaker, non-nucleophilic base at a lower temperature. - Avoid Prolonged Heating: Minimize reaction time at elevated temperatures.
Epimerization during Workup/Purification If the crude product has a high cis purity, but the final product does not, the workup or purification is the likely cause.- Neutral pH: Maintain a neutral pH during the aqueous workup. - Avoid Harsh Chromatography Conditions: Use a neutral stationary phase for chromatography (e.g., silica gel) and avoid highly acidic or basic mobile phases.
Starting Material Contamination Analyze the starting dicarboxylic acid to ensure it is isomerically pure.- Purify Starting Material: If the starting material is a mixture of isomers, purify it before use.
Visualization of Synthetic Pathway and Potential Issues

The following diagram illustrates a typical synthetic workflow and highlights key points where issues can arise.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Potential Issues Starting Material Starting Material Reaction Reaction Starting Material->Reaction Mono-esterification Crude Product Crude Product Reaction->Crude Product Diester Formation Diester Formation Reaction->Diester Formation Isomerization Isomerization Reaction->Isomerization Workup Workup Crude Product->Workup Purification Purification Workup->Purification Hydrolysis Hydrolysis Workup->Hydrolysis Final Product Final Product Purification->Final Product Purification->Isomerization caption Workflow and Common Pitfalls

Caption: Workflow and Common Pitfalls.

C. Troubleshooting Purification Challenges

Symptom: Difficulty in separating the desired product from impurities.

Challenge: Separation of the mono-ester from the starting diacid and the di-ester by-product.

Solution:

  • Flash Column Chromatography: This is often the most effective method. A gradient elution is typically required.

    • Solvent System: A common solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Gradient: Start with a low polarity to elute the less polar di-ester first, then gradually increase the polarity to elute the desired mono-ester, and finally, a higher polarity will be needed to elute the more polar starting diacid.

  • Acid-Base Extraction: The carboxylic acid functionality of the mono-ester and diacid allows for separation from the neutral di-ester.

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

    • Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The mono-ester and diacid will be deprotonated and move into the aqueous layer. The di-ester will remain in the organic layer.

    • Separate the layers.

    • Acidify the aqueous layer with a mild acid (e.g., dilute HCl) to re-protonate the mono-ester and diacid, causing them to precipitate or allowing them to be extracted back into an organic solvent.

    • This simplifies the mixture, which can then be more easily purified by chromatography or crystallization to separate the mono-ester from the diacid.

Visualization of Purification Strategy

G cluster_0 Crude Mixture cluster_1 Acid-Base Extraction cluster_2 Separation & Purification crude Crude Mixture Di-ester Mono-ester Diacid extraction Add Organic Solvent & Mild Base Organic Layer (Di-ester) Aqueous Layer (Mono-ester + Diacid Salts) crude->extraction acidify Acidify Aqueous Layer Extract with Organic Solvent extraction->acidify chromatography Column Chromatography acidify->chromatography final_products Pure Mono-ester Recovered Diacid chromatography->final_products caption Purification Workflow

Caption: Purification Workflow.

III. References

  • Makarov, A. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Pozo C., J. (1956). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • Google Patents. (2012). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide. Available at:

  • PrepChem. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Available at: [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Available at:

  • Reddit. (n.d.). Hydrolysis product troubleshooting. r/Chempros. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. Available at: [Link]

  • Google Patents. (1981). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Potential Biological Activity of Cis- vs. Trans-3-Carbomethoxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a prospective analysis of the potential biological activities of cis- and trans-3-Carbomethoxycyclopentane-1-carboxylic acid. In the absence of direct comparative biological studies in publicly available literature, this document synthesizes principles of stereochemistry, structure-activity relationships of analogous compounds, and proposes a rigorous experimental framework to elucidate the distinct pharmacological profiles of these geometric isomers.

Introduction: The Central Role of Stereoisomerism in Bioactivity

In drug discovery and molecular pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Geometric isomers, such as the cis and trans configurations of substituted cyclic compounds, possess the same molecular formula and connectivity but differ in the spatial orientation of their substituent groups.[1][2] This seemingly subtle difference can lead to profound variations in biological activity.[3][4][5] The distinct shapes of cis and trans isomers dictate how they interact with the chiral environment of biological macromolecules like receptors and enzymes.[1][3] One isomer may bind with high affinity to a target, eliciting a potent therapeutic response, while the other may be inactive or even produce off-target toxicity.[1][4]

The subjects of this guide, cis- and trans-3-Carbomethoxycyclopentane-1-carboxylic acid, are substituted cyclopentanes. The rigid nature of the cyclopentane ring restricts free rotation, leading to these two distinct geometric forms. While specific biological data for these exact molecules is sparse, their core structure is a key feature in several classes of highly potent, biologically active molecules, most notably prostanoids. This guide will therefore explore their potential activities by analogy and propose a clear path for their empirical investigation.

Prospective Biological Targets: Insights from Structural Analogs

The functionalized cyclopentane fragment is a cornerstone in the structure of numerous natural and synthetic biologically active compounds, including prostaglandins and terpenoids.[6] The stereochemistry of the substituents on this ring is critical for specific receptor interactions.

Prostaglandin and Thromboxane Receptor Modulation

Prostaglandins (PGs) are a class of lipid autacoids that exhibit a vast range of physiological effects, mediated by a family of G-protein coupled receptors.[7] Natural PGs, such as PGF₂α, feature a cyclopentane ring with two side chains, and their biological specificity is tightly controlled by the stereochemistry of hydroxyl and carboxyl groups on the ring.[8] Synthetic PG analogs used to treat glaucoma, for instance, are potent agonists of the prostaglandin F (FP) receptor, and slight changes to the cyclopentane core can drastically alter their receptor profile and potency.[8][9]

Similarly, Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction, acting through the thromboxane A₂ prostanoid (TP) receptor.[10] The development of TP receptor antagonists is a key strategy for anti-thrombotic therapies.[11][12][13] Notably, many potent TP receptor antagonists are designed around a central cyclopentane or similar cyclic core, where a carboxylic acid group (or a bioisostere like cyclopentane-1,3-dione) is an essential pharmacophore constituent for receptor binding.[10][14]

Given that cis- and trans-3-Carbomethoxycyclopentane-1-carboxylic acid possess the key functional groups (a carboxylic acid and an ester) on a cyclopentane scaffold, it is reasonable to hypothesize that they may act as modulators of prostanoid receptors. The differential spatial positioning of the carboxylic acid and carbomethoxy groups in the cis and trans isomers would almost certainly lead to different binding affinities and efficacies at these targets. The trans isomer, with its substituents on opposite sides of the ring, presents a more linear and extended conformation, while the cis isomer adopts a more compact, folded shape. This will fundamentally alter their fit within a receptor's binding pocket.

Proposed Experimental Framework for Biological Characterization

To empirically determine and compare the biological activities of these isomers, a tiered screening approach is recommended. The following protocols outline a logical workflow from initial target binding to cellular-level functional effects.

dot

Experimental_Workflow cluster_0 Compound Preparation & QC cluster_1 Primary Screening: Target-Based Assays cluster_2 Secondary Screening: Functional Assays cluster_3 Tertiary Screening: Cell-Based Assays A Acquire/Synthesize Cis & Trans Isomers B Confirm Purity & Identity (NMR, LC-MS, chiral HPLC) A->B C Radioligand Binding Assay (e.g., TP Receptor) B->C Test Compounds D Determine Binding Affinity (Ki) C->D E Platelet Aggregation Assay (Antagonism of U46619) D->E If Binding Affinity > 0 G Calcium Mobilization Assay (Gq-coupled receptor activity) D->G If Binding Affinity > 0 F Determine Functional Potency (IC50) E->F I Cytotoxicity Assay (e.g., MTS/MTT on cell lines) F->I H Determine EC50/IC50 G->H H->I K Data Analysis & SAR I->K J Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) J->K

Caption: Proposed experimental workflow for characterizing the biological activity of the isomers.

Protocol: TP Receptor Radioligand Binding Assay

This assay determines the ability of the test compounds to displace a known high-affinity radiolabeled ligand from the TP receptor, thereby measuring their binding affinity (Kᵢ).

Methodology:

  • Membrane Preparation: Utilize membranes from cells overexpressing the human TP receptor (e.g., HEK293-TPα) or from washed human platelets.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of cell membranes (at a pre-determined optimal protein concentration).

    • 25 µL of a potent, selective TP receptor radioligand, such as [³H]SQ 29548, at a concentration near its Kₑ value.

    • 25 µL of either buffer (for total binding), a high concentration of a non-labeled antagonist like SQ 29,548 (for non-specific binding), or the test compound (cis or trans isomer) at varying concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol: Platelet Aggregation Assay

This functional assay assesses the ability of the compounds to inhibit platelet aggregation induced by a TP receptor agonist.[15]

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy, consenting donors who have not taken anti-platelet medication. Prepare PRP via gentle centrifugation.

  • Instrumentation: Use a light transmission aggregometer, pre-warmed to 37°C. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Assay Procedure:

    • Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate for 5 minutes.

    • Add 50 µL of the test compound (cis or trans isomer) or vehicle control and incubate for 5-10 minutes.

    • Initiate aggregation by adding a sub-maximal concentration of a TP receptor agonist, such as U46619.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum aggregation percentage for each concentration of the test compound. Plot the percentage inhibition of aggregation versus the log concentration of the isomer to calculate the IC₅₀ value.

Anticipated Data and Interpretation

The distinct stereochemistry of the cis and trans isomers is expected to yield significant differences in their biological profiles. The data generated from the proposed experiments can be summarized for clear comparison.

IsomerAssay TypeTarget/SystemPredicted Outcome MetricHypothetical Interpretation
Cis-Isomer Radioligand BindingHuman TP ReceptorKᵢ (nM)A lower Kᵢ value indicates higher binding affinity.
Trans-Isomer Radioligand BindingHuman TP ReceptorKᵢ (nM)Comparison will reveal which isomer binds more tightly.
Cis-Isomer Platelet AggregationHuman Platelets (U46619-induced)IC₅₀ (µM)A lower IC₅₀ indicates greater functional antagonism.
Trans-Isomer Platelet AggregationHuman Platelets (U46619-induced)IC₅₀ (µM)The relative IC₅₀ values should correlate with binding affinities.
Cis-Isomer CytotoxicityCancer Cell Line (e.g., A549)GI₅₀ (µM)Assesses general toxicity or potential anti-proliferative effects.
Trans-Isomer CytotoxicityCancer Cell Line (e.g., A549)GI₅₀ (µM)Differential cytotoxicity could suggest different mechanisms of action.

dot

TP_Receptor_Pathway cluster_0 Cell Membrane cluster_1 Cytosol TP TP Receptor Gq Gq Protein TP->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ [Ca²⁺]i IP3->Ca induces release from ER PKC PKC activation DAG->PKC Aggregation Platelet Shape Change & Aggregation Ca->Aggregation PKC->Aggregation TXA2 Thromboxane A₂ (Agonist) TXA2->TP Antagonist Trans/Cis Isomer (Potential Antagonist) Antagonist->TP

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug development, materials science, and synthetic chemistry, the precise determination of a molecule's stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, physical properties, and chemical reactivity. Geometric isomers, specifically cis and trans isomers, often exhibit profoundly different characteristics. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to differentiate these isomers, grounded in the fundamental principles that govern their distinct spectral signatures.

The structural distinction between cis (substituents on the same side of a double bond or ring) and trans (substituents on opposite sides) isomers gives rise to unique electronic and vibrational energy levels. These differences are readily probed by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: The Karplus relationship between dihedral angle and coupling constant.

Key Distinguishing Features
  • ¹H NMR Coupling Constants: For vinylic protons (-CH=CH-), the difference in ³JHH is the most reliable diagnostic tool. Trans coupling constants are significantly larger than cis coupling constants. [1][2]* ¹H NMR Chemical Shifts: While less definitive, chemical shifts also differ. Protons in a cis isomer are often slightly more shielded (resonate at a lower ppm value, or more upfield) compared to their trans counterparts due to anisotropic effects. [1][3]* ¹³C NMR and the γ-Gauche Effect: In cyclic systems like substituted cyclohexanes, ¹³C NMR is particularly insightful. A cis isomer will typically have one substituent in an axial position, which causes steric compression on the carbons three bonds away (the γ-carbons). This "γ-gauche effect" results in a characteristic upfield shift (shielding) of these carbon signals compared to the more stable trans isomer, where both substituents can occupy equatorial positions. [4]

Data Summary: ¹H NMR Parameters for Alkenes
Isomer ConfigurationDihedral Angle (φ)Typical ³JHH Coupling ConstantGeneral Chemical Shift
Cis ~0°6-15 Hz [2]More Upfield (Shielded) [1]
Trans ~180°11-18 Hz [2]More Downfield (Deshielded) [1]
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 1-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within an NMR tube. Ensure the solution is homogeneous. [5]2. Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (≥300 MHz is recommended for good signal dispersion). Use a sufficient number of scans to achieve a high signal-to-noise ratio. [5]3. Spectral Processing: Apply a Fourier transform to the acquired data. Carefully phase the spectrum and perform a baseline correction.

  • Analysis:

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Identify the signals corresponding to the vinylic protons.

    • Expand the multiplet for these protons and use the spectrometer's software to accurately measure the peak-to-peak separation, which yields the coupling constant (J) in Hertz (Hz).

    • Compare the measured J value to the established ranges to assign the cis or trans configuration. [5]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy differentiate isomers based on their distinct molecular symmetries, which dictate which vibrational modes are active in each technique. [6][2]For centrosymmetric molecules (possessing a center of inversion), the "mutual exclusion rule" applies: vibrations that are IR active are Raman inactive, and vice versa. Many trans isomers possess this symmetry, while their cis counterparts do not.

Key Distinguishing Features
  • Infrared (IR) Spectroscopy:

    • C-H Out-of-Plane Bend (Wagging): This is the most diagnostic IR absorption. Trans-disubstituted alkenes show a strong, characteristic band around 960-990 cm⁻¹ . [7][8]The corresponding cis isomer displays a band around 675-730 cm⁻¹ . [8][9] * C=C Stretch: In highly symmetrical trans isomers, the C=C stretching vibration may be very weak or entirely absent in the IR spectrum because it produces no change in the molecule's dipole moment. [6]The less symmetrical cis isomer will typically show a C=C stretching band near 1630-1660 cm⁻¹. [9]

  • Raman Spectroscopy:

    • C=C Stretch: The C=C stretch in a trans isomer is typically very strong in the Raman spectrum due to the large change in polarizability during the vibration. [2][10]In the cis isomer, this band is generally weaker. [2]This is often complementary to IR, where the trans C=C stretch can be invisible.

Data Summary: Key Vibrational Bands
Vibrational ModeCis IsomerTrans IsomerPrimary Technique
C-H Out-of-Plane Bend ~675-730 cm⁻¹ [8]~960-990 cm⁻¹ [8]IR
C=C Stretch ~1630-1660 cm⁻¹ (IR active) [9]~1665-1675 cm⁻¹ (Often IR inactive, but strong in Raman) [2][10]IR / Raman
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Spectrum: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum. [4][8]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, use the pressure clamp to ensure good contact. [8]3. Spectrum Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the fingerprint region (< 1500 cm⁻¹). Specifically, look for the presence of a strong band near 960-990 cm⁻¹ (indicating trans) or a band near 675-730 cm⁻¹ (indicating cis). [4][8]

Vibrational_Spectroscopy_Workflow Start Acquire IR & Raman Spectra Check_IR Analyze IR Spectrum (Fingerprint Region) Start->Check_IR Check_Raman Analyze Raman Spectrum Start->Check_Raman Trans_IR Strong band at ~965 cm⁻¹? (C-H bend) Check_IR->Trans_IR Yes Cis_IR Band at ~690 cm⁻¹? Check_IR->Cis_IR No Trans_Raman Strong C=C stretch? Check_Raman->Trans_Raman Yes Result_Trans Assign as Trans Trans_IR->Result_Trans Result_Cis Assign as Cis Cis_IR->Result_Cis Yes Trans_Raman->Result_Trans

Sources

A Comparative Guide to the Synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of functionalized alicyclic scaffolds is a perpetual challenge. cis-3-Carbomethoxycyclopentane-1-carboxylic acid, a key building block in the synthesis of various biologically active molecules, presents a classic case study in strategic synthetic planning. The presence of two distinct, yet related, carboxylic acid functionalities—one free and one esterified—demands a nuanced approach to avoid statistical mixtures and ensure high yields of the desired product.

This guide provides an in-depth comparison of two primary synthetic routes to this valuable intermediate, starting from a common precursor. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your synthetic choices.

The Common Ground: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid

Both viable routes to our target molecule converge on a common intermediate: cis-1,3-cyclopentanedicarboxylic acid. The stereochemistry of this precursor is crucial, as the cis relationship of the two carboxyl groups is a prerequisite for one of the more elegant synthetic strategies discussed below.

The most efficient and scalable synthesis of this diacid begins with a [4+2] cycloaddition, specifically the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction is highly stereospecific and proceeds readily to form the endo-adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride. Subsequent oxidative cleavage of the double bond, followed by hydrolysis, yields the desired cyclopentane ring system with the required cis-stereochemistry.

A common and effective method for this transformation is the hydrolysis of the anhydride under reflux conditions in water, which has been reported to proceed in high yield (e.g., 92%).[1]

Route A: The Direct Approach - Statistical Mono-esterification

The most straightforward conceptual path to a mono-ester from a diacid is direct partial esterification. In this approach, cis-1,3-cyclopentanedicarboxylic acid is treated with a limited amount of methanol, typically under acidic catalysis (e.g., sulfuric acid), in a Fischer esterification reaction.

Route_A cluster_products Product Mixture Diacid cis-1,3-Cyclopentanedicarboxylic Acid Monoester cis-3-Carbomethoxycyclopentane- 1-carboxylic acid Diacid->Monoester CH3OH (1 eq) H+ cat. Diester Dimethyl cis-1,3- cyclopentanedicarboxylate Monoester->Diester CH3OH H+ cat. Diacid_unreacted Unreacted Diacid Route_B Diacid cis-1,3-Cyclopentanedicarboxylic Acid Anhydride cis-1,3-Cyclopentanedicarboxylic Anhydride Diacid->Anhydride Acetic Anhydride Reflux Product cis-3-Carbomethoxycyclopentane- 1-carboxylic acid Anhydride->Product Methanol (Nucleophilic Ring Opening)

Sources

A Senior Application Scientist's Guide to Chiral Cyclopentane Synthons: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, the selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and economic viability of a synthetic route. Chiral synthons serve as foundational units containing stereocenters that guide the construction of complex molecules, a cornerstone in the development of pharmaceuticals where a specific three-dimensional arrangement is paramount to biological activity.[1] This guide provides an in-depth, objective comparison of cis-3-Carbomethoxycyclopentane-1-carboxylic acid against other prominent chiral synthons, particularly in the synthesis of prostaglandins and nucleoside analogs. Our analysis is grounded in experimental data and established synthetic strategies to empower researchers in making informed decisions.

The Subject of Comparison: cis-3-(Carbomethoxy)cyclopentane-1-carboxylic acid

(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No: 96443-42-4) is a bifunctional chiral building block featuring a cyclopentane scaffold.[2][3][4] Its key attributes are:

  • A rigid cyclopentane core , which provides a predictable conformational framework.

  • Cis-stereochemistry between the C1 carboxylic acid and the C3 carbomethoxy group, pre-setting a specific spatial relationship.

  • Orthogonal functional groups (a carboxylic acid and a methyl ester) that allow for selective chemical manipulation.

These features make it a valuable intermediate, particularly in the stereoselective synthesis of carbocyclic nucleoside analogs and other complex cyclopentanoid natural products.[2][5]

The Gold Standard: The Corey Lactone

No discussion of cyclopentanoid synthons is complete without acknowledging the seminal contributions of E.J. Corey, particularly the development of the "Corey Lactone."[6][7] This bicyclic lactone and its derivatives, like the Corey Lactone Diol, are arguably the most famous and versatile intermediates for the synthesis of prostaglandins (PGs).[7][8] Prostaglandins are hormone-like compounds with a vast range of physiological effects, and their analogs are used in blockbuster drugs like Latanoprost for glaucoma treatment.[9][10]

Synthetic Strategy & Inherent Stereocontrol

The genius of the Corey Lactone lies in its densely packed stereochemical information, which elegantly maps onto the core of prostaglandins like PGF2α.[11] The classic synthesis begins with a Diels-Alder reaction, establishing the bicyclo[2.2.1]heptane system, followed by a sequence of reactions including a Baeyer-Villiger oxidation to form the lactone ring.[12] This strategy provides exceptional control over the four contiguous stereocenters on the cyclopentane ring.[11]

Corey_Synthesis_Pathway cluster_start Starting Materials cluster_corey_lactone Corey Lactone Formation cluster_pgf2a Prostaglandin Synthesis Start Cyclopentadiene + Substituted Acrylate DA Diels-Alder Reaction Start->DA [3+2] Cycloaddition Iodo Iodolactonization DA->Iodo Stereocontrol Red Reduction Iodo->Red BV Baeyer-Villiger Oxidation Red->BV CoreyLactone Corey Lactone Diol BV->CoreyLactone Ox Oxidation CoreyLactone->Ox Functional Group Manipulation Chain1 Wittig Reaction (α-chain) Chain2 Horner-Wadsworth-Emmons (ω-chain) Chain1->Chain2 Ox->Chain1 Deprotect Final Deprotection Chain2->Deprotect PGF2a Prostaglandin F2α Deprotect->PGF2a

The Sustainable Approach: The Chiral Pool

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for synthesis.[13] Monosaccharides, such as D-glucose, are prime examples.[14] With their multiple, well-defined stereocenters, they are versatile scaffolds for creating a wide array of complex chiral molecules.[14][15]

From Sugar to Cyclopentane

Transforming a pyranose ring (like glucose) into a cyclopentane ring is a non-trivial but well-established process.[16] Key reactions often involve ring-opening, intramolecular cyclizations (e.g., aldol condensation), and functional group manipulations. While this approach is highly attractive from a sustainability and cost perspective, it often requires extensive use of protecting group chemistry to differentiate the multiple hydroxyl groups, potentially leading to longer synthetic sequences.[17]

Synthon_Choice_Logic

Comparative Analysis: Performance & Application

The optimal choice of a chiral synthon is context-dependent. A direct comparison highlights the distinct advantages and trade-offs of each approach.

FeatureThis compoundCorey LactoneChiral Pool (D-Glucose Derived)
Primary Application Carbocyclic Nucleoside Analogs[5], Specialty CyclopentanoidsProstaglandins and Analogs[8][12]Broad range of chiral molecules[13][14]
Synthetic Origin Typically via resolution of racemates or asymmetric synthesis.[8]Multi-step total synthesis (e.g., Diels-Alder, asymmetric catalysis).[7][18]Readily available from natural sources.[15]
Stereocontrol Two pre-defined cis stereocenters.Provides up to four pre-defined stereocenters for the PG core.[11]Multiple inherent stereocenters, but requires careful manipulation.[17][19]
Key Advantage Orthogonal functional groups for selective chemistry."Ready-to-use" scaffold for prostaglandins, minimizing steps in late-stage synthesis.[20]Low cost of starting material, high enantiomeric purity from nature.
Key Disadvantage Less stereochemical information compared to Corey Lactone.Complex, multi-step synthesis to access the synthon itself.Can require lengthy protecting/deprotecting sequences.
Cost-Effectiveness Moderate; depends on the efficiency of resolution or asymmetric catalysis.High; the complexity of its synthesis contributes to cost.High (for the starting sugar), but overall cost depends on the length of the synthetic route.

Experimental Protocol: Enzymatic Resolution

Trustworthiness in synthesis relies on robust and reproducible protocols. A common method to obtain enantiomerically pure cyclopentane derivatives is through enzymatic resolution, which exploits the high stereoselectivity of enzymes.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopentane Monoester

This protocol describes a general procedure for resolving a racemic monoester similar to the topic compound, leveraging an enzyme's ability to selectively hydrolyze one enantiomer.

Materials:

  • Racemic cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, "Novozym 435")

  • tert-Butyl methyl ether (MTBE)

  • Aqueous HCl (1 M)

  • Aqueous NaHCO₃ (saturated)

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a round-bottom flask, add the racemic monoester (e.g., 5.0 g, 29.0 mmol) and phosphate buffer (150 mL). Stir to create a suspension.

  • Enzyme Addition: Add the immobilized lipase (e.g., 500 mg) to the suspension. Seal the flask and stir vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots. Quench the aliquot with acid, extract with an organic solvent (e.g., ethyl acetate), and analyze by chiral HPLC or by converting the carboxylic acid to a methyl ester with diazomethane for GC analysis. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (ee) for both the remaining ester and the diacid product.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation:

    • Transfer the filtrate to a separatory funnel and acidify the aqueous layer to pH ~2 with 1 M HCl. This protonates the carboxylate of the newly formed diacid.

    • Extract the aqueous layer with MTBE (3 x 100 mL). The combined organic layers will contain the unreacted ester enantiomer.

    • The acidified aqueous layer now contains the diacid product. Extract this layer thoroughly with a more polar solvent like ethyl acetate (3 x 100 mL).

  • Isolation:

    • Ester: Dry the MTBE extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched starting ester.

    • Diacid: Dry the ethyl acetate extracts over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched diacid.

  • Purification & Analysis: Purify each product further by recrystallization or chromatography if necessary. Determine the final yield and enantiomeric excess (ee %) by chiral HPLC or polarimetry.

Causality Behind Choices:

  • Immobilized Lipase: Using an immobilized enzyme simplifies removal from the reaction mixture (filtration vs. extraction) and allows for its reuse, improving process economics.

  • Phosphate Buffer: Maintains an optimal pH for enzyme activity. Lipases often function best near neutral pH.

  • Stopping at 50% Conversion: In a kinetic resolution, the selectivity is highest near 50% conversion. Pushing the reaction further will decrease the enantiomeric purity of the remaining starting material.

  • pH Adjustment during Workup: The separation of the remaining ester from the diacid product is based on their differential solubility. The diacid is soluble in a basic aqueous solution as a dicarboxylate, while the monoester is less soluble. Acidification renders the diacid less water-soluble and more extractable into an organic solvent.

Conclusion

The choice between this compound, the Corey Lactone, and synthons from the chiral pool is a strategic one, guided by the specific demands of the target molecule.

  • For prostaglandin synthesis , the Corey Lactone remains an unparalleled synthon due to its embedded stereochemical complexity, providing a direct and highly convergent route.[12][20]

  • For carbocyclic nucleoside analogs , a building block like This compound offers an ideal starting point, providing the necessary cyclopentane core with versatile handles for elaboration.[5]

  • When synthetic flexibility and cost of raw materials are the primary drivers, the chiral pool offers an almost limitless source of enantiopure starting points, albeit with the potential for longer, more protecting-group-intensive routes.[13]

Ultimately, the continuous evolution of asymmetric catalysis and biocatalysis will further enrich the synthetic chemist's toolbox, enabling even more efficient and direct routes to these valuable chiral synthons and the life-saving therapeutics derived from them.

References

  • Vertex AI Search. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC - NIH. Retrieved January 7, 2026.
  • Xiamen Origin Biotech Co., Ltd. (2024, April 29). Harnessing Stereochemical Precision: Exploring the Versatility of (-)-Corey Lactone Diol in Organic Synthesis.
  • Taber, D. (2005, March 21). Rare Sugars Are Now Readily Available Chiral Pool Starting Materials.
  • PubMed. (n.d.). D-glucose as a multivalent chiral scaffold for combinatorial chemistry.
  • PMC - NIH. (n.d.). Pot and time economies in the total synthesis of Corey lactone.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones | Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
  • Universitat Autònoma de Barcelona Research Portal. (1995, October 23). Enantioselective synthesis of chiral polyfunctional cyclopentane derivatives: Epoxy esters, hydroxy esters, and hydroxy amino esters.
  • Smolecule. (n.d.). cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid.
  • MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs.
  • PubMed. (2012, September 13). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps.
  • Indian Academy of Sciences. (n.d.). A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol.
  • ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone.
  • Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis.
  • ChemRxiv | Cambridge Open Engage. (2024, June 3). Enantioselective synthesis of cyclopentenes by (2 + 3) cycloaddition via a 2-carbon phosphonium.
  • PMC - PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • RSC Publishing. (n.d.). Chiral synthesis of (–)-mesembranol starting from D-glucose.
  • PubMed Central. (2024, March 21). A concise and scalable chemoenzymatic synthesis of prostaglandins.
  • YouTube. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey).
  • YouTube. (2022, August 8). Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork).
  • ChemicalBook. (2025, July 16). (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4.
  • Chemistry LibreTexts. (2021, July 31). 20.3: The Structure and Properties of D-Glucose.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Chiral Building Blocks for 2-Methylpyrrolidine.
  • Echemi. (n.d.). (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylicacid.
  • PMC - NIH. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes.
  • Biosynth. (n.d.). This compound | 96382-85-3 | WDA38285.
  • Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.
  • Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.
  • Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.
  • Quora. (2023, June 10). How to determine all of D-Glucose's chiral centers and what all of their respective S or R configurations would be.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • PubMed Central. (n.d.). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • PubMed. (n.d.). SYNTHESIS OF 3-ETHYL-2-METHYLCYCLOPENTAN-1-ONE-3-CARBOXYLIC ACID.
  • PubChem. (n.d.). rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid.
  • ChemBK. (n.d.). rel-(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid.
  • Google Patents. (n.d.). EP1757576A1 - Process for production of cyclopentanone-2,3,5-tri- carboxylic triesters.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

A Researcher's Guide to the Conformational Landscape of cis-3-Carbomethoxycyclopentane-1-carboxylic acid: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular design, a profound understanding of a molecule's three-dimensional structure is paramount. The specific spatial arrangement of functional groups, or conformation, dictates its interaction with biological targets, thereby influencing its efficacy and specificity. For cyclic molecules, such as the promising scaffold cis-3-Carbomethoxycyclopentane-1-carboxylic acid, this conformational preference is a complex interplay of steric and electronic effects. This guide provides a comprehensive computational analysis of this molecule, offering a comparative overview of widely-used theoretical methods and a detailed protocol for researchers to conduct their own in-depth studies.

The Dynamic Nature of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, the cyclopentane moiety is in a constant state of flux, rapidly interconverting between various non-planar conformations to alleviate torsional strain. The two most prominent conformations are the envelope (E) , with Cs symmetry, and the twist (T) , characterized by C2 symmetry. In an unsubstituted cyclopentane ring, the energy barrier between these forms is negligible, leading to a phenomenon known as pseudorotation.

However, the introduction of substituents, as in this compound, dramatically alters this landscape. The energetic preference for placing bulky substituents in pseudo-equatorial positions to minimize steric hindrance can lead to a stabilization of specific conformers. For a cis-1,3-disubstituted cyclopentane, the key conformational question revolves around the relative orientation of the carbomethoxy and carboxylic acid groups and how they influence the puckering of the five-membered ring.

A Tale of Two Methods: Molecular Mechanics vs. Density Functional Theory

The computational chemist's toolkit for conformational analysis is broad, but two methodologies stand out for their balance of accuracy and computational cost: Molecular Mechanics (MM) and Density Functional Theory (DFT).

Molecular Mechanics (MM): This classical approach treats molecules as a collection of balls (atoms) connected by springs (bonds). The energy of a given conformation is calculated using a force field, a set of parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions.

  • Expertise & Experience: MM methods are exceptionally fast, making them ideal for initial conformational searches of large molecules or for exploring a vast conformational space. However, their accuracy is entirely dependent on the quality of the force field parameters for the specific molecular functionalities present. For novel scaffolds, appropriate parameters may not be available, leading to less reliable results.

Density Functional Theory (DFT): A quantum mechanical method, DFT calculates the electronic structure of a molecule to determine its energy and properties. It offers a much more fundamental and generally more accurate description of molecular behavior than MM.

  • Trustworthiness: By explicitly considering electron distribution, DFT can capture subtle electronic effects, such as hydrogen bonding and hyperconjugation, that can significantly influence conformational preference. This makes it a more robust method for obtaining accurate energetic rankings of different conformers. While computationally more intensive than MM, for a molecule of this size, DFT calculations are readily achievable with modern computing resources.

Comparative Computational Analysis: Predicted Conformations

While no dedicated experimental study on the conformation of this compound is publicly available, a comprehensive study on the closely related cis-1,3-cyclopentanedicarboxylic acid by Emenike et al. provides invaluable insights through a combination of ¹H NMR spectroscopy and DFT calculations.[1][2] This study revealed that even for the diacid, multiple conformations can be present in solution, with the relative populations being influenced by intramolecular interactions.

Based on this analogous system, we can predict the likely low-energy conformations for this compound. The primary conformations will likely be envelope and twist forms that accommodate the two substituents in pseudo-equatorial or pseudo-axial positions. The cis-configuration dictates that the substituents will be on the same side of the ring. The key conformers to consider are:

  • Diequatorial-like Conformations: Both the carbomethoxy and carboxylic acid groups occupy pseudo-equatorial positions. This is often the most sterically favorable arrangement.

  • Axial/Equatorial-like Conformations: One substituent occupies a pseudo-axial position while the other is pseudo-equatorial.

  • Diaxial-like Conformations: Both substituents are in pseudo-axial positions. In some cases, attractive intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ester carbonyl, could stabilize such a conformation.[1]

The following table summarizes the expected key conformations and the rationale for their consideration in a computational study.

Conformer TypeSubstituent PositionsExpected Relative EnergyRationale
Envelope (E)1,3-diequatorial-likeLowMinimizes steric hindrance of the bulky substituents.
Twist (T)1,3-diequatorial-likeLowAn alternative low-energy conformation that also minimizes steric clashes.
Envelope (E)1-axial-like, 3-equatorial-likeHigherIncreased steric strain due to the axial substituent.
Twist (T)1-axial-like, 3-equatorial-likeHigherIncreased steric strain.
Envelope (E)1,3-diaxial-likePotentially LowGenerally high in steric energy, but could be stabilized by an intramolecular hydrogen bond.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed protocol for performing a conformational analysis of this compound. This workflow is designed to be a self-validating system, starting with a broad, low-level search and progressively refining the results with a higher-level, more accurate method.

Part 1: Initial Conformational Search with Molecular Mechanics
  • Molecule Construction: Build the 3D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw 3D). Ensure the correct cis stereochemistry at carbons 1 and 3.

  • Force Field Selection: Choose a suitable force field. The MMFF94 or a similar general-purpose force field is a good starting point for organic molecules.

  • Conformational Search: Perform a systematic or stochastic conformational search. This will rotate the rotatable bonds (including the cyclopentane ring torsions and the substituent orientations) and perform a quick energy minimization of each generated structure. The goal is to identify a broad range of possible low-energy conformations.

  • Filtering and Clustering: From the conformational search, filter the unique conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å). Cluster the resulting conformers and select the lowest energy representative from each cluster for further analysis.

Part 2: Geometry Optimization and Energy Refinement with DFT
  • Method and Basis Set Selection: For each unique conformer identified in the MM search, perform a full geometry optimization and frequency calculation using DFT. A common and reliable choice for this type of molecule is the B3LYP functional with a 6-31G(d) or larger basis set.

  • Solvation Model: To better represent the molecule's behavior in a biological or solution-phase environment, include a continuum solvation model, such as the Polarizable Continuum Model (PCM), using a solvent like water or DMSO.

  • Energy Calculation: After optimization, calculate the single-point energy of each conformer at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311+G(2d,p)) to obtain more accurate relative energies.

  • Analysis of Results:

    • Relative Energies: Compare the relative free energies (including zero-point vibrational energy corrections from the frequency calculations) of all optimized conformers to determine the global minimum and the energetic ordering of the other low-lying conformers.

    • Geometric Parameters: Analyze key dihedral angles of the cyclopentane ring to classify each conformer as an envelope, twist, or intermediate structure. Examine the orientation of the carbomethoxy and carboxylic acid groups.

    • Boltzmann Population: Calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides a quantitative measure of the conformational equilibrium.

Visualizing the Workflow and Conformational Space

To clearly illustrate the computational process and the resulting conformational landscape, we can use Graphviz diagrams.

G cluster_workflow Computational Workflow Build Molecule Build Molecule MM Search MM Search Build Molecule->MM Search Initial 3D Structure Filter & Cluster Filter & Cluster MM Search->Filter & Cluster Many Conformers DFT Optimization DFT Optimization Filter & Cluster->DFT Optimization Unique Low-Energy Conformers Energy Refinement Energy Refinement DFT Optimization->Energy Refinement Optimized Geometries Analysis Analysis Energy Refinement->Analysis Accurate Relative Energies

Caption: A generalized workflow for the computational conformational analysis.

G Planar (High Energy) Planar (High Energy) Envelope (E_eq) Envelope (E_eq) Planar (High Energy)->Envelope (E_eq) Puckering Twist (T_eq) Twist (T_eq) Planar (High Energy)->Twist (T_eq) Puckering Envelope (E_eq)->Twist (T_eq) Pseudorotation Envelope (E_ax/eq) Envelope (E_ax/eq) Envelope (E_eq)->Envelope (E_ax/eq) Twist (T_ax/eq) Twist (T_ax/eq) Twist (T_eq)->Twist (T_ax/eq)

Caption: A simplified energy landscape of cyclopentane conformations.

Conclusion: An Integrated Approach for Deeper Insights

The conformational analysis of flexible molecules like this compound requires a multi-faceted computational approach. While Molecular Mechanics provides a rapid means to explore the vast conformational space, Density Functional Theory is indispensable for achieving high-fidelity energy rankings and understanding the subtle electronic interactions that govern conformational preference. By leveraging the strengths of both methods, researchers can build a robust and predictive model of the molecule's behavior, a critical step in modern, structure-based drug design. The insights gained from such analyses, especially when benchmarked against experimental data from analogous systems, provide a solid foundation for understanding the structure-activity relationships of this important molecular scaffold.

References

  • Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005–2011. [Link]

  • Garza, A. J., Bell, A. T., & Head-Gordon, M. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society, 134(31), 13016–13024. [Link]

  • Emenike, B. U. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and its Salts by 1H NMR Spectroscopy. OUCI, [Link]

  • Bousquet, C., et al. (1998). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 135-142. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of cis-3-Carbomethoxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides a detailed protocol for the proper disposal of cis-3-Carbomethoxycyclopentane-1-carboxylic acid, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and data from analogous chemical compounds.

Hazard Profile: Understanding the Risks
  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Given the structural identity, it is prudent to handle this compound with the assumption that it presents the same hazards.

Pre-Disposal and Handling: A Foundation of Safety

Before beginning any work that will generate waste, it is imperative to establish a safe handling procedure. The causality behind these steps is to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE):

A comprehensive barrier between the researcher and the chemical is the first line of defense.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact that can lead to irritation.
Body Protection Laboratory coatProtects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or fume hoodMitigates the risk of inhaling vapors, which may cause respiratory irritation.

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

  • Prevent the generation of dust or aerosols.

  • Wash hands thoroughly after handling.

Waste Collection and Segregation Protocol: A Step-by-Step Approach

Proper segregation of chemical waste is not merely a logistical step; it is a critical safety measure to prevent dangerous reactions.

  • Designate a Waste Container:

    • Select a container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container has a secure, leak-proof screw-on cap.

  • Labeling:

    • Immediately label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The primary hazards: "Irritant"

      • The date of waste accumulation.

  • Segregation:

    • This waste stream should be classified as organic acid waste .

    • Crucially, do not mix this waste with:

      • Bases (caustics)

      • Oxidizers

      • Reactive metals

    • Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Disposal Pathway: Ensuring Regulatory Compliance and Environmental Protection

The guiding principle for the disposal of this compound is that it should not be released into the general environment.

Prohibited Disposal Methods:

  • Drain Disposal: This is strictly prohibited. The compound's potential for environmental harm and its irritant properties make it unsuitable for sewer systems.

  • Trash Disposal: Solid forms of this chemical or contaminated labware should never be disposed of in the regular trash.

Approved Disposal Method: The only acceptable method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. The SDS for similar carboxylic acids explicitly states to "Dispose of contents/container to an approved waste disposal plant"[2]. Your institution's Environmental Health & Safety (EHS) department will manage the collection and final disposal of the properly labeled and segregated waste.

Disposal Decision Workflow

The following diagram outlines the necessary decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal WasteGen Waste containing cis-3-Carbomethoxy- cyclopentane-1-carboxylic acid is generated Container Select a compatible, leak-proof container (HDPE or Glass) WasteGen->Container Step 1 Label Label container with: 'Hazardous Waste' Full Chemical Name 'Irritant' Hazard Container->Label Step 2 Segregate Store as 'Organic Acid Waste'. Segregate from bases, oxidizers, and reactives. Label->Segregate Step 3 EHS Contact Environmental Health & Safety (EHS) for waste pickup. Segregate->EHS Step 4 DisposalPlant Waste is transported to an approved hazardous waste disposal plant. EHS->DisposalPlant Final Step

Disposal decision workflow for this compound.

By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester.
  • Biosynth. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). (1S,3R)-CIS-3-Carbomethoxy cyclopentane-1-carboxylic Acid.
  • Arctom Scientific. (n.d.). CAS NO. 96443-42-4 | (1S,3R)-Cis-3-carbomethoxy cyclopentane-1-carboxylic acid.
  • SynQuest Laboratories, Inc. (n.d.). This compound.
  • Alfa Chemistry. (n.d.). This compound.

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Personal protective equipment for handling cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Understanding the Hazard Landscape

This compound possesses two key functional groups: a carboxylic acid and a methyl ester. This combination dictates its potential hazards. Carboxylic acids, while generally considered weak acids, can be corrosive and cause irritation.[1] Based on data for similar compounds, the primary hazards associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: The compound is likely to cause serious irritation upon contact with the eyes.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical splash goggles are mandatory. They should meet ANSI Z87.1 standards or European Standard EN166.[3] A face shield worn over goggles is recommended when there is a significant risk of splashing.[4]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[5] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[4]
Body Protection A chemical-resistant lab coat, fully buttoned, is the minimum requirement.[4] For larger quantities or procedures with a higher risk of splashing, consider an apron or a Tyvek suit.[6]
Footwear Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[4] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[6]

  • Ventilation Check: Before commencing any work, ensure that the fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.[6]

Donning and Doffing PPE Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Workflow for donning and doffing PPE.

Handling Procedures
  • Always use the smallest possible amount of the chemical for the procedure.[6]

  • Keep the container tightly closed when not in use.

  • Avoid creating dust.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[6]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[4][7]

  • Containerization: Use a compatible, sealed container for waste collection.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Route: Never dispose of this chemical down the drain or in the regular trash.[7] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

The following flowchart outlines the decision-making process for the disposal of this compound waste.

Sources

×

Retrosynthesis Analysis

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cis-3-Carbomethoxycyclopentane-1-carboxylic acid
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Reactant of Route 2
cis-3-Carbomethoxycyclopentane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.